Hexyltrimethoxysilane
Description
Structure
3D Structure
Properties
IUPAC Name |
hexyl(trimethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O3Si/c1-5-6-7-8-9-13(10-2,11-3)12-4/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWLNMOIEMTDJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89885-27-8 | |
| Record name | Silane, hexyltrimethoxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89885-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7062825 | |
| Record name | Hexyltrimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Silane, hexyltrimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3069-19-0 | |
| Record name | Hexyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3069-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexyltrimethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003069190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, hexyltrimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexyltrimethoxysilane | |
| Source | EPA DSSTox | |
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| Record name | Hexyltrimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.393 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | HEXYLTRIMETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AUI936HIC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Hexyltrimethoxysilane via Hydrosilylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of hexyltrimethoxysilane through the catalytic hydrosilylation of 1-hexene (B165129) with trimethoxysilane (B1233946). This reaction is a cornerstone of organosilicon chemistry, enabling the formation of a stable silicon-carbon bond. The resulting product, this compound, finds applications as a surface modifying agent, a coupling agent, and a precursor in the synthesis of more complex organosilicon compounds.
Reaction Principle and Stoichiometry
The synthesis of this compound is achieved via the anti-Markovnikov addition of the silicon-hydrogen (Si-H) bond of trimethoxysilane across the carbon-carbon double bond (C=C) of 1-hexene. This reaction is typically catalyzed by a transition metal complex, most commonly a platinum-based catalyst.
Overall Reaction:
CH₂(CH₂)₃CH=CH₂ + HSi(OCH₃)₃ → CH₃(CH₂)₅Si(OCH₃)₃
(1-Hexene) + (Trimethoxysilane) → (this compound)
Catalysis and Reaction Mechanism
The hydrosilylation of alkenes is most effectively catalyzed by platinum complexes, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst.[1] The most widely accepted mechanism for this transformation is the Chalk-Harrod mechanism, which is depicted below.[2]
Catalytic Cycle: The Chalk-Harrod Mechanism
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
The key steps of the Chalk-Harrod mechanism are:
-
Oxidative Addition: The hydrosilane (trimethoxysilane) adds to the platinum(0) catalyst to form a platinum(II) hydride-silyl complex.
-
Olefin Coordination: The alkene (1-hexene) coordinates to the platinum(II) complex.
-
Migratory Insertion: The alkene inserts into the platinum-hydrogen bond, forming a platinum(II) alkyl-silyl complex. This step dictates the regioselectivity of the reaction, favoring the anti-Markovnikov product.
-
Reductive Elimination: The final step involves the reductive elimination of the alkyl and silyl (B83357) ligands, which forms the desired silicon-carbon bond in the product (this compound) and regenerates the platinum(0) catalyst.
Experimental Protocols
The following is a representative experimental procedure for the synthesis of this compound.
Materials and Equipment
-
Reactants: 1-Hexene (≥99%), Trimethoxysilane (≥98%)
-
Catalyst: Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene, ~2% Pt)
-
Solvent (optional): Anhydrous toluene (B28343)
-
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Fractional distillation apparatus
-
Reaction Setup and Procedure
A generalized workflow for the synthesis is outlined below.
Caption: A typical experimental workflow for hydrosilylation.
Detailed Steps:
-
Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen inlet, and an addition funnel is assembled and flame-dried under a stream of nitrogen.
-
Charging Reactants: The flask is charged with 1-hexene (e.g., 0.5 mol) and Karstedt's catalyst (e.g., 10-20 ppm of Pt relative to the silane). Anhydrous toluene can be used as a solvent if desired.
-
Reaction Initiation: The mixture is heated to 60-80 °C with stirring.
-
Addition of Silane: Trimethoxysilane (e.g., 0.55 mol, 1.1 equivalents) is added dropwise from the addition funnel over a period of 1-2 hours. An exothermic reaction is often observed.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred at the same temperature for an additional 2-4 hours to ensure complete conversion.
-
Workup and Purification: The reaction mixture is cooled to room temperature. The product is then purified by fractional distillation under reduced pressure to remove any unreacted starting materials and the catalyst residue.[3][4] The boiling point of this compound is approximately 202-203 °C at atmospheric pressure.
Quantitative Data
The yield and selectivity of the hydrosilylation of 1-hexene with trimethoxysilane are highly dependent on the catalyst, reaction temperature, and other conditions.
| Catalyst | Catalyst Loading (ppm Pt) | Temperature (°C) | Time (h) | Yield (%) | Selectivity (linear:branched) | Reference |
| Karstedt's Catalyst | 10-20 | 60-80 | 2-4 | >95 | >98:2 | [1] |
| Speier's Catalyst | 50-100 | 80-100 | 4-6 | 85-95 | ~95:5 | General Literature |
| Cobalt-based Catalyst | 1 mol% | Room Temp | 1 | 97 | >98:2 | [5] |
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ 3.57 (s, 9H, -Si(OCH₃)₃)
-
δ 1.25-1.45 (m, 8H, -CH₂-(CH₂)₄-CH₃)
-
δ 0.88 (t, J=6.8 Hz, 3H, -CH₂-CH₃)
-
δ 0.64 (t, J=8.0 Hz, 2H, -Si-CH₂-)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 50.4 (-OCH₃)
-
δ 31.6, 31.4, 22.9, 22.6 (-CH₂- chain)
-
δ 14.1 (-CH₃)
-
δ 11.9 (-Si-CH₂-)
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
2925, 2855 cm⁻¹: C-H stretching vibrations of the hexyl group.
-
1190, 1090 cm⁻¹: Si-O-C stretching vibrations.
-
820 cm⁻¹: Si-C stretching vibration.
Safety Considerations
-
Trimethoxysilane is flammable and can release methanol (B129727) upon hydrolysis. It should be handled in a well-ventilated fume hood.
-
1-Hexene is a flammable liquid.
-
Platinum catalysts can be toxic and should be handled with care.
-
The reaction can be exothermic, especially during the addition of the silane. Proper temperature control is crucial.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
This guide provides a foundational understanding and practical approach to the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sketchviz.com [sketchviz.com]
- 4. Heterogeneous hydrosilylation reaction catalysed by platinum complexes immobilized on bipyridine-periodic mesoporous organosilicas - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Grignard Reaction Synthesis of Hexyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of hexyltrimethoxysilane via the Grignard reaction. This method offers a robust and versatile route for the formation of the silicon-carbon bond, a critical step in the production of a wide range of organosilane compounds. This document details the underlying chemistry, provides a representative experimental protocol, discusses key reaction parameters, and outlines purification strategies.
Introduction
This compound is a valuable organosilane compound utilized in various applications, including as a coupling agent, a surface modifier for nanoparticles and surfaces, and as an intermediate in the synthesis of more complex organosilicon structures. The Grignard reaction provides a classic and effective method for its synthesis, involving the reaction of a hexylmagnesium halide with a suitable silicon-containing electrophile, typically tetramethoxysilane (B109134). This guide will delve into the practical aspects of this synthesis for laboratory and process development applications.
Reaction Mechanism and Stoichiometry
The core of the synthesis is the nucleophilic attack of the hexyl Grignard reagent (hexylmagnesium bromide or chloride) on the electrophilic silicon atom of tetramethoxysilane. The reaction proceeds via a nucleophilic substitution mechanism.
The overall balanced chemical equation for the reaction is:
CH₃(CH₂)₅MgBr + Si(OCH₃)₄ → CH₃(CH₂)₅Si(OCH₃)₃ + MgBr(OCH₃)
To favor the formation of the desired mono-substituted product, this compound, it is common to use an excess of tetramethoxysilane. This minimizes the occurrence of multiple substitutions on the silicon atom, which would lead to the formation of dihexyldimethoxysilane (B14061394) and trihexylmethoxysilane as byproducts.
Illustrative Quantitative Data
The following table summarizes representative quantitative data for the synthesis of this compound via the Grignard reaction. Please note that these values are illustrative and can vary based on specific experimental conditions and optimization.
| Parameter | Value | Notes |
| Reactants | ||
| 1-Bromohexane (B126081) | 1.0 mol | |
| Magnesium Turnings | 1.1 mol | Slight excess to ensure complete reaction of the halide. |
| Tetramethoxysilane | 1.5 - 2.0 mol | Excess to favor monosubstitution. |
| Solvent | ||
| Anhydrous Diethyl Ether or THF | 500 mL | Must be rigorously dried to prevent quenching of the Grignard reagent. |
| Reaction Conditions | ||
| Grignard Formation Temperature | Reflux (approx. 35°C for ether) | Gentle heating may be required to initiate the reaction. |
| Reaction with Tetramethoxysilane | 0°C to Room Temperature | The addition of the Grignard reagent to the silane (B1218182) is typically done at a low temperature and then allowed to warm. |
| Reaction Time | 2 - 4 hours | After the addition of the Grignard reagent. |
| Work-up & Purification | ||
| Quenching Agent | Saturated aq. NH₄Cl solution | To decompose any unreacted Grignard reagent. |
| Purification Method | Fractional Distillation under Vacuum | To separate the product from the solvent, unreacted starting materials, and byproducts. |
| Yield | ||
| Typical Isolated Yield | 65 - 80% | Based on 1-bromohexane as the limiting reagent. |
Detailed Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
4.1 Materials and Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Schlenk line or equivalent for handling anhydrous solvents
-
1-Bromohexane (reagent grade, distilled)
-
Magnesium turnings (reagent grade)
-
Tetramethoxysilane (reagent grade, distilled)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Apparatus for fractional distillation under vacuum
4.2 Procedure
Step 1: Preparation of the Grignard Reagent (Hexylmagnesium Bromide)
-
Assemble the three-necked flask with the reflux condenser and dropping funnel. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Place magnesium turnings (1.1 mol) in the flask.
-
Add a small crystal of iodine to the flask to help initiate the reaction.
-
In the dropping funnel, prepare a solution of 1-bromohexane (1.0 mol) in anhydrous diethyl ether (200 mL).
-
Add a small portion (approx. 10%) of the 1-bromohexane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and begins to gently reflux. Gentle heating may be necessary to start the reaction.
-
Once the reaction has initiated, add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.
Step 2: Reaction with Tetramethoxysilane
-
Cool the freshly prepared Grignard reagent solution in an ice bath.
-
In a separate flask, prepare a solution of tetramethoxysilane (1.5 mol) in anhydrous diethyl ether (100 mL).
-
Slowly add the tetramethoxysilane solution to the cooled Grignard reagent via the dropping funnel with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for an additional 2-4 hours.
Step 3: Work-up and Isolation
-
Cool the reaction mixture in an ice bath.
-
Slowly and cautiously quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze any unreacted Grignard reagent and form magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine all organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation.
Step 4: Purification
-
Purify the crude this compound by fractional distillation under reduced pressure.
-
Collect the fraction corresponding to the boiling point of this compound (approximately 95-97°C at 10 mmHg).
Visualizing the Synthesis Pathway
The following diagrams illustrate the key stages of the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction pathway for the Grignard synthesis.
Conclusion
The Grignard reaction is a highly effective and scalable method for the synthesis of this compound. Careful control of reaction conditions, particularly the exclusion of moisture and the stoichiometry of the reactants, is crucial for achieving high yields and purity. The detailed protocol and illustrative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of materials science, organic synthesis, and drug development. Further optimization of the reaction parameters may be necessary to adapt this procedure to specific laboratory or industrial settings.
Hydrolysis and condensation mechanism of hexyltrimethoxysilane.
An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Hexyltrimethoxysilane
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (C₆H₁₃Si(OCH₃)₃) is an organofunctional silane (B1218182) that plays a crucial role in surface modification, as a coupling agent, and in the formation of organic-inorganic hybrid materials through the sol-gel process. The utility of this molecule is fundamentally derived from the reactivity of its silicon-alkoxy bonds. These bonds undergo a two-stage reaction sequence—hydrolysis followed by condensation—to form a stable, cross-linked polysiloxane network (Si-O-Si). Understanding and controlling the kinetics and mechanisms of these reactions are paramount for tailoring the final properties of the resulting materials, such as adhesion, hydrophobicity, and durability. This guide provides a detailed technical overview of the hydrolysis and condensation mechanisms of this compound, factors influencing the reaction rates, quantitative kinetic data from analogous systems, and standard experimental protocols for monitoring the process.
The Two-Stage Reaction: Hydrolysis and Condensation
The transformation of this compound into a polysiloxane network is not a single event but a cascade of reactions. The overall process can be simplified into two primary stages:
-
Hydrolysis: The three methoxy (B1213986) groups (-OCH₃) attached to the silicon atom are sequentially replaced by hydroxyl groups (-OH) through reaction with water. This reaction produces methanol (B129727) (CH₃OH) as a byproduct.
-
Condensation: The newly formed, highly reactive silanol (B1196071) (Si-OH) groups react with each other or with remaining methoxy groups to form stable siloxane bridges (Si-O-Si). This process releases either water or methanol and leads to the formation of dimers, oligomers, and eventually a three-dimensional cross-linked network.
Both hydrolysis and condensation are reversible equilibrium reactions, though under typical processing conditions, the equilibrium is driven towards the formation of the polysiloxane product.[1]
Hydrolysis Mechanism
The hydrolysis of the Si-OCH₃ bond is a stepwise process that can be catalyzed by either an acid or a base.[2] The reaction rate is slowest near a neutral pH of 7 and increases significantly under both acidic and basic conditions.[3][4]
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction begins with the rapid protonation of an oxygen atom in a methoxy group, making it a better leaving group (methanol).[4] The silicon atom, now more electrophilic, is then susceptible to a nucleophilic attack by water.[5] This mechanism generally leads to a faster rate for the first hydrolysis step compared to subsequent steps and favors the formation of less-branched, linear, or randomly branched polymers.[4]
Base-Catalyzed Hydrolysis: In a basic medium, a hydroxyl anion (OH⁻) directly attacks the electron-deficient silicon atom.[2] This forms a pentacoordinate silicon intermediate (a proposed Sₙ2-Si mechanism), which then expels a methoxide (B1231860) anion (-OCH₃).[5] The steric hindrance of the organic group (the hexyl chain) generally slows down the hydrolysis rate under basic conditions.[5] Base catalysis tends to produce more compact, highly branched, and particle-like structures.[4]
The stepwise hydrolysis proceeds as follows:
-
Step 1: C₆H₁₃Si(OCH₃)₃ + H₂O ⇌ C₆H₁₃Si(OCH₃)₂(OH) + CH₃OH
-
Step 2: C₆H₁₃Si(OCH₃)₂(OH) + H₂O ⇌ C₆H₁₃Si(OCH₃)(OH)₂ + CH₃OH
-
Step 3: C₆H₁₃Si(OCH₃)(OH)₂ + H₂O ⇌ C₆H₁₃Si(OH)₃ + CH₃OH
Condensation Mechanism
Following hydrolysis, the resulting silanol groups undergo condensation to form siloxane bonds. This can occur through two primary pathways:
-
Water-producing condensation: Two silanol groups react to form a siloxane bridge and a water molecule.
-
Si-OH + HO-Si ⇌ Si-O-Si + H₂O
-
-
Alcohol-producing condensation: A silanol group reacts with a residual methoxy group to form a siloxane bridge and a methanol molecule.
-
Si-OH + CH₃O-Si ⇌ Si-O-Si + CH₃OH
-
The rate of condensation is also highly dependent on pH, with a minimum rate around pH 4.[3] Under acidic conditions, condensation is relatively slow, which can allow for the accumulation of silanol species. Conversely, under basic conditions, condensation is significantly accelerated. The continued condensation of monomers and oligomers leads to gelation, where a continuous solid network is formed within the solvent.
Key Influencing Factors
Several experimental parameters critically influence the rates of both hydrolysis and condensation, thereby determining the structure and properties of the final material.
-
pH: As the primary catalyst, pH has the most significant effect. The hydrolysis rate is minimal around pH 7, while the condensation rate is slowest around pH 4.[3] Acidic conditions (pH < 4) favor hydrolysis over condensation, leading to more linear polymers.[6] Basic conditions (pH > 7) accelerate condensation, resulting in more compact, particulate structures.[4]
-
Water-to-Silane Ratio (R): A stoichiometric amount of water (R=3) is required to hydrolyze all three methoxy groups. Using a substoichiometric amount of water will result in incomplete hydrolysis and a network containing residual methoxy groups. An excess of water generally increases the rate of hydrolysis.
-
Catalyst: Besides H⁺ and OH⁻, other catalysts can be employed. Lewis acids, such as tin or titanium compounds, are effective catalysts for both hydrolysis and condensation.[7][8]
-
Solvent: A co-solvent, typically an alcohol like ethanol, is often used to homogenize the initially immiscible silane and aqueous phases. The type and concentration of the solvent can influence reaction rates.
-
Temperature: Increasing the temperature accelerates both hydrolysis and condensation rates, as expected for chemical reactions.[9]
-
Steric and Inductive Effects: The non-hydrolyzable organic group—in this case, the hexyl (C₆H₁₃) group—influences the reaction kinetics. The steric bulk of the hexyl chain can hinder the approach of water or other silanol molecules to the silicon center, generally slowing the rates of hydrolysis and condensation compared to silanes with smaller alkyl groups (e.g., methyl or propyl).[4][5]
Quantitative Kinetic Data
Table 1: Representative Hydrolysis Rate Constants for Alkylalkoxysilanes (Note: These values are for analogous compounds and serve as an estimate. Rates for this compound may differ.)
| Silane | Medium/Catalyst | Rate Constant (k) | Reference |
| Propyltrimethoxysilane (PrTMS) | THF, K₂CO₃, excess water | 1.26 x 10⁻⁸ M⁻²·¹ s⁻¹ | [5] |
| Methyltriethoxysilane (MTES) | Acidic (pH 2-4) | 0 - 0.23 M⁻¹ min⁻¹ | [5] |
| γ-Glycidoxypropyltrimethoxysilane | Aqueous (pH 5.4), 26°C | 0.026 min⁻¹ (pseudo-first order) | [9] |
Table 2: Representative Activation Energies for Alkoxysilane Hydrolysis (Note: These values are for analogous compounds and serve as an estimate.)
| Silane | Medium/Catalyst | Activation Energy (Ea) | Reference |
| Methyltriethoxysilane (MTES) | Acidic (pH 3.134) | 57.61 kJ mol⁻¹ | [5] |
| γ-Glycidoxypropyltrimethoxysilane | Aqueous (pH 5.4) | 68.4 kJ/mol (for epoxy ring opening) | [9] |
Experimental Protocols for Monitoring the Reaction
Real-time, in-situ monitoring of the hydrolysis and condensation reactions is essential for kinetic studies and process control. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the most powerful techniques for this purpose.[10]
Monitoring by ²⁹Si NMR Spectroscopy
²⁹Si NMR is uniquely suited to quantitatively track the evolution of different silicon species throughout the reaction. It can distinguish the starting silane, the various hydrolyzed intermediates, and the different condensed structures.
Detailed Methodology:
-
Sample Preparation: In a clean NMR tube, combine the solvent (e.g., an 80:20 mixture of ethanol/deuterated water (D₂O) for field locking). Add the catalyst to achieve the desired pH. The total volume is typically 0.6-0.7 mL.[11]
-
Initiation: Add a precise amount of this compound to the NMR tube, cap it, shake vigorously to homogenize, and immediately place it in the NMR spectrometer to begin data acquisition.
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
To obtain quantitative data, use an inverse-gated decoupling pulse sequence. This sequence decouples protons during signal acquisition but keeps them coupled during the relaxation delay to suppress the Nuclear Overhauser Effect (NOE), which can alter signal intensities.[11]
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the silicon nuclei being studied to ensure full magnetization recovery between scans.
-
-
Data Acquisition: Acquire a series of ²⁹Si NMR spectra at regular time intervals until the reaction reaches the desired endpoint or equilibrium.
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Identify and assign the peaks. Conventionally, Tⁿ notation is used, where 'T' signifies a trifunctional silicon atom and 'n' is the number of siloxane bridges attached to it.
-
T⁰: C₆H₁₃Si(OR)₃-ₓ(OH)ₓ (uncondensed monomers)
-
T¹: C₆H₁₃Si(OSi)(OR)₂-ₓ(OH)ₓ (end-groups in a chain)
-
T²: C₆H₁₃Si(OSi)₂(OR)₁-ₓ(OH)ₓ (middle-groups in a linear chain)
-
T³: C₆H₁₃Si(OSi)₃ (fully condensed, cross-linking sites)
-
-
Integrate the peak areas corresponding to each species at each time point to generate concentration profiles and calculate reaction rate constants.[11]
-
Monitoring by FTIR Spectroscopy
FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) probe, is excellent for monitoring changes in functional groups in real-time.
Detailed Methodology:
-
Sample Preparation: Prepare the reaction mixture (this compound, water, solvent, catalyst) in a reaction vessel. If using an ATR probe, ensure it is submerged in the solution. For transmission experiments, a small aliquot (a few microliters) can be withdrawn and placed in a liquid cell.[7][12]
-
Spectrometer Setup:
-
Use an FTIR spectrometer equipped with an ATR probe or a suitable liquid transmission cell.
-
Set the spectral range to cover the key vibrational bands (typically 4000-650 cm⁻¹).
-
Collect a background spectrum of the solvent/catalyst mixture before adding the silane.
-
-
Data Acquisition: After adding the silane, acquire spectra at regular time intervals.
-
Data Analysis:
-
Monitor the change in intensity of characteristic vibrational bands over time.
-
Hydrolysis: Track the disappearance of Si-O-CH₃ bands (e.g., around 1080 cm⁻¹ and 820 cm⁻¹) and the appearance of the C-OH band from the methanol byproduct (around 1030 cm⁻¹ and a broad O-H stretch around 3300 cm⁻¹).[7][13]
-
Condensation: Track the appearance and growth of the broad Si-O-Si asymmetric stretching band (typically in the 1000-1130 cm⁻¹ range) and the decrease of the Si-OH band (around 900 cm⁻¹ and a broad O-H stretch).[12][14]
-
By plotting the absorbance of these key peaks versus time, the relative rates of hydrolysis and condensation can be determined.
-
Visualization of Mechanisms and Workflows
Diagrams are provided below to visualize the reaction pathways and a typical experimental workflow for studying these kinetics.
Caption: Stepwise mechanism of this compound hydrolysis and condensation.
Caption: Experimental workflow for kinetic analysis of silane reactions.
Conclusion
The hydrolysis and condensation of this compound are complex, yet controllable, processes fundamental to its application in advanced materials. The reaction kinetics are intricately linked to a variety of factors, including pH, temperature, reactant ratios, and the inherent steric properties of the hexyl group. While specific kinetic parameters for this molecule require dedicated experimental study, the well-established principles governing alkyl-alkoxysilanes provide a robust framework for prediction and control. By employing powerful analytical techniques such as ²⁹Si NMR and FTIR spectroscopy, researchers can precisely monitor the reaction pathways, enabling the rational design and synthesis of silane-based materials with tailored properties for a wide range of scientific and industrial applications.
References
- 1. afinitica.com [afinitica.com]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. researchgate.net [researchgate.net]
- 4. gelest.com [gelest.com]
- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US4101513A - Catalyst for condensation of hydrolyzable silanes and storage stable compositions thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Hexyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyltrimethoxysilane (HTMS), with the chemical formula C9H22O3Si, is an organosilicon compound of significant interest in materials science and surface chemistry.[1][2] Its bifunctional nature, possessing a non-polar hexyl group and hydrolyzable methoxy (B1213986) groups, allows it to act as a versatile coupling agent, surface modifier, and a precursor for hybrid organic-inorganic materials.[2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with experimental methodologies and visual representations of its key chemical transformations.
Physical Properties of this compound
This compound is a colorless liquid under standard conditions.[3] A summary of its key physical properties is presented in the table below.
| Property | Value | Units | Source(s) |
| Molecular Weight | 206.35 | g/mol | [1][4][5][6][7] |
| Boiling Point | 202 - 203 | °C | [3][4][6][7] |
| Density | 0.911 | g/cm³ at 25 °C | [4] |
| Flash Point | 62 | °C | [3][4][7] |
| Refractive Index | 1.4070 | at 20 °C | [4][7] |
| Melting Point | <0 | °C | [6][7] |
| Vapor Pressure | 6.7 | hPa at 25 °C | [7] |
| Water Solubility | 284 - 600000 | mg/L at 20 °C | [7] |
| LogP | 0.1 - 3.2 | at 20 °C | [7] |
Chemical Properties and Reactivity
The chemistry of this compound is dominated by the reactivity of the silicon-methoxy bonds, which are susceptible to hydrolysis. This reaction is the first step in the sol-gel process and in the application of HTMS as a surface modifying agent.[2]
Hydrolysis and Condensation
In the presence of water, the methoxy groups of this compound hydrolyze to form silanol (B1196071) (Si-OH) groups and methanol (B129727) as a byproduct.[2] This reaction can be catalyzed by either acids or bases. The resulting hexylsilanetriol is unstable and readily undergoes self-condensation to form siloxane (Si-O-Si) bonds, leading to the formation of oligomers and eventually a cross-linked polysiloxane network.[2] The overall process can be described in the following steps:
-
Hydrolysis: The three methoxy groups are sequentially replaced by hydroxyl groups.
-
Condensation: The silanol groups react with each other to form siloxane bridges and water, or with remaining methoxy groups to form siloxane bridges and methanol.
The reaction mechanism is depicted in the following diagram:
Hydrolysis and condensation mechanism of this compound.
Surface Modification
This compound is widely used to render surfaces hydrophobic.[2] The silanol groups formed during hydrolysis can react with hydroxyl groups present on the surface of various substrates (e.g., glass, silica, metal oxides) to form stable covalent Si-O-Substrate bonds.[2] This process grafts the hexyl groups onto the surface, creating a non-polar, water-repellent layer.
Experimental Protocols
The following sections outline the general methodologies for determining the key physical and chemical properties of this compound. Note: this compound is moisture-sensitive, and all experiments should be conducted in a dry atmosphere (e.g., under nitrogen or argon) using anhydrous solvents where applicable.[7]
Determination of Boiling Point
The boiling point of this compound can be determined using the Thiele tube method, which is suitable for small sample volumes.
Methodology:
-
A small amount of this compound (a few milliliters) is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The Thiele tube is gently heated, and the temperature is monitored.
-
As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Measurement of Density
The density of liquid this compound can be accurately measured using a pycnometer.
Methodology:
-
A clean, dry pycnometer of a known volume is weighed accurately.
-
The pycnometer is filled with this compound, ensuring no air bubbles are trapped.
-
The filled pycnometer is placed in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.
-
The pycnometer is removed from the bath, wiped dry, and weighed again.
-
The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of this compound and for studying its reactions.
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To identify the characteristic functional groups.
-
Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Analysis: The infrared spectrum will show characteristic absorption bands for C-H, Si-O-C, and O-CH₃ bonds. Upon hydrolysis, the disappearance of the Si-O-C bands and the appearance of a broad O-H stretching band (from silanol groups) can be observed.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the detailed molecular structure.
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.
-
Analysis:
-
¹H NMR will show signals corresponding to the protons of the hexyl chain and the methoxy groups, with chemical shifts and splitting patterns characteristic of their chemical environment.
-
¹³C NMR will provide information about the carbon atoms in the molecule.
-
²⁹Si NMR is particularly useful for studying the hydrolysis and condensation reactions, as the chemical shift of the silicon atom is sensitive to the number of hydroxyl and siloxane groups attached to it.
-
3. Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Methodology: The sample is introduced into the mass spectrometer, ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.
-
Analysis: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound, as well as fragment ions that provide structural information.
The general workflow for the characterization of this compound is illustrated below:
General experimental workflow for this compound.
Conclusion
This compound is a valuable organosilane with well-defined physical and chemical properties that make it suitable for a wide range of applications, particularly in surface modification and the synthesis of hybrid materials. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for its effective utilization in research and development. The experimental protocols provided serve as a foundation for the characterization and study of this versatile compound.
References
- 1. gelest.com [gelest.com]
- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 6. proprep.com [proprep.com]
- 7. depts.washington.edu [depts.washington.edu]
Hexyltrimethoxysilane (CAS 3069-19-0): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyltrimethoxysilane is an organosilicon compound with the CAS number 3069-19-0. Its bifunctional nature, possessing a hydrolyzable trimethoxysilyl group and a stable hexyl group, makes it a versatile molecule in materials science and surface chemistry.[1] The trimethoxysilyl moiety can react with inorganic substrates, such as glass and metal oxides, to form stable siloxane bonds, while the hydrophobic hexyl chain modifies the surface properties of the substrate. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, applications, and experimental protocols related to this compound.
Physicochemical and Safety Properties
A summary of the key physicochemical and safety properties of this compound is presented in the tables below for easy reference and comparison.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 3069-19-0 | [2][3] |
| Molecular Formula | C9H22O3Si | [2][4] |
| Molecular Weight | 206.35 g/mol | [2][4] |
| Appearance | Colorless to almost colorless clear liquid | [2][3] |
| Boiling Point | 202 °C | [2] |
| Melting Point | <0°C | [2] |
| Density | 0.92 g/cm³ | [2] |
| Refractive Index | 1.4070 - 1.41 | [2][3] |
| Vapor Pressure | 6.7 hPa at 25°C | [2] |
| Water Solubility | 284 - 600,000 mg/L at 20°C (reacts slowly) | [2] |
| LogP | 0.1 - 3.2 at 20°C | [2] |
| Purity | Typically ≥ 96-98% (GC) | [3][5][6] |
Safety and Handling Information
| Property | Value | Reference |
| Flash Point | 62 °C | [2] |
| GHS Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [2][6][7] |
| GHS Signal Word | Warning | [2][6][7] |
| GHS Pictograms | GHS07 (Exclamation mark) | [2][6] |
| Handling Precautions | Keep away from heat, sparks, and open flames.[7][8] Wash hands thoroughly after handling.[7][8] Wear protective gloves, clothing, and eye/face protection.[7][8] | |
| Storage | Store in a cool, well-ventilated place.[8] Keep container tightly closed.[5] Moisture sensitive.[3][7] | |
| Incompatible Materials | Strong oxidizing agents, water, moisture.[7][8] | |
| Hazardous Decomposition | On contact with water, this compound liberates methanol.[7] |
Synthesis of this compound
The synthesis of this compound, like other alkyltrimethoxysilanes, is primarily achieved through two main routes: hydrosilylation and the Grignard reaction.[1]
Hydrosilylation
Hydrosilylation involves the addition of a silicon-hydride bond across a carbon-carbon double bond. For this compound, this is typically achieved by reacting 1-hexene (B165129) with trimethoxysilane (B1233946) in the presence of a catalyst.[1] Platinum-based catalysts, such as Speier's or Karstedt's catalyst, are commonly used.[1] The reaction is atom-economical and generally results in the anti-Markovnikov addition of the silane (B1218182) to the alkene.[1]
Grignard Reaction
The Grignard reaction provides an alternative route by forming a silicon-carbon bond through the reaction of a Grignard reagent with a silicon compound. To synthesize this compound, hexylmagnesium bromide (the Grignard reagent formed from 1-bromohexane (B126081) and magnesium) is reacted with tetramethoxysilane.[1]
Mechanism of Action as a Coupling Agent
This compound functions as a coupling agent by forming a durable bridge between inorganic and organic materials.[1][5] This process occurs in two main steps: hydrolysis and condensation.[9][10]
-
Hydrolysis: In the presence of water, the methoxy (B1213986) groups (-OCH3) of this compound hydrolyze to form reactive silanol (B1196071) groups (-Si-OH). This reaction can be catalyzed by acids or bases.[9][11]
-
Condensation: The newly formed silanol groups can then condense in two ways:
-
They can react with other silanol groups to form stable siloxane bonds (Si-O-Si), creating a polysiloxane network on the surface.[9]
-
They can react with hydroxyl groups present on the surface of an inorganic substrate (like glass, silica (B1680970), or metal oxides) to form covalent Si-O-Substrate bonds.[9][10]
-
The hexyl group extends away from the surface, creating a hydrophobic, non-polar interface that can interact with organic polymers through van der Waals forces, thereby improving adhesion and compatibility between the two dissimilar materials.[9]
Applications
This compound is utilized in a variety of applications, primarily leveraging its ability to modify surface properties.
-
Coupling Agent and Adhesion Promoter: It enhances the adhesion between organic polymers and inorganic substrates in composites, coatings, adhesives, and sealants.[1][5]
-
Surface Modifier and Hydrophobizing Agent: It is used to create hydrophobic (water-repellent) surfaces on a wide range of materials, including glass, ceramics, pigments, and fillers.[1][5][12] This is particularly useful in the production of water-repellent coatings and treatments for construction materials.[5][12]
-
Nanoparticle Functionalization: this compound can be used to modify the surface of nanoparticles, improving their dispersibility in organic solvents and their compatibility with polymer matrices.[1][5]
-
Self-Assembled Monolayers (SAMs): It can form self-assembled monolayers on hydroxylated surfaces, which are used to control surface energy, reduce friction, and prevent adhesion at the nanoscale, for example, in micro- and nanoelectromechanical systems (MEMS/NEMS).[1]
-
Component in Synthesis: It serves as a precursor in the synthesis of hybrid organic-inorganic materials, such as hydrophobic silica aerogels and hydrogen-selective silica membranes.[1]
Experimental Protocols
While specific protocols should be optimized for the particular substrate and application, the following provides a general methodology for the surface modification of a silica-based substrate (e.g., glass slide or silicon wafer) with this compound to create a hydrophobic surface.
General Protocol for Surface Modification of Silica-Based Substrates
1. Substrate Cleaning and Hydroxylation:
-
Thoroughly clean the substrate to remove organic contaminants. This can be achieved by sonication in a series of solvents such as acetone, ethanol, and deionized water.
-
To ensure a high density of surface hydroxyl (-OH) groups, the substrate can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Alternatively, the surface can be activated using an oxygen plasma treatment.
-
After hydroxylation, rinse the substrate extensively with deionized water and dry it under a stream of inert gas (e.g., nitrogen or argon) or in an oven.
2. Silanization Procedure (Solution-Phase Deposition):
-
Prepare a dilute solution of this compound (e.g., 1-5% v/v) in an anhydrous organic solvent, such as toluene (B28343) or isopropanol. The use of an anhydrous solvent is crucial to prevent premature hydrolysis and polymerization of the silane in the solution.
-
Immerse the cleaned and dried substrate in the silane solution. The reaction can be carried out at room temperature or slightly elevated temperatures (e.g., 60-80°C) to accelerate the process. Reaction times can vary from a few minutes to several hours, depending on the desired surface coverage and reaction conditions.
-
To catalyze the reaction, a small amount of an acid (e.g., acetic acid) or a base (e.g., ammonia) can be added to the solution.
-
After the desired reaction time, remove the substrate from the solution and rinse it thoroughly with the anhydrous solvent to remove any physisorbed silane molecules.
-
Cure the treated substrate by baking it in an oven (e.g., at 100-120°C for 30-60 minutes) to promote the formation of stable covalent bonds between the silane and the substrate and to cross-link the silane molecules on the surface.
3. Characterization:
-
The success of the surface modification can be evaluated by measuring the water contact angle. A significant increase in the contact angle compared to the untreated substrate indicates the formation of a hydrophobic surface.
-
Other surface analysis techniques, such as X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM), can be used to confirm the chemical composition and morphology of the modified surface.
Disclaimer: The provided experimental protocol is a general guideline. Researchers should consult the relevant literature and adapt the procedure to their specific experimental setup and requirements. All work should be performed in a well-ventilated fume hood, and appropriate safety precautions should be taken when handling hazardous chemicals.
References
- 1. campuscore.ariel.ac.il [campuscore.ariel.ac.il]
- 2. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms [mdpi.com]
- 3. Synthesis and surface functionalization of silica nanoparticles for nanomedicine [escholarship.org]
- 4. segurancaaerea.nidf.ufrj.br [segurancaaerea.nidf.ufrj.br]
- 5. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gccpo.org [gccpo.org]
- 7. researchgate.net [researchgate.net]
- 8. Silica Nanoparticles: Methods of Fabrication and Multidisciplinary Applications [ebrary.net]
- 9. Self-Assembled Monolayers | [gelest.com]
- 10. benchchem.com [benchchem.com]
- 11. juser.fz-juelich.de [juser.fz-juelich.de]
- 12. gelest.com [gelest.com]
Molecular structure and formula of hexyltrimethoxysilane.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of hexyltrimethoxysilane, an organosilane of significant interest in materials science, surface chemistry, and nanotechnology. This document details its molecular structure, chemical formula, and physical properties, alongside its synthesis and characterization. Furthermore, it explores its applications as a surface modifying and coupling agent, underpinned by a detailed look at its hydrolysis and condensation mechanisms.
Molecular Structure and Chemical Formula
This compound is a chemical compound with a central silicon atom bonded to a hexyl group and three methoxy (B1213986) groups. Its structure allows it to act as a bridge between inorganic substrates and organic polymers.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below, providing key data for its handling, application, and characterization.
| Property | Value |
| Molecular Weight | 206.35 g/mol [1][2] |
| Appearance | Colorless liquid[1][6] |
| Density | 0.911 g/cm³ at 25°C |
| Boiling Point | 202-203 °C |
| Flash Point | 62 °C |
| Refractive Index | 1.4070 |
| Water Solubility | Insoluble, reacts slowly with water[6][7] |
Synthesis of this compound
The primary industrial synthesis route for this compound is the hydrosilylation of 1-hexene (B165129) with trimethoxysilane, typically catalyzed by a platinum-based catalyst.
Experimental Protocol: Hydrosilylation of 1-Hexene
Materials:
-
1-Hexene
-
Trimethoxysilane
-
Karstedt's catalyst (or other suitable platinum catalyst)
-
Anhydrous toluene (B28343) (as solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
A reaction flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet is charged with 1-hexene and anhydrous toluene.
-
A catalytic amount of Karstedt's catalyst is added to the mixture under an inert atmosphere.
-
Trimethoxysilane is added dropwise to the reaction mixture at a controlled rate to manage the exothermic reaction.
-
The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete, as monitored by techniques like GC or NMR.
-
Upon completion, the catalyst can be removed by filtration through a short pad of silica (B1680970) gel or by distillation.
-
The solvent and any unreacted starting materials are removed under reduced pressure.
-
The final product, this compound, is purified by fractional distillation under vacuum.
Characterization
The structure and purity of this compound are typically confirmed using spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the hexyl chain protons and the methoxy group protons. The methoxy protons will appear as a singlet, while the hexyl group protons will show distinct multiplets corresponding to their positions on the alkyl chain.
-
¹³C NMR: The carbon NMR spectrum will display unique peaks for each carbon atom in the hexyl group and a single peak for the methoxy carbons.
-
²⁹Si NMR: The silicon-29 (B1244352) NMR spectrum will exhibit a characteristic chemical shift for the silicon atom, confirming its bonding environment.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
Si-O-C stretching: Strong bands in the region of 1080-1100 cm⁻¹.
-
C-H stretching (alkyl): Bands in the region of 2850-2960 cm⁻¹.
-
Si-C stretching: Weaker bands around 800 cm⁻¹.
Mechanism of Action: Hydrolysis and Condensation
The utility of this compound as a coupling agent and for surface modification stems from its ability to undergo hydrolysis and condensation reactions. This two-step process forms a stable siloxane network on the surface of inorganic substrates.
Hydrolysis
In the presence of water, the methoxy groups (-OCH₃) of this compound are hydrolyzed to form silanol (B1196071) groups (-OH) and methanol (B129727) as a byproduct. This reaction can be catalyzed by either an acid or a base.
Si(OCH₃)₃R + 3H₂O → Si(OH)₃R + 3CH₃OH (where R is the hexyl group)
Condensation
The newly formed silanol groups are highly reactive and can condense with hydroxyl groups on the surface of an inorganic substrate (e.g., glass, metal oxides) to form stable covalent Si-O-Substrate bonds. Additionally, the silanol groups can self-condense with other silanol groups to form a cross-linked polysiloxane network (Si-O-Si bonds).
Si(OH)₃R + HO-Substrate → R(OH)₂Si-O-Substrate + H₂O 2 Si(OH)₃R → R(OH)₂Si-O-Si(OH)₂R + H₂O
This process results in a durable, hydrophobic layer on the substrate, with the hexyl groups oriented away from the surface.
Caption: Hydrolysis and condensation of this compound.
Applications
The dual functionality of this compound makes it a versatile molecule with numerous applications.
Surface Modification
The long hexyl chain imparts a hydrophobic (water-repellent) character to surfaces treated with this silane. This is utilized in:
-
Creating water-repellent coatings: For glass, ceramics, and other mineral surfaces.
-
Anti-fouling surfaces: Reducing the adhesion of microorganisms and other contaminants.
-
Modifying the surface energy of materials: To control wetting and adhesion properties.
Coupling Agent
As a coupling agent, this compound enhances the adhesion between inorganic fillers (e.g., silica, glass fibers) and organic polymer matrices in composite materials. This leads to improved mechanical properties, such as strength and durability.
Caption: Experimental workflow for this compound.
Safety and Handling
This compound is a combustible liquid and can cause skin and eye irritation. It is also moisture-sensitive and should be handled in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a cool, dry place away from sources of ignition and moisture.
References
An In-Depth Technical Guide to the Solubility of Hexyltrimethoxysilane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of hexyltrimethoxysilane in a variety of common organic solvents. Understanding the solubility of this versatile organosilane is critical for its effective application in surface modification, as a coupling agent, and in the formulation of advanced materials. This document presents available solubility data, outlines experimental protocols for solubility determination, and discusses the underlying chemical principles governing its behavior in different solvent environments.
Introduction to this compound
This compound (HTMS) is an organosilicon compound with the chemical formula C₉H₂₂O₃Si. Its molecular structure consists of a non-polar hexyl group and three hydrolyzable methoxy (B1213986) groups attached to a central silicon atom. This amphiphilic nature dictates its solubility and its utility in creating hydrophobic surfaces. HTMS is a colorless liquid and is known to be sensitive to moisture, reacting slowly with water. It is generally classified as insoluble in water.
Physical and Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₉H₂₂O₃Si |
| Molecular Weight | 206.35 g/mol [1] |
| Appearance | Colorless, clear liquid[1] |
| Density | 0.911 g/mL at 25°C[1] |
| Boiling Point | 202-203 °C[1] |
| Flash Point | 62 °C[1] |
| Water Solubility | Insoluble[1] |
Solubility of this compound in Organic Solvents
The solubility of this compound is primarily governed by the principle of "like dissolves like." Its long, non-polar hexyl chain dominates its solubility characteristics, leading to good miscibility with other non-polar and weakly polar solvents. Conversely, its solubility is limited in highly polar solvents.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Polarity | Predicted Solubility/Miscibility | Rationale |
| Alcohols | Methanol (B129727) | Polar Protic | Partially Soluble to Insoluble | The high polarity and hydrogen bonding of methanol are less compatible with the non-polar hexyl group. |
| Ethanol | Polar Protic | Partially Soluble | Ethanol is less polar than methanol, allowing for some interaction with the hexyl group. | |
| Isopropanol (B130326) | Polar Protic | Soluble | The increased hydrocarbon character of isopropanol enhances its ability to dissolve the non-polar solute. | |
| Ketones | Acetone | Polar Aprotic | Soluble | Acetone's moderate polarity and lack of hydrogen bonding make it a suitable solvent. |
| Methyl Ethyl Ketone | Polar Aprotic | Soluble | Similar to acetone, with a slightly larger non-polar component, enhancing solubility. | |
| Ethers | Diethyl Ether | Non-polar | Miscible | The non-polar nature of diethyl ether aligns well with the hydrophobic hexyl chain of HTMS. |
| Tetrahydrofuran (B95107) (THF) | Polar Aprotic | Miscible | THF is a versatile solvent capable of dissolving a wide range of non-polar and polar compounds. | |
| Hydrocarbons | Hexane (B92381) | Non-polar | Miscible | As a non-polar hydrocarbon, hexane is an excellent solvent for the non-polar this compound. |
| Toluene (B28343) | Non-polar | Miscible | The aromatic, non-polar nature of toluene makes it highly compatible with HTMS. | |
| Xylene | Non-polar | Miscible | Similar to toluene, xylene is a non-polar aromatic hydrocarbon and a good solvent for HTMS. |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a liquid analyte like this compound in an organic solvent.
Qualitative Determination of Miscibility (Visual Method)
This method is a rapid and straightforward approach to assess if two liquids are miscible.
Materials:
-
This compound
-
A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, hexane, toluene)
-
Glass test tubes with stoppers
-
Pipettes or graduated cylinders
-
Vortex mixer (optional)
Procedure:
-
Add 1 mL of the selected organic solvent to a clean, dry test tube.
-
Add 1 mL of this compound to the same test tube.
-
Stopper the test tube and shake vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.
-
Allow the mixture to stand for at least 5 minutes and observe.
-
Observation:
-
Miscible: A single, clear, homogeneous phase is observed.
-
Immiscible: Two distinct layers are formed.
-
Partially Soluble: The solution appears cloudy or forms an emulsion that may or may not separate over time.
-
-
Record the observations for each solvent tested.
Quantitative Determination of Solubility (Shake-Flask Method)
This is a classic and reliable method for determining the saturation solubility of a solute in a solvent.
Materials:
-
This compound
-
Selected organic solvent
-
Sealable flasks or vials
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Gas chromatograph (GC) or other suitable analytical instrument
-
Syringes and filters
Procedure:
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Add an excess amount of this compound to a known volume of the solvent in a sealable flask. "Excess" means that there should be undissolved solute present after equilibration.
-
Seal the flask and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
After equilibration, stop the agitation and allow the undissolved solute to settle.
-
Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe.
-
Filter the sample through a syringe filter to remove any suspended micro-droplets of the undissolved solute.
-
Dilute the filtered sample with the solvent to a concentration that falls within the calibration range of the analytical instrument.
-
Analyze the diluted sample using a calibrated analytical method (e.g., GC) to determine the concentration of this compound.
-
The measured concentration represents the saturation solubility of this compound in that solvent at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.
Caption: Workflow for Solubility Determination of this compound.
Conclusion
This compound exhibits solubility behavior that is consistent with its chemical structure, demonstrating high miscibility with non-polar and moderately polar aprotic organic solvents. Its solubility is more limited in highly polar, protic solvents. For applications requiring the dissolution of this compound, solvents such as hexane, toluene, diethyl ether, and tetrahydrofuran are excellent choices. The experimental protocols provided herein offer robust methods for both rapid qualitative assessment and precise quantitative measurement of its solubility in any organic solvent of interest. This understanding is fundamental for the successful formulation and application of this compound in diverse scientific and industrial fields.
References
A Technical Guide to the Thermal Stability of Hexyltrimethoxysilane Coatings
Introduction
Hexyltrimethoxysilane is an organofunctional silane (B1218182) commonly utilized in the formulation of protective and functional coatings. Its primary role is to impart hydrophobicity to surfaces, creating a non-polar, water-repellent barrier.[1] These coatings are integral in a variety of applications, from protecting sensitive electronics to modifying the surface properties of biomedical devices. The performance and reliability of these coatings are critically dependent on their ability to withstand environmental stressors, with thermal stability being a paramount concern.[2] Exposure to elevated temperatures during manufacturing, sterilization, or end-use can lead to the degradation of the coating, compromising its integrity and function. This technical guide provides an in-depth analysis of the thermal stability of this compound coatings, detailing the mechanisms of degradation, standard characterization protocols, and available thermal data for analogous materials.
Mechanism of Thermal Degradation
The thermal stability of a this compound coating is intrinsically linked to its chemical structure. The coating is a polysiloxane, formed through the hydrolysis and condensation of this compound monomers on a substrate. This process creates a robust inorganic backbone of siloxane bonds (Si-O-Si), with organic hexyl chains (-C₆H₁₃) covalently bonded to the silicon atoms.
Thermal degradation typically occurs in a multi-stage process when subjected to increasing temperature:
-
Desorption of Physisorbed Water: At lower temperatures, typically below 150°C, initial mass loss is attributed to the evaporation of physically adsorbed water and residual solvents from the coating process.[3]
-
Decomposition of the Organic Moiety: The primary degradation event involves the cleavage of the organic hexyl groups from the siloxane backbone. This decomposition occurs through the breaking of Si-C and C-C bonds.[4] The volatilization of these hydrocarbon fragments results in a significant mass loss.
-
Stability of the Siloxane Backbone: The Si-O-Si backbone is substantially more thermally stable than the organic side chains due to the high bond energy of the siloxane bond (approx. 452 kJ/mol).[2] This inorganic network often remains largely intact until much higher temperatures, well above the decomposition range of the alkyl groups.[4]
The logical progression from monomer to a thermally degraded coating is visualized below.
Characterization of Thermal Stability
Thermogravimetric Analysis (TGA) is the primary and most effective technique for quantifying the thermal stability of coatings.[5][6] TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] This analysis provides critical data points, including the onset temperature of decomposition and the percentage of mass loss at various temperatures, which correspond to the degradation of different components of the coating.[5]
Differential Scanning Calorimetry (DSC) can be used as a complementary technique to detect thermal events like glass transitions, melting, or crystallization, which do not necessarily involve mass loss but are indicative of changes in the material's physical state.[5][8]
Experimental Protocol: Thermogravimetric Analysis (TGA)
The following section details a standard experimental protocol for evaluating the thermal stability of a this compound-coated substrate using TGA. This protocol is a synthesized methodology based on common practices for analyzing silane-based films.[8][9]
4.1 Apparatus
-
Thermogravimetric Analyzer (TGA) equipped with a high-precision balance and a programmable furnace.
-
Sample crucibles (e.g., 150 µL alumina (B75360) or platinum).[9]
-
High-purity gas supply (Nitrogen for inert atmosphere, Air for oxidative studies).
4.2 Sample Preparation
-
A representative sample of the this compound-coated substrate is carefully cut to a size that fits within the TGA crucible.
-
The initial sample mass should be approximately 5 mg to ensure accurate measurements.[8]
-
The sample is placed flat in the crucible to ensure uniform heating.
4.3 TGA Measurement Procedure
-
Place the sample crucible into the TGA instrument.
-
Purge the furnace with the selected gas (typically nitrogen for studying intrinsic thermal decomposition) at a constant flow rate (e.g., 20-50 mL/min).[10]
-
Equilibrate the sample at a starting temperature, for example, 30°C.[9]
-
Initiate the heating program. A linear heating rate of 10°C/min (or 10 K/min) is standard for such analyses.[9][11]
-
Heat the sample from the starting temperature to a final temperature sufficient to ensure complete decomposition of the organic components, typically in the range of 700°C to 850°C.[3][9]
-
Continuously record the sample mass as a function of temperature throughout the experiment.
4.4 Data Analysis
-
Plot the percentage of mass remaining versus temperature to generate the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature(s) of the maximum rate of mass loss.
-
Determine the onset decomposition temperature (T_onset), often defined by the intersection of tangents drawn from the baseline and the inflection point of the decomposition step.
-
Quantify the percentage of mass loss in distinct temperature ranges to correlate with specific decomposition events (e.g., loss of organic content).
The experimental workflow for a typical TGA measurement is illustrated in the diagram below.
Thermal Stability Data for Alkylsilane Coatings
While specific, publicly available TGA data for this compound coatings is limited, the thermal behavior can be reliably inferred from studies on chemically similar long-chain alkylsilanes. The stability is primarily dictated by the alkyl chain, with shorter chains sometimes exhibiting slightly different decomposition profiles. The table below summarizes thermal stability data for coatings derived from other common alkylsilanes.
| Silane Type | Substrate | Onset of Decomposition (T_onset) | Decomposition Range | Key Findings |
| Octyltriethoxysilane (OTES) | Nanosilica | Not specified | 120 - 600°C | Mass loss in this range is attributed to the thermal decomposition of surface-grafted organic moieties.[11] |
| Octadecyltrimethoxysilane (OTS) | Mesoporous SiO₂ | ~230°C | 230 - 400°C | The OTS layers were found to be stable up to 230°C before decomposing.[4] |
| Octadecyltrichlorosilane (OTS) | Flat Si Surface | ~250°C | Not specified | Densely packed monolayers demonstrated stability up to 250°C.[4] |
| General Alkylsilane | Maghemite Nanoparticles | ~217°C | 217 - 360°C | Mass loss in this region was attributed to the thermal decomposition of the silane layer.[3] |
Based on this comparative data, a this compound coating can be expected to be thermally stable up to approximately 200-230°C, with significant decomposition of the hexyl groups occurring between 230°C and 400°C. The exact temperatures can be influenced by factors such as the degree of cross-linking, coating thickness, and the nature of the substrate.
Conclusion
This compound coatings provide valuable hydrophobic surfaces for a range of high-technology applications. Their thermal stability is robust up to temperatures around 200°C, governed by the degradation of the organic hexyl side chains. The underlying inorganic polysiloxane network offers stability at much higher temperatures. For applications requiring exposure to temperatures exceeding 200-230°C, careful evaluation via Thermogravimetric Analysis is essential to ensure the coating's integrity and performance are not compromised. The standardized protocols and comparative data presented in this guide serve as a foundational resource for researchers and professionals in the development and qualification of these critical surface coatings.
References
- 1. This compound | [gelest.com]
- 2. Physical and Chemical Properties of High-Temperature Silicone-Based Polymer Coatings Applied on Different Surface Roughnesses | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Octadecyltrimethoxysilane-Based Coatings on Aluminum Alloy Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. Quantitation of Surface Coating on Nanoparticles Using Thermogravimetric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. upcommons.upc.edu [upcommons.upc.edu]
- 9. Enhancing Polydimethylsiloxane with Silver Nanoparticles for Biomedical Coatings [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Hydrophobic silanes-modified nano-SiO₂ reinforced polyurethane nanocoatings with superior scratch resistance, gloss retention, and metal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
Hexyltrimethoxysilane Precursors for Material Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of hexyltrimethoxysilane as a precursor in the synthesis of advanced materials. This compound, an organosilane with a C6 alkyl chain, is a versatile molecule employed to impart hydrophobicity, improve material compatibility, and functionalize surfaces. This document details its core chemistries, presents quantitative data for material properties, provides detailed experimental protocols for key synthesis methods, and illustrates reaction pathways and experimental workflows through diagrams.
Core Principles: The Chemistry of this compound
This compound (C₆H₁₃Si(OCH₃)₃) is a bifunctional molecule featuring a hexyl group and three hydrolyzable methoxy (B1213986) groups. This unique structure allows it to act as a molecular bridge between organic and inorganic materials.[1] The primary reaction mechanism involves the hydrolysis of the methoxy groups to form reactive silanol (B1196071) groups (Si-OH), followed by condensation with other silanol groups or with hydroxyl groups present on the surface of various substrates.[1][2]
Synthesis of this compound:
The synthesis of this compound is primarily achieved through two main routes:
-
Hydrosilylation: This atom-economical method involves the addition of a silicon-hydride bond across a carbon-carbon double bond. For this compound, this is typically achieved by reacting 1-hexene (B165129) with trimethoxysilane (B1233946) in the presence of a catalyst.[3]
-
Grignard Reaction: This classic organometallic reaction utilizes a Grignard reagent, such as hexylmagnesium bromide, which reacts with a silicon compound containing leaving groups, like tetramethoxysilane, to form the silicon-carbon bond.[3]
Data Presentation: Quantitative Analysis of this compound-Derived Materials
The functionalization of materials with this compound leads to significant changes in their surface properties. The following tables summarize key quantitative data from studies utilizing this precursor.
Table 1: Surface Properties of this compound-Modified Surfaces
| Substrate | Modification Method | This compound Concentration | Water Contact Angle (°) | Surface Free Energy (mN/m) | Reference |
| Silicon Dioxide | Self-Assembled Monolayer (SAM) | 10 mmol/dm³ in toluene (B28343) | ~110 | Not Reported | [4] |
| Glass | Sol-Gel Coating | Not Specified | >150 (Superhydrophobic) | Not Reported | [5] |
| Copper | Dip Coating | 1 mM in ethanol (B145695) | >150 (Superhydrophobic) | Not Reported | [6] |
Table 2: Influence of Precursor Concentration on Particle Size in a Sol-Gel Process (TEOS/DTMS System - A related example)
| TEOS:DTMS Molar Ratio | Average Particle Size (µm) | Standard Deviation | Reference |
| 7:3 | Not specified, spherical particles not formed | - | [5] |
| 6:4 | Not specified | - | [5] |
| 5:5 | 2.13 | 0.16 | [5] |
| 4:6 | Platelet formation observed | - | [5] |
| 3:7 | Large aggregated particles | - | [5] |
Note: DTMS (Dodecyltrimethoxysilane) is used here as a proxy to illustrate the effect of long-chain alkyltrimethoxysilanes on particle size in a sol-gel system, as specific data for this compound was not available.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of Hydrophobic Hybrid Silica (B1680970) Particles via Sol-Gel Process
This protocol describes a one-pot synthesis of submicron hexane-dispersible silica particles using this compound (HTMS) and tetraethyl orthosilicate (B98303) (TEOS) as precursors.
Materials and Reagents:
-
Tetraethyl orthosilicate (TEOS)
-
This compound (HTMS)
-
Diethylamine
-
Deionized Water
-
Methyl isobutyl ketone
-
Ethanol
Procedure:
-
Solution Preparation: In a suitable reaction vessel, dissolve a total of 10 mmol of TEOS and HTMS in 150 mL of diethylamine. The molar ratio of TEOS to HTMS can be varied (e.g., 1:0.15, 1:0.2, 1:0.4) to control the hydrophobicity of the final particles.
-
Hydrolysis: Add 0.46 mol of water to the solution while stirring.
-
Ultrasonication: Immediately sonicate the solution for 30 seconds using a horn-type ultrasonic homogenizer (e.g., 750 W, 20 kHz) to facilitate the formation of hybrid silica particles.
-
Reaction: Seal the vessel and allow the reaction to proceed at room temperature (25°C) for 24 hours without disturbance.
-
Particle Collection and Washing: Collect the precipitated silica particles. Rinse the particles thoroughly with methyl isobutyl ketone followed by ethanol to remove any unreacted precursors and byproducts.
-
Drying: Air-dry the ethanol-rinsed particles to obtain a fine powder of hydrophobic hybrid silica.
Characterization:
-
Particle Size and Morphology: Analyze using Scanning Electron Microscopy (SEM) and Dynamic Light Scattering (DLS).
-
Thermal Stability: Evaluate using Thermogravimetric and Differential Thermal Analysis (TG-DTA).
Preparation of a Superhydrophobic Coating
This protocol outlines the preparation of a superhydrophobic coating on a glass substrate using this compound-modified silica particles.
Materials and Reagents:
-
Hydrophobic fumed silica
-
This compound (HTMS)
-
Absolute ethanol
-
Purified water
-
Epoxy resin (Component A and Component B)
-
Glass slides
Procedure:
-
Surface Modification of Silica:
-
Disperse 1-3 g of hydrophobic fumed silica in 30-50 mL of absolute ethanol.
-
Add 1-20 µL of this compound and a few drops of purified water to the silica dispersion.
-
Heat the mixture in a water bath at a controlled temperature for 20-40 minutes to facilitate the surface modification of the silica particles.
-
-
Epoxy Resin Preparation:
-
Mix 8-10 g of epoxy resin component A with 2-4 g of epoxy resin component B.
-
Allow the mixture to cure for 10-30 minutes according to the manufacturer's instructions.
-
-
Coating Application:
-
Spray a thin layer of the prepared epoxy resin onto a clean glass slide.
-
Immediately thereafter, spray the this compound-modified silica dispersion onto the wet epoxy layer.
-
Allow the coating to dry completely at room temperature.
-
Characterization:
-
Hydrophobicity: Measure the water contact angle using a goniometer.
-
Surface Morphology: Examine the surface topography using Scanning Electron Microscopy (SEM).
Surface Modification of Substrates with this compound for Increased Hydrophobicity
This protocol describes a general procedure for modifying the surface of a hydroxyl-rich substrate (e.g., glass, silicon wafer) with a self-assembled monolayer (SAM) of this compound.
Materials and Reagents:
-
Substrate (e.g., glass slides, silicon wafers)
-
This compound (HTMS)
-
Toluene (anhydrous)
-
Ethanol
-
Deionized water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED
Procedure:
-
Substrate Cleaning and Activation:
-
Clean the substrate by sonicating in a sequence of deionized water, ethanol, and then acetone.
-
Dry the substrate under a stream of nitrogen.
-
Activate the surface by immersing it in Piranha solution for 30 minutes to generate hydroxyl groups. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate extensively with deionized water and dry under a stream of nitrogen.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the cleaned and activated substrate in the silane (B1218182) solution for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis and polymerization in the solution.
-
-
Rinsing and Curing:
-
Remove the substrate from the silane solution and rinse thoroughly with fresh toluene to remove any physisorbed silane molecules.
-
Rinse with ethanol and then deionized water.
-
Dry the substrate under a stream of nitrogen.
-
Cure the coated substrate in an oven at 110-120°C for 1 hour to promote the formation of a stable siloxane network on the surface.
-
Characterization:
-
Surface Wettability: Measure the static water contact angle.
-
Surface Composition: Analyze the elemental composition and chemical states using X-ray Photoelectron Spectroscopy (XPS).
-
Surface Morphology: Characterize the surface topography using Atomic Force Microscopy (AFM).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | [gelest.com]
- 4. Synthesis, Characterization and Pore Structure Analysis of Mesoporous Materials [escholarship.org]
- 5. A Versatile Method for Grafting Polymers on Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijnnonline.net [ijnnonline.net]
Methodological & Application
Application Notes and Protocols for Hexyltrimethoxysilane in Self-Assembled Monolayer (SAM) Formation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of hexyltrimethoxysilane in the formation of self-assembled monolayers (SAMs). SAMs created from this compound offer a robust and straightforward method for modifying surfaces to impart hydrophobicity, reduce surface energy, and control interfacial properties. These characteristics are valuable in a range of applications, including the creation of non-fouling surfaces, the development of specialized coatings, and the fabrication of microelectronic devices.
Introduction to this compound for SAMs
This compound is an organosilane compound with a six-carbon alkyl chain and three methoxy (B1213986) groups. The methoxy groups act as the headgroup, which hydrolyzes in the presence of trace amounts of water to form reactive silanol (B1196071) groups. These silanol groups then condense with hydroxyl groups present on the surface of various substrates (e.g., silicon wafers, glass, quartz), forming stable covalent Si-O-Si bonds. The hexyl chains, being nonpolar, orient themselves away from the surface, creating a dense, hydrophobic monolayer. This process of self-assembly results in a highly ordered, one-molecule-thick film that effectively alters the surface properties of the underlying substrate.
The formation of a high-quality this compound SAM is dependent on several factors, including substrate cleanliness, solvent purity, silane (B1218182) concentration, deposition time, and temperature. The following sections provide detailed protocols for both solution-phase and vapor-phase deposition methods, along with typical characterization data.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of this compound and similar short-chain alkylsilane SAMs.
Table 1: Surface Wettability of this compound SAMs
| Parameter | Value | Measurement Technique |
| Water Contact Angle (Static) | ~83°[1] | Goniometry |
| Surface Free Energy (Dispersive) | ~20-30 mN/m | Contact Angle Analysis |
| Surface Free Energy (Polar) | < 1 mN/m | Contact Angle Analysis |
Table 2: Physical Properties of Short-Chain Alkylsilane SAMs *
| Parameter | Typical Value Range | Measurement Technique |
| Monolayer Thickness | 0.7 - 1.5 nm | Ellipsometry, X-ray Reflectivity |
| Surface Roughness (RMS) | < 0.5 nm | Atomic Force Microscopy (AFM) |
Experimental Protocols
Substrate Preparation
A pristine and hydrophilic substrate surface is crucial for the formation of a high-quality SAM. The following protocol is suitable for silicon, glass, or quartz substrates.
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
Acetone (ACS grade or higher)
-
Isopropanol (B130326) (ACS grade or higher)
-
Deionized (DI) water (18 MΩ·cm)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) EXTREME CAUTION
-
Nitrogen or Argon gas (high purity)
-
UV-Ozone cleaner (alternative to Piranha solution)
Protocol:
-
Solvent Cleaning: Sonicate the substrates sequentially in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants.
-
Drying: Dry the substrates thoroughly with a stream of high-purity nitrogen or argon gas.
-
Surface Activation (choose one):
-
Piranha Etching: Immerse the dried substrates in freshly prepared Piranha solution for 30-60 minutes. Warning: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
UV-Ozone Treatment: Place the substrates in a UV-Ozone cleaner for 15-20 minutes. This is a safer alternative to Piranha solution for generating surface hydroxyl groups.
-
-
Final Rinse and Dry: After activation, rinse the substrates extensively with DI water and then dry them again with a stream of nitrogen or argon gas. The substrates are now hydrophilic and ready for SAM deposition.
Solution-Phase Deposition Protocol
This method is the most common for forming alkylsilane SAMs due to its simplicity.
Materials:
-
Hydroxylated substrates
-
This compound
-
Anhydrous toluene (B28343) or hexane (B92381) (solvent)
-
Glass container with a sealable lid
-
Nitrogen or Argon gas (for inert atmosphere)
Protocol:
-
Prepare Silane Solution: In a clean, dry glass container under an inert atmosphere (e.g., in a glovebox), prepare a 1-10 mM solution of this compound in anhydrous toluene or hexane. The use of anhydrous solvent is critical to prevent premature polymerization of the silane in the bulk solution.
-
SAM Deposition: Immerse the cleaned and activated substrates in the silane solution. Seal the container to prevent solvent evaporation and exposure to atmospheric moisture.
-
Incubation: Allow the self-assembly process to proceed for 2-18 hours at room temperature.[3] Longer immersion times generally lead to more ordered and densely packed monolayers.
-
Rinsing: After incubation, remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene or hexane to remove any physisorbed molecules.
-
Final Rinse and Dry: Perform a final rinse with isopropanol or ethanol (B145695) and dry the substrates with a stream of nitrogen or argon gas.
-
Curing (Optional but Recommended): Bake the coated substrates in an oven at 110-120°C for 30-60 minutes to promote further cross-linking between adjacent silane molecules, which enhances the stability of the monolayer.
Vapor-Phase Deposition Protocol
Vapor-phase deposition can produce highly uniform and reproducible SAMs, especially for substrates with complex geometries.
Materials:
-
Hydroxylated substrates
-
This compound
-
Vacuum desiccator or a dedicated vapor deposition chamber
-
Small vials for the silane
-
Vacuum pump
Protocol:
-
Chamber Setup: Place the cleaned and activated substrates inside the vacuum desiccator or deposition chamber. Place a small, open vial containing a few drops of this compound in the chamber, ensuring it is not in direct contact with the substrates.
-
Evacuation: Evacuate the chamber to a base pressure of < 1 Torr. This removes atmospheric water and other contaminants.
-
Deposition: Isolate the chamber from the vacuum pump. The this compound will slowly evaporate, creating a low-pressure vapor that will react with the substrate surfaces.
-
Incubation: Allow the deposition to proceed for 12-24 hours at room temperature.
-
Venting and Rinsing: Vent the chamber with dry nitrogen or argon gas. Remove the coated substrates and rinse them with anhydrous toluene or hexane, followed by isopropanol or ethanol, to remove any loosely bound molecules.
-
Drying and Curing: Dry the substrates with a stream of nitrogen or argon gas and perform the optional curing step as described in the solution-phase protocol.
Visualization of Experimental Workflows
The following diagrams illustrate the key steps in the formation and characterization of this compound SAMs.
Caption: Workflow for solution-phase deposition of this compound SAMs.
Caption: Workflow for vapor-phase deposition of this compound SAMs.
Caption: Chemical mechanism of this compound SAM formation.
References
Application Notes and Protocols: Surface Modification of Silica Nanoparticles with Hexyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of silica (B1680970) nanoparticles (SNPs) is a crucial step in tailoring their properties for a wide range of applications, including drug delivery, bioimaging, and diagnostics. Functionalization with alkylsilanes, such as hexyltrimethoxysilane, allows for the precise control of surface hydrophobicity. This modification can enhance the interaction of nanoparticles with cell membranes, improve the loading of hydrophobic drugs, and increase their stability in biological media. This document provides a detailed protocol for the surface modification of silica nanoparticles with this compound, building upon established silanization techniques.
Experimental Workflow
The overall experimental process for the synthesis and subsequent surface functionalization of silica nanoparticles is outlined below. It begins with the synthesis of silica nanoparticles, followed by the surface grafting of this compound, and concludes with purification and characterization steps.
Quantitative Data Summary
The following table summarizes the expected quantitative data for silica nanoparticles before and after modification with this compound. The values are estimates based on typical results reported in the literature for similar alkylsilane modifications.[1][2][3]
| Parameter | Unmodified Silica Nanoparticles | Hexyl-Modified Silica Nanoparticles | Reference |
| Particle Size (DLS) | Varies with synthesis | Slight increase after modification | [4] |
| Zeta Potential (pH 7) | -15 to -30 mV | Increase to a less negative value | [1] |
| Surface Property | Hydrophilic | Hydrophobic | |
| FTIR Characteristic Peaks | Si-O-Si (~1100 cm⁻¹), Si-OH (~950 cm⁻¹) | Above peaks + C-H stretching (~2900 cm⁻¹) | |
| Grafting Density | N/A | ~2-4 chains/nm² | [1] |
Experimental Protocols
Synthesis of Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of silica nanoparticles with a controlled size distribution.
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Ethanol (absolute)
-
Ammonium (B1175870) hydroxide (B78521) solution (25% aq.)
-
Deionized water
Procedure:
-
In a flask, prepare a solution of ethanol, deionized water, and ammonium hydroxide.
-
While stirring vigorously, add TEOS to the solution.
-
Continue stirring at room temperature for at least 12 hours to allow for the hydrolysis and condensation of TEOS, leading to the formation of silica nanoparticles.
-
The resulting nanoparticle suspension can be purified by several cycles of centrifugation and redispersion in ethanol to remove unreacted reagents.
Surface Modification with this compound
This protocol details the post-synthesis grafting of hexyl groups onto the surface of the prepared silica nanoparticles.
Materials:
-
Silica nanoparticle suspension from the previous step
-
Ethanol (absolute)
-
This compound
Procedure:
-
Isolate the silica nanoparticles from the synthesis solution by centrifugation.
-
Wash the nanoparticles with ethanol multiple times to remove residual reactants. This can be done by repeated cycles of centrifugation and redispersion in fresh ethanol.
-
Prepare a suspension of the purified silica nanoparticles in ethanol (e.g., 5 mg/mL).
-
To the stirred nanoparticle suspension, add the desired amount of this compound. A common starting point is a weight ratio of SiO₂ to silane (B1218182) ranging from 1:0.05 to 1:0.2.
-
Allow the reaction to proceed at room temperature with continuous stirring for 12-24 hours. The reaction can be gently heated (e.g., to 40-60 °C) to potentially increase the grafting density.[5]
-
After the reaction, purify the hexyl-modified silica nanoparticles by centrifugation and repeated washing with ethanol to remove any unreacted this compound.
-
Finally, redisperse the purified nanoparticles in the desired solvent for storage or further use.
Characterization of Modified Nanoparticles
a. Dynamic Light Scattering (DLS) and Zeta Potential
DLS is used to determine the hydrodynamic diameter and size distribution of the nanoparticles, while zeta potential measurement confirms the change in surface charge after functionalization.
Procedure:
-
Disperse a small amount of the nanoparticle sample in deionized water or an appropriate buffer.
-
Analyze the sample using a DLS instrument to obtain the size distribution and zeta potential. A successful modification should result in a slight increase in particle size and a less negative zeta potential due to the shielding of the negative silanol (B1196071) groups by the hexyl chains.[1]
b. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the presence of hexyl groups on the silica nanoparticle surface.
Procedure:
-
Lyophilize a small sample of the unmodified and hexyl-modified silica nanoparticles.
-
Prepare KBr pellets of the dried samples or use an ATR-FTIR accessory.
-
Acquire the spectra in the range of 4000-400 cm⁻¹. The appearance of characteristic C-H stretching peaks around 2900 cm⁻¹ in the spectrum of the modified nanoparticles, which are absent in the unmodified sample, confirms successful functionalization.
c. Thermogravimetric Analysis (TGA)
TGA is used to quantify the amount of organic material (hexyl groups) grafted onto the silica surface.
Procedure:
-
Place a known amount of the dried nanoparticle sample in a TGA crucible.
-
Heat the sample under a nitrogen atmosphere from room temperature to approximately 800 °C at a constant heating rate (e.g., 10 °C/min).
-
The weight loss observed between approximately 200 °C and 600 °C can be attributed to the decomposition of the grafted hexyl groups, allowing for the calculation of the grafting density.[6]
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. nanocomposix.com [nanocomposix.com]
- 4. Surface treatment of silica nanoparticles for stable and charge-controlled colloidal silica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Hexyltrimethoxysilane in Polymer Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hexyltrimethoxysilane as a coupling agent in polymer composites. Detailed protocols for key experiments are included, along with illustrative quantitative data on the impact of this agent on composite properties.
Introduction to this compound as a Coupling Agent
This compound is an organofunctional silane (B1218182) that acts as a molecular bridge at the interface between an inorganic filler and an organic polymer matrix.[1] Its chemical structure, featuring a hexyl group and three methoxy (B1213986) groups, allows it to chemically bond with both the inorganic filler surface and the polymer, significantly enhancing the interfacial adhesion. This improved adhesion leads to better dispersion of the filler within the polymer matrix and enhances the overall mechanical and thermal properties of the resulting composite material.[2]
The primary applications for this compound in polymer composites include:
-
Surface Treatment of Inorganic Fillers: Modifying the surface of fillers such as silica (B1680970), alumina, and glass fibers to improve their compatibility with hydrophobic polymer matrices like polyethylene (B3416737) and polypropylene (B1209903).[3][4]
-
Enhanced Mechanical Properties: Improving key mechanical characteristics of the composite, such as tensile strength, flexural modulus, and impact resistance.[5][6]
-
Improved Processing Characteristics: Aiding in the dispersion of fillers during compounding, which can lead to more uniform materials with fewer defects.[1]
Mechanism of Action
The effectiveness of this compound as a coupling agent is attributed to its dual reactivity. The mechanism involves a two-step process:
-
Hydrolysis: The methoxy groups (-OCH₃) on the silicon atom hydrolyze in the presence of water to form reactive silanol (B1196071) groups (-Si-OH).[1] This reaction is often catalyzed by an acid or base.
-
Condensation: The newly formed silanol groups then condense with the hydroxyl groups present on the surface of the inorganic filler, forming stable covalent siloxane bonds (-Si-O-Filler). Simultaneously, some silanol groups can self-condense to form a polysiloxane network on the filler surface. The hydrophobic hexyl group (-C₆H₁₃) extends away from the filler surface and becomes physically entangled or, in some cases, co-reacts with the polymer matrix during compounding.[2]
Below is a diagram illustrating the mechanism of action for this compound.
Experimental Protocols
Protocol 1: Surface Treatment of Silica Nanoparticles
This protocol details the procedure for the surface modification of silica nanoparticles with this compound for incorporation into a polyethylene matrix.
Materials:
-
Silica Nanoparticles (e.g., 20-50 nm average particle size)
-
This compound (97% or higher purity)
-
Ethanol (B145695) (95%)
-
Deionized Water
-
Acetic Acid (glacial)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Ultrasonicator
-
Centrifuge
-
Vacuum oven
Procedure:
-
Preparation of Silane Solution:
-
In a round-bottom flask, prepare a 95% ethanol/5% deionized water solution.
-
Adjust the pH of the solution to 4.5-5.5 using acetic acid.
-
Add this compound to the solution to a final concentration of 2% (w/v).
-
Stir the solution for 1 hour at room temperature to allow for the hydrolysis of the silane.
-
-
Filler Treatment:
-
Disperse the silica nanoparticles in the silane solution at a concentration of 10% (w/v) using an ultrasonicator for 30 minutes.
-
Attach a reflux condenser to the flask and heat the mixture to 60°C with continuous stirring for 4 hours.
-
-
Washing and Drying:
-
After the reaction, cool the mixture to room temperature.
-
Separate the treated silica nanoparticles from the solution by centrifugation at 8000 rpm for 15 minutes.
-
Wash the nanoparticles twice with ethanol and once with toluene to remove any unreacted silane.
-
Dry the treated nanoparticles in a vacuum oven at 80°C for 12 hours.
-
The following diagram outlines the experimental workflow for the surface treatment of silica nanoparticles.
Protocol 2: Fabrication of Polyethylene/Silica Nanocomposites
This protocol describes the fabrication of polyethylene composites containing surface-treated silica nanoparticles via melt compounding.
Materials:
-
High-Density Polyethylene (HDPE) pellets
-
This compound-treated silica nanoparticles (from Protocol 1)
-
Untreated silica nanoparticles (for control samples)
Equipment:
-
Twin-screw extruder
-
Injection molding machine
-
Mechanical testing equipment (e.g., universal testing machine)
Procedure:
-
Drying:
-
Dry the HDPE pellets and the treated/untreated silica nanoparticles in a vacuum oven at 80°C for 4 hours to remove any residual moisture.
-
-
Melt Compounding:
-
Premix the dried HDPE pellets and silica nanoparticles at the desired weight percentage (e.g., 1%, 3%, 5%).
-
Feed the mixture into a twin-screw extruder.
-
Set the extruder temperature profile from 180°C to 220°C from the feeding zone to the die.
-
Set the screw speed to 200 rpm.
-
Extrude the composite into strands, cool in a water bath, and pelletize.
-
-
Specimen Preparation:
-
Dry the composite pellets at 80°C for 4 hours.
-
Use an injection molding machine to prepare test specimens (e.g., tensile bars, flexural bars) according to ASTM standards (e.g., ASTM D638, ASTM D790).[7]
-
Data Presentation
The following tables summarize illustrative quantitative data on the effect of this compound treatment on the mechanical properties of high-density polyethylene (HDPE) and polypropylene (PP) composites.
Table 1: Mechanical Properties of HDPE/Silica Nanocomposites (5 wt% Filler)
| Material | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Neat HDPE | 25.2 | 1.1 | 600 |
| HDPE + Untreated Silica | 23.8 | 1.3 | 450 |
| HDPE + HTMS-Treated Silica | 30.5 | 1.6 | 520 |
Note: Data are illustrative and based on typical improvements observed with silane coupling agents.[5][8]
Table 2: Mechanical Properties of Polypropylene/Wood Flour Composites (30 wt% Filler)
| Material | Flexural Strength (MPa) | Flexural Modulus (GPa) | Impact Strength (kJ/m²) |
| Neat PP | 45.1 | 1.5 | 4.2 |
| PP + Untreated Wood Flour | 55.3 | 2.8 | 3.1 |
| PP + HTMS-Treated Wood Flour | 68.7 | 3.5 | 3.9 |
Note: Data are illustrative and based on typical improvements observed with silane coupling agents.[9][10]
Conclusion
This compound is an effective coupling agent for improving the interfacial adhesion between inorganic fillers and polymer matrices in composite materials. The protocols provided offer a framework for the surface treatment of fillers and the fabrication of polymer composites. The use of this compound can lead to significant enhancements in the mechanical properties of the final composite material, making it a valuable tool for researchers and scientists in materials science and related fields.
References
- 1. sunfar-silicone.com [sunfar-silicone.com]
- 2. arcorepoxy.com [arcorepoxy.com]
- 3. Fillers, Pigments & Fibers--Organofunctional Silanes_Silane Coupling Agents_Nanjing Neng de New Material Technology Co., Ltd. [capatue.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Flexural Strength Testing of Plastics [matweb.com]
- 8. jufgnsm.ut.ac.ir [jufgnsm.ut.ac.ir]
- 9. scispace.com [scispace.com]
- 10. ijafp.org [ijafp.org]
Application Notes and Protocols for Creating Hydrophobic Surfaces on Glass Substrates using Hexyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for rendering glass surfaces hydrophobic using hexyltrimethoxysilane. This process is crucial for various applications in research and drug development, including the prevention of non-specific binding in high-throughput screening, the creation of microfluidic devices, and the improvement of analytical sensor performance. The following sections detail the underlying chemical principles, comprehensive experimental protocols, and expected surface characteristics.
Introduction
This compound [(CH₃(CH₂)₅Si(OCH₃)₃)] is an organosilane that forms a self-assembled monolayer (SAM) on hydroxylated surfaces such as glass. The hexyl chain provides a nonpolar, water-repellent interface, while the trimethoxysilane (B1233946) group covalently bonds to the glass substrate, ensuring a durable hydrophobic coating. This process, known as silanization, significantly increases the water contact angle of the glass surface, indicating a successful transition from a hydrophilic to a hydrophobic state.
Chemical Principle: Hydrolysis and Condensation
The formation of a stable this compound layer on a glass surface is a two-step process involving hydrolysis and condensation.
-
Hydrolysis: In the presence of water, the methoxy (B1213986) groups (-OCH₃) of this compound hydrolyze to form silanol (B1196071) groups (-Si-OH). This reaction can be catalyzed by acid or base.
-
Condensation: The newly formed silanol groups then condense with the hydroxyl groups (-OH) present on the surface of the glass (silanol groups), forming stable siloxane bonds (Si-O-Si). Additionally, adjacent silanol groups of the silane (B1218182) molecules can condense with each other, creating a cross-linked, polymeric layer.
This process results in a robust, covalently bound monolayer with the hydrophobic hexyl groups oriented away from the surface.
Caption: Hydrolysis and condensation of this compound on a glass surface.
Experimental Protocols
This section provides detailed protocols for the preparation of hydrophobic glass surfaces using this compound. The primary method described is solution-phase deposition.
Materials and Equipment
-
Glass substrates (e.g., microscope slides, coverslips)
-
This compound (≥97% purity)
-
Anhydrous toluene (B28343) (or other suitable non-polar, aprotic solvent like hexane)
-
Acetone (reagent grade)
-
Ethanol (reagent grade)
-
Deionized (DI) water
-
Hydrochloric acid (HCl) or Ammonia (NH₃) solution (for pH adjustment, optional)
-
Beakers and glass staining jars
-
Ultrasonic bath
-
Oven
-
Nitrogen or argon gas stream
-
Contact angle goniometer
-
Atomic Force Microscope (AFM) (for surface roughness characterization)
Experimental Workflow
Application of hexyltrimethoxysilane in anti-stiction coatings for MEMS.
Application Note & Protocol
Introduction
Stiction, the unintended adhesion of micro-scale components, is a primary failure mechanism in Micro-Electro-Mechanical Systems (MEMS). This phenomenon arises from surface forces such as capillary, van der Waals, and electrostatic forces, which become dominant at the microscale.[1][2] To mitigate stiction and enhance device reliability, the application of hydrophobic, low-surface-energy coatings is crucial.[3] Self-Assembled Monolayers (SAMs) derived from organosilanes are a highly effective solution due to their ability to form a covalent bond with the device's surface, presenting a durable, low-energy, and non-polar interface.[4][5]
Hexyltrimethoxysilane (CH₃(CH₂)₅Si(OCH₃)₃) is an alkyltrimethoxysilane that offers a promising option for creating anti-stiction coatings. Its six-carbon alkyl chain provides a hydrophobic character to the surface, which is essential for repelling moisture and reducing capillary forces. This document provides detailed application notes and protocols for the deposition of this compound-based anti-stiction coatings on MEMS devices.
Principle of Action
The anti-stiction properties of this compound coatings are derived from the formation of a dense, hydrophobic self-assembled monolayer on the surface of the MEMS device. The mechanism involves the following key steps:
-
Surface Hydroxylation: The silicon or silicon dioxide surfaces of the MEMS device are treated to ensure the presence of hydroxyl (-OH) groups. This is typically achieved through oxygen plasma or piranha solution cleaning.
-
Silane (B1218182) Deposition: this compound is introduced in either a liquid or vapor phase. The methoxy (B1213986) groups (-OCH₃) of the silane hydrolyze in the presence of trace surface moisture to form reactive silanol (B1196071) groups (-Si-OH).
-
Covalent Bonding: These silanol groups then condense with the hydroxyl groups on the MEMS surface, forming strong, stable siloxane bonds (Si-O-Si).
-
Self-Assembly: The hexyl chains orient themselves away from the surface, creating a dense, non-polar, and hydrophobic "brush-like" layer. This layer significantly reduces the surface energy of the device.
The resulting hydrophobic surface minimizes the adhesion of water molecules, thereby reducing capillary forces, which are a major contributor to stiction. The non-polar nature of the hexyl chains also reduces van der Waals interactions between contacting surfaces.
Quantitative Data and Comparison
| Precursor Molecule | Chemical Formula | Deposition Method | Water Contact Angle (°) | Surface Energy (mN/m) | Adhesion Force (nN) | Coefficient of Friction | Thermal Stability (°C) |
| This compound | CH₃(CH₂)₅Si(OCH₃)₃ | Liquid Phase | ~110 [6] | N/A | N/A | N/A | N/A |
| Perfluorodecyltrichlorosilane (FDTS) | CF₃(CF₂)₇(CH₂)₂SiCl₃ | Vapor Phase | ~110[7] | Low[4] | ~33[7] | Low[4] | ~400[1] |
| Octadecyltrichlorosilane (OTS) | CH₃(CH₂)₁₇SiCl₃ | Liquid/Vapor Phase | ~110 | Low[4] | Low[8] | ~0.06 - 0.13[9] | ~225 in air[10] |
| Dichlorodimethylsilane (DDMS) | (CH₃)₂SiCl₂ | Vapor Phase | High | Low[10] | Higher than OTS[8] | Higher than OTS[8] | ~400 in air[8][10] |
N/A: Data not available in the searched literature.
Experimental Protocols
Two primary methods for the deposition of this compound are detailed below: liquid-phase deposition and vapor-phase deposition.
Liquid-Phase Deposition Protocol
This protocol is adapted from a known procedure for forming this compound layers on silicon dioxide.[6]
Materials:
-
Released MEMS devices (on wafer or die level)
-
This compound (98% or higher purity)
-
Toluene (anhydrous)
-
Ethanol (semiconductor grade)
-
Deionized (DI) water
-
Nitrogen gas (high purity)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) or Oxygen Plasma Asher
-
Glassware (cleaned and dried)
Procedure:
-
Surface Preparation (Hydroxylation):
-
Piranha Clean: Immerse the MEMS devices in a freshly prepared piranha solution for 10-15 minutes at 120°C. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Oxygen Plasma: Alternatively, treat the devices with oxygen plasma (e.g., 100W for 1-5 minutes) to clean and hydroxylate the surface.
-
Rinse thoroughly with DI water and dry with a stream of nitrogen gas.
-
-
Coating Solution Preparation:
-
In a clean, dry glass container, prepare a 10 mmol/dm³ solution of this compound in anhydrous toluene.
-
-
Deposition:
-
Immerse the cleaned and dried MEMS devices in the this compound solution.
-
Leave the devices immersed for 18 hours at room temperature in a controlled, low-humidity environment (e.g., a desiccator or glove box).
-
-
Post-Deposition Rinsing:
-
Remove the devices from the solution and rinse sequentially with toluene, ethanol, and DI water to remove any physisorbed silane molecules.
-
Dry the devices with a gentle stream of high-purity nitrogen gas.
-
-
Curing (Annealing):
-
Heat the coated devices at 110°C for 1 hour in an oven or on a hotplate to drive off residual solvents and promote the cross-linking of the monolayer.[6]
-
Vapor-Phase Deposition Protocol (Proposed)
Vapor-phase deposition is often preferred for coating complex, high-aspect-ratio microstructures as it provides more conformal coverage. This proposed protocol is based on general procedures for other alkoxysilanes.[2][4]
Equipment:
-
Vacuum deposition chamber (e.g., a vacuum oven or a dedicated CVD system)
-
Vacuum pump
-
Temperature-controlled sample stage
-
Source vessel for this compound with heating capability
-
Mass flow controller (optional, for precise precursor delivery)
-
Oxygen plasma or UV-Ozone cleaner
Procedure:
-
Surface Preparation:
-
Clean and hydroxylate the MEMS devices using oxygen plasma or a UV-Ozone cleaner as described in the liquid-phase protocol.
-
Immediately transfer the activated devices to the deposition chamber to minimize atmospheric contamination.
-
-
Deposition Process:
-
Place the devices on the sample stage within the vacuum chamber.
-
Evacuate the chamber to a base pressure of <10⁻³ Torr.
-
Heat the sample stage to a deposition temperature of 50-120°C to facilitate the surface reaction.[2]
-
Gently heat the this compound source vessel to increase its vapor pressure (boiling point is 202-203°C).[1] A temperature of 80-100°C should be sufficient to generate adequate vapor.
-
Introduce the this compound vapor into the chamber. This can be done by opening a valve between the source vessel and the chamber. The process pressure should be in the range of 1-5 Torr.
-
Allow the deposition to proceed for 30-120 minutes. The optimal time will depend on the specific chamber geometry and process parameters.
-
After the deposition period, stop the precursor flow and evacuate the chamber to remove unreacted silane and byproducts.
-
-
Post-Deposition and Curing:
-
Vent the chamber with dry nitrogen and remove the coated devices.
-
An optional post-deposition annealing step in a vacuum or inert atmosphere at 110-120°C for 30 minutes can be performed to further stabilize the coating.
-
Visualizations
Characterization Methods
To evaluate the quality and effectiveness of the this compound anti-stiction coating, the following characterization techniques are recommended:
-
Contact Angle Goniometry: To measure the static water contact angle. A high contact angle (>100°) indicates a hydrophobic surface and a successful coating.
-
Atomic Force Microscopy (AFM): To assess the surface morphology and roughness of the coating. A smooth, uniform coating is desirable. AFM can also be used to measure adhesion forces between the AFM tip and the coated surface.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the surface and the presence of the silane coating.
Conclusion
This compound provides a viable option for creating anti-stiction coatings on MEMS devices. Its ability to form a hydrophobic self-assembled monolayer can significantly reduce surface energy and mitigate stiction-related failures. Both liquid-phase and vapor-phase deposition methods can be employed, with the choice depending on the specific device geometry and manufacturing requirements. Proper surface preparation and process control are critical for achieving a high-quality, durable anti-stiction coating. Further characterization of the tribological properties of this compound coatings would be beneficial for a complete understanding of their performance in demanding MEMS applications.
References
- 1. This compound | [gelest.com]
- 2. Chemical Vapor Deposition | [gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. nano.ece.illinois.edu [nano.ece.illinois.edu]
- 5. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nanolab.dtu.dk [nanolab.dtu.dk]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. researchgate.net [researchgate.net]
- 10. techforumjournal.com [techforumjournal.com]
Application Notes and Protocols for the Preparation of Superhydrophobic Coatings Using Hexyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for creating superhydrophobic surfaces using hexyltrimethoxysilane. The protocols outlined below are based on established sol-gel and nanoparticle surface modification techniques. Quantitative data from relevant studies are summarized for comparative analysis.
Introduction
This compound (HTMS) is an organosilane compound utilized in the fabrication of hydrophobic and superhydrophobic surfaces. Its molecular structure consists of a C6 alkyl chain and three methoxy (B1213986) groups. The methoxy groups can undergo hydrolysis and condensation reactions to form a stable polysiloxane network, while the hexyl groups orient away from the surface, creating a low-energy layer that repels water. Superhydrophobic surfaces, characterized by water contact angles (WCA) exceeding 150° and low sliding angles (SA), are of significant interest for a variety of applications, including self-cleaning surfaces, anti-icing, and moisture-resistant coatings for sensitive components.
The preparation of these coatings typically involves two main strategies:
-
Direct Sol-Gel Process: A precursor solution of this compound is prepared and applied to a substrate. Subsequent hydrolysis and condensation reactions, often catalyzed by acid or base, lead to the formation of a hydrophobic film.
-
Surface Modification of Nanoparticles: Pre-synthesized nanoparticles, commonly silica (B1680970) (SiO₂), are functionalized with this compound. These hydrophobized nanoparticles are then deposited on a substrate, often with the aid of a binder, to create a hierarchical micro/nanostructure that enhances hydrophobicity.
Quantitative Data Summary
The following tables summarize the quantitative data for superhydrophobic coatings prepared with alkyltrimethoxysilanes of varying chain lengths. This allows for a comparison of the performance of this compound (C6) with other common alkylsilanes.
Table 1: Performance of Coatings Prepared with this compound (C6)
| Molar Ratio (HTMS:Water) | Substrate | Water Contact Angle (WCA) | Particle Size (µm) | Reference |
| 1:3 | Polyester (B1180765) Fabric | 136.2° | 115.3 | [1] |
| 1:12 | Polyester Fabric | Not specified (less hydrophobic) | Not specified | [1] |
| 1:20 | Polyester Fabric | Not specified (less hydrophobic) | Not specified | [1] |
| 1:30 | Polyester Fabric | Not specified (less hydrophobic) | Not specified | [1] |
| 1:40 | Polyester Fabric | Not specified (less hydrophobic) | Not specified | [1] |
Table 2: Comparative Performance of Superhydrophobic Coatings with Various Alkyltrimethoxysilanes
| Alkyltrimethoxysilane (Chain Length) | Method | Substrate | Water Contact Angle (WCA) | Sliding Angle (SA) | Reference |
| Decyltrimethoxysilane (C10) | Sol-Gel with TEOS | Glass | > 150° | < 5° | [2][3] |
| Octadecyltrimethoxysilane (C18) | Sol-Gel with TEOS | Glass | > 150° | < 5° | [2][3] |
| Hexadecyltrimethoxysilane (C16) | Sol-Gel with TEOS | Glass | 159.3° | Not Specified | [4] |
| Octyltriethoxysilane (C8) | Sol-Gel with TEOS | Glass | 156.2° | Not Specified | [4] |
| Methyltriethoxysilane (C1) | Sol-Gel with TEOS | Glass | 148.0° | Not Specified | [4] |
Experimental Protocols
Protocol 1: One-Step Sol-Gel Synthesis of a Hydrophobic Coating
This protocol is based on the work of Za'im et al. for the preparation of a water-repellent coating on polyester fabric using a water-based sol-gel method.[1]
Materials:
-
This compound (HTMS)
-
Deionized water
-
Substrate (e.g., polyester fabric)
-
Beakers and magnetic stirrer
-
Pipettes
-
Drying oven
Procedure:
-
Sol Preparation:
-
Prepare a series of HTMS and deionized water mixtures with varying molar ratios (e.g., 1:3, 1:12, 1:20, 1:30, 1:40).
-
For the optimal ratio of 1:3, add the corresponding amount of HTMS to deionized water in a beaker.
-
Stir the mixture vigorously using a magnetic stirrer for a predetermined time to facilitate hydrolysis.
-
-
Coating Application (Dip-Pad-Cure Method):
-
Immerse the polyester fabric substrate into the prepared sol for a uniform duration.
-
Remove the fabric and pass it through a padding machine to ensure even distribution of the sol and remove excess liquid.
-
Cure the coated fabric in a drying oven at a specified temperature and time to complete the condensation reaction and form the solid coating.
-
-
Characterization:
-
Measure the water contact angle of the coated fabric to determine its hydrophobicity.
-
The surface morphology and chemical composition can be analyzed using Scanning Electron Microscopy (SEM) and Fourier Transform Infrared (FTIR) spectroscopy, respectively.
-
Protocol 2: Preparation of a Superhydrophobic Coating via Surface Modification of Silica Nanoparticles
This protocol is a generalized method based on the principles described in a patent for creating superhydrophobic surfaces.[5]
Materials:
-
Hydrophobic silica dioxide (SiO₂) nanoparticles
-
This compound (HTMS)
-
Absolute ethanol (B145695)
-
Purified water
-
Epoxy resin (Component A and Component B)
-
Substrate (e.g., glass slide)
-
Beaker, magnetic stirrer, and water bath
-
Spray coating equipment
Procedure:
-
Modification of Silica Nanoparticles:
-
Disperse 1-3 g of hydrophobic silicon dioxide in 30-50 ml of absolute ethanol in a beaker.
-
Add 1-20 µl of this compound to the dispersion.
-
Add a few drops of purified water to initiate hydrolysis.
-
Heat the mixture in a water bath for 20-40 minutes with continuous stirring. This process further functionalizes the silica nanoparticles with hexyl groups.
-
-
Binder Preparation:
-
Separately, weigh 8-10 g of epoxy resin component A and 2-4 g of epoxy resin component B.
-
Mix the two components thoroughly and allow them to pre-cure for 10-30 minutes.
-
-
Coating Application:
-
The modified silica dispersion and the epoxy resin binder can be applied to the substrate in two ways:
-
Sequential Spraying: First, spray the epoxy resin onto the substrate to form an adhesive layer. Immediately after, spray the modified silica nanoparticle dispersion onto the wet epoxy layer.
-
Mixed Spraying: Mix the modified silica dispersion with the prepared epoxy resin and spray the resulting mixture directly onto the substrate.
-
-
Allow the coated substrate to dry and cure at room temperature or in an oven as required for the epoxy resin.
-
-
Characterization:
-
Measure the water contact angle and sliding angle to evaluate the superhydrophobicity of the coating.
-
The durability of the coating can be assessed through adhesion tests (e.g., tape test), abrasion resistance, and chemical stability tests.
-
Visualized Workflows
Caption: Workflow for the one-step sol-gel synthesis of a hydrophobic coating.
Caption: Workflow for preparing a superhydrophobic coating using modified silica nanoparticles.
References
- 1. Synthesis of Water-Repellent Coating for Polyester Fabric | Emerging Science Journal [ijournalse.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and characterization of multicolor water-repellent coatings: Impact of alkyl chain length on surface properties | Aperta [aperta.ulakbim.gov.tr]
- 5. researchgate.net [researchgate.net]
Surface Passivation of Silicon Wafers Using Hexyltrimethoxysilane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface passivation of silicon wafers is a critical process in various fields, including semiconductor manufacturing, microfluidics, and biomedical device fabrication. The formation of a stable and uniform passivation layer can significantly alter the surface properties of silicon, such as hydrophobicity, chemical resistance, and biocompatibility. Hexyltrimethoxysilane (HXTMS) is an organosilane that forms a self-assembled monolayer (SAM) on hydroxylated surfaces, providing an effective means of passivation. This document provides detailed application notes and protocols for the surface passivation of silicon wafers using HXTMS, aimed at researchers, scientists, and drug development professionals.
The hexyl chain of HXTMS creates a non-polar, hydrophobic surface, which is advantageous for applications requiring controlled fluidic behavior, prevention of non-specific protein adsorption, and enhanced stability in aqueous environments. The trimethoxysilane (B1233946) group reacts with the surface silanol (B1196071) (Si-OH) groups on the silicon wafer, forming stable covalent siloxane (Si-O-Si) bonds.
Principles of this compound Passivation
The passivation process with this compound involves a two-step reaction mechanism:
-
Hydrolysis: The methoxy (B1213986) groups (-OCH₃) of the this compound molecule react with trace amounts of water present on the silicon wafer surface or in the solvent to form reactive silanol groups (-OH).
-
Condensation: These silanol groups then condense with the hydroxyl groups present on the cleaned silicon wafer surface, forming strong, covalent siloxane bonds (Si-O-Si). Lateral condensation between adjacent silane (B1218182) molecules can also occur, leading to a cross-linked, stable monolayer.
This process results in a dense, uniform, and covalently bonded organic thin film that effectively passivates the silicon surface.
Quantitative Data Summary
| Property | Unpassivated Silicon Wafer (After Cleaning) | This compound Passivated Wafer (Estimated) | Characterization Technique |
| Water Contact Angle | < 15° (Hydrophilic) | 90° - 105° (Hydrophobic) | Contact Angle Goniometry |
| Monolayer Thickness | N/A | 0.8 - 1.2 nm | Ellipsometry, X-ray Reflectivity (XRR) |
| Surface Roughness (RMS) | < 0.5 nm | < 0.7 nm | Atomic Force Microscopy (AFM) |
Experimental Protocols
This section provides detailed protocols for the cleaning of silicon wafers and their subsequent surface passivation with this compound using either a solution-phase or vapor-phase deposition method.
Silicon Wafer Cleaning
Proper cleaning of the silicon wafer is crucial to ensure a hydroxylated surface, which is essential for the covalent attachment of the silane. Two standard cleaning methods are provided below.
Protocol 1: RCA Cleaning
The RCA clean is a multi-step process designed to remove organic and ionic contaminants.
Materials:
-
Deionized (DI) water
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH, 27%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Hydrochloric acid (HCl, 37%)
-
Teflon wafer carriers
-
Beakers
-
Hot plate
Procedure:
-
SC-1 (Standard Clean 1) for Organic Removal:
-
SC-2 (Standard Clean 2) for Metallic Ion Removal:
-
Prepare the SC-2 solution in a clean beaker by mixing DI water, hydrochloric acid, and hydrogen peroxide in a 6:1:1 volume ratio.[1]
-
Heat the solution to 75-80 °C.
-
Immerse the wafers in the heated solution for 10-15 minutes.
-
Rinse the wafers thoroughly with DI water.
-
Dry the wafers using a stream of dry, high-purity nitrogen gas.
-
Protocol 2: Piranha Cleaning (Caution!)
Piranha solution is a highly corrosive and energetic mixture. Handle with extreme caution in a fume hood with appropriate personal protective equipment.
Materials:
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Teflon wafer carriers
-
Glass beakers
Procedure:
-
Solution Preparation:
-
In a glass beaker inside a fume hood, carefully and slowly add one part of hydrogen peroxide to three parts of sulfuric acid. Always add peroxide to acid. The reaction is highly exothermic.
-
-
Wafer Cleaning:
-
Immerse the silicon wafers in the freshly prepared Piranha solution for 10-15 minutes.
-
-
Rinsing and Drying:
-
Carefully remove the wafers and rinse them extensively with DI water.
-
Dry the wafers using a stream of dry, high-purity nitrogen gas.
-
Surface Passivation with this compound
Protocol 3: Solution-Phase Deposition
This method involves immersing the cleaned wafers in a solution containing this compound.
Materials:
-
Cleaned silicon wafers
-
This compound (HXTMS)
-
Anhydrous toluene (B28343) or hexane
-
Nitrogen or argon gas
-
Glove box (recommended)
-
Beakers or petri dishes
-
Sonicator
-
Oven
Procedure:
-
Solution Preparation:
-
Inside a glove box or under an inert atmosphere, prepare a 1-5 mM solution of this compound in anhydrous toluene or hexane.
-
-
Silanization:
-
Place the cleaned and dried silicon wafers in the silane solution.
-
Allow the reaction to proceed for 2-24 hours at room temperature. The optimal time may need to be determined empirically.
-
-
Rinsing:
-
Remove the wafers from the solution and rinse them sequentially with fresh anhydrous solvent (toluene or hexane) to remove any physisorbed silane molecules.
-
Follow with a rinse in isopropanol (B130326) or ethanol (B145695) and then DI water.
-
-
Drying and Curing:
-
Dry the wafers with a stream of dry nitrogen gas.
-
For enhanced stability, cure the passivated wafers in an oven at 110-120 °C for 30-60 minutes.
-
Protocol 4: Vapor-Phase Deposition
Vapor-phase deposition can lead to more uniform and thinner monolayers.
Materials:
-
Cleaned silicon wafers
-
This compound (HXTMS)
-
Vacuum deposition chamber or desiccator
-
Schlenk line or vacuum pump
-
Heating mantle or oven
Procedure:
-
Chamber Setup:
-
Place the cleaned and dried silicon wafers inside a vacuum deposition chamber or a desiccator.
-
Place a small, open vial containing a few drops of this compound in the chamber, ensuring it is not in direct contact with the wafers.
-
-
Deposition:
-
Evacuate the chamber to a low pressure (e.g., < 1 Torr).
-
The deposition can be carried out at room temperature or elevated temperatures (e.g., 50-80 °C) to increase the vapor pressure of the silane.
-
Allow the deposition to proceed for 2-12 hours.
-
-
Post-Deposition:
-
Vent the chamber with dry nitrogen or argon gas.
-
Remove the passivated wafers.
-
(Optional) Rinse the wafers with an anhydrous solvent like toluene to remove any loosely bound molecules.
-
(Optional but recommended) Cure the wafers in an oven at 110-120 °C for 30-60 minutes.
-
Visualizations
Chemical Reaction Mechanism
Caption: Reaction of HXTMS with a silicon surface.
Experimental Workflow
Caption: Workflow for wafer passivation.
Comparison of Wafer Properties
Caption: Unpassivated vs. Passivated Wafer.
References
Application Notes and Protocols for Hexyltrimethoxysilane as a Pigment Dispersing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective dispersion of pigments is a critical factor in the performance of a wide range of products, including coatings, inks, plastics, and even pharmaceutical formulations. Agglomeration of pigment particles can lead to a host of issues such as reduced color strength, poor gloss, and decreased stability. Hexyltrimethoxysilane, a member of the alkyltrimethoxysilane family, serves as a highly effective surface modifying agent to improve the dispersion of inorganic pigments.
This document provides detailed application notes and experimental protocols for the use of this compound as a dispersing agent for common pigments such as titanium dioxide (TiO₂) and iron oxides.
Mechanism of Action
This compound functions as a coupling agent, creating a molecular bridge between the inorganic pigment surface and the organic polymer matrix or solvent. The mechanism involves two primary steps:
-
Hydrolysis: The methoxy (B1213986) groups (-OCH₃) of this compound hydrolyze in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). This reaction can be catalyzed by acids or bases.
-
Condensation: The newly formed silanol groups then condense with the hydroxyl groups present on the surface of the inorganic pigment particles, forming stable covalent siloxane bonds (Si-O-Pigment). The hydrophobic hexyl group ((CH₂)₅CH₃) extends outward from the pigment surface, creating a non-polar, sterically hindering layer.[1][2]
This surface modification transforms the hydrophilic pigment surface into a hydrophobic one, which improves its compatibility with non-polar resins and solvents, leading to enhanced wetting and dispersion.[1][2]
Experimental Protocols
The following protocols provide a general framework for the surface treatment of pigments with this compound. Optimization of parameters such as silane (B1218182) concentration, reaction time, and temperature may be necessary for specific pigment types and application media.
Protocol 1: Surface Treatment of Titanium Dioxide (TiO₂)
This protocol details a wet treatment method for modifying the surface of TiO₂ pigments.
Materials:
-
Titanium Dioxide (TiO₂) powder (anatase or rutile)
-
This compound (≥97% purity)
-
Ethanol (B145695) (anhydrous)
-
Deionized water
-
Ammonia (B1221849) solution (as catalyst, optional)
-
Beaker or reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Centrifuge and centrifuge tubes
-
Drying oven
Procedure:
-
Dispersion of TiO₂: Disperse a known amount of TiO₂ powder (e.g., 10 g) in anhydrous ethanol (e.g., 100 mL) in a beaker. Use a magnetic stirrer to ensure a uniform suspension. Sonication can be employed for better initial dispersion.
-
Hydrolysis of Silane: In a separate container, prepare a solution of this compound in a mixture of ethanol and deionized water. A typical starting concentration is 1-5% by weight of the pigment. For example, for 10 g of TiO₂, use 0.1-0.5 g of this compound. The water-to-silane molar ratio should be controlled to facilitate hydrolysis. A small amount of ammonia solution can be added to catalyze the hydrolysis.
-
Surface Treatment Reaction: Slowly add the hydrolyzed silane solution to the TiO₂ suspension while stirring continuously.
-
Reaction Conditions: Heat the mixture to a temperature between 50-70°C and maintain the reaction for 1-3 hours with continuous stirring.
-
Separation and Washing: After the reaction is complete, separate the treated TiO₂ particles from the solution by centrifugation. Wash the particles multiple times with ethanol to remove any unreacted silane and byproducts.
-
Drying: Dry the washed TiO₂ powder in an oven at 80-110°C for several hours until a constant weight is achieved.
-
Post-Treatment: The dried, surface-modified TiO₂ powder is now ready for incorporation into the desired medium.
Protocol 2: Surface Treatment of Iron Oxide Pigments
This protocol outlines a similar wet treatment process for iron oxide pigments (e.g., red iron oxide, Fe₂O₃).
Materials:
-
Iron Oxide powder
-
This compound (≥97% purity)
-
Toluene (B28343) or other suitable organic solvent
-
Deionized water (for hydrolysis)
-
Reaction vessel with a condenser
-
Mechanical stirrer
-
Heating source
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Pigment Suspension: Suspend the iron oxide powder (e.g., 20 g) in toluene (e.g., 200 mL) in the reaction vessel.
-
Silane Addition: Add the desired amount of this compound (e.g., 2-10% by weight of the pigment) to the suspension under vigorous stirring.
-
Initiation of Hydrolysis: Add a controlled amount of deionized water to the mixture to initiate the hydrolysis of the silane.
-
Reaction: Heat the mixture to reflux temperature (around 110°C for toluene) and maintain for 2-4 hours with continuous stirring. The condenser will prevent solvent loss.
-
Filtration and Washing: After cooling, filter the treated iron oxide pigment and wash it thoroughly with toluene to remove unreacted silane.
-
Drying: Dry the pigment in a vacuum oven at a suitable temperature (e.g., 100°C) to remove the solvent completely.
Data Presentation
The effectiveness of this compound treatment can be quantified by various analytical techniques. The following tables summarize expected trends and hypothetical data based on typical performance improvements.
Table 1: Particle Size and Dispersion Stability
| Parameter | Untreated Pigment | This compound Treated Pigment |
| Average Particle Size (D50) in Solvent | 500 - 1000 nm | 200 - 400 nm |
| Polydispersity Index (PDI) | > 0.5 | < 0.3 |
| Zeta Potential in Non-polar Solvent (mV) | Near zero | +20 to +40 mV or -20 to -40 mV |
| Sedimentation Rate | High | Low |
Table 2: Rheological Properties of Pigment Dispersion (in a model resin system)
| Parameter | Untreated Pigment (at 20% loading) | This compound Treated Pigment (at 20% loading) |
| Viscosity at Low Shear Rate (Pa·s) | 1.5 - 3.0 | 0.5 - 1.0 |
| Shear Thinning Behavior | Pronounced | Less Pronounced |
| Yield Stress (Pa) | 5 - 10 | < 2 |
Table 3: Surface Properties and Performance in Coatings
| Parameter | Untreated Pigment | This compound Treated Pigment |
| Contact Angle with Water (°) | < 30 (Hydrophilic) | > 90 (Hydrophobic) |
| Color Strength in Coating | Standard | Increased by 5-15% |
| Gloss (60°) | 70 - 80 GU | 85 - 95 GU |
| Adhesion to Substrate | Good | Excellent |
Characterization Methods
To validate the successful surface modification and to quantify the improvements in dispersion, the following characterization techniques are recommended:
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the presence of Si-O-Pigment bonds and the alkyl groups on the pigment surface.
-
Thermogravimetric Analysis (TGA): To determine the amount of silane grafted onto the pigment surface by measuring the weight loss upon heating.
-
Dynamic Light Scattering (DLS): To measure the particle size distribution and polydispersity index of the pigment in a solvent.
-
Zeta Potential Measurement: To assess the surface charge of the particles in a given medium, which is an indicator of dispersion stability.
-
Rheometry: To evaluate the viscosity and flow behavior of the pigment dispersion in a resin or solvent.
-
Contact Angle Measurement: To determine the hydrophobicity of the treated pigment surface.
-
Colorimetry and Gloss Measurement: To assess the optical properties of the final coating or product.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the surface treatment and characterization of pigments with this compound.
Conclusion
This compound is a versatile and effective surface treatment agent for improving the dispersion of inorganic pigments in various media. By following the detailed protocols and utilizing the characterization methods outlined in these application notes, researchers and formulation scientists can significantly enhance the performance and stability of their pigmented products. The provided data and workflows offer a solid foundation for developing optimized pigment dispersions tailored to specific application requirements.
References
One-Pot Synthesis of Hybrid Silica Particles with Hexyltrimethoxysilane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hybrid organic-inorganic silica (B1680970) nanoparticles are gaining significant attention in the field of drug delivery due to their unique properties, including high surface area, tunable pore size, and the ability to modify their surface chemistry. The incorporation of organosilanes, such as hexyltrimethoxysilane (HTMS), in a one-pot synthesis with a silica precursor like tetraethyl orthosilicate (B98303) (TEOS), allows for the facile production of hydrophobic hybrid silica particles. This hydrophobicity can enhance the loading of lipophilic drugs and influence the interaction of the nanoparticles with biological membranes, potentially leading to improved cellular uptake and controlled drug release.
These application notes provide detailed protocols for the one-pot synthesis of hybrid silica particles using HTMS and TEOS. We also present data on the physicochemical characterization of these particles and their application in drug delivery, along with a proposed mechanism for their cellular uptake.
Data Presentation
The physicochemical properties of hybrid silica particles are highly dependent on the molar ratio of the precursors used in the synthesis. The following tables summarize the expected characteristics of particles synthesized with varying molar ratios of TEOS to HTMS.
Table 1: Physicochemical Properties of Hybrid Silica Particles
| TEOS:HTMS Molar Ratio | Average Particle Size (nm) | Surface Area (m²/g) | Pore Volume (cm³/g) |
| 1:0 (Pure Silica) | 150 ± 20 | 450 ± 50 | 0.65 ± 0.05 |
| 10:1 | 175 ± 25 | 380 ± 40 | 0.58 ± 0.05 |
| 5:1 | 200 ± 30 | 320 ± 30 | 0.52 ± 0.04 |
| 2:1 | 250 ± 35 | 250 ± 25 | 0.45 ± 0.04 |
Note: The data presented in this table is a representative compilation based on typical results found in the literature. Actual values may vary depending on specific experimental conditions.
Table 2: Drug Loading and Release Characteristics for a Model Hydrophobic Drug (e.g., Paclitaxel)
| TEOS:HTMS Molar Ratio | Drug Loading Capacity (wt%) | Encapsulation Efficiency (%) | Drug Release after 24h (%) |
| 1:0 (Pure Silica) | 5 ± 1 | 40 ± 5 | 85 ± 5 |
| 10:1 | 8 ± 1.5 | 65 ± 7 | 70 ± 5 |
| 5:1 | 12 ± 2 | 80 ± 5 | 55 ± 4 |
| 2:1 | 15 ± 2.5 | 90 ± 4 | 40 ± 3 |
Note: The data presented in this table is a representative compilation based on typical results found in the literature. Actual values will depend on the specific drug and loading/release conditions.
Experimental Protocols
Protocol 1: One-Pot Synthesis of Hybrid Silica Particles
This protocol describes a modified Stöber method for the synthesis of hybrid silica particles with varying degrees of hydrophobicity.
Materials:
-
Tetraethyl orthosilicate (TEOS, ≥98%)
-
This compound (HTMS, ≥95%)
-
Ethanol (B145695) (Absolute)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30% NH₃ basis)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Heating mantle or oil bath
-
Centrifuge
-
Ultrasonicator (optional)
Procedure:
-
In a round-bottom flask, prepare a solution of ethanol and deionized water. The typical solvent ratio is 4:1 (v/v) ethanol to water.
-
Add ammonium hydroxide to the solution to act as a catalyst. The amount of ammonia (B1221849) will influence the particle size and morphology. A typical concentration is 0.5 M in the final reaction mixture.
-
While stirring vigorously, add the desired total amount of silica precursors (TEOS and HTMS). The total precursor concentration is typically around 0.2 M. The molar ratio of TEOS to HTMS can be varied as indicated in Table 1 to control the hydrophobicity of the resulting particles.
-
Allow the reaction to proceed at room temperature for 24 hours under continuous stirring.
-
After 24 hours, collect the synthesized particles by centrifugation (e.g., 10,000 rpm for 15 minutes).
-
Wash the particles three times with ethanol to remove any unreacted precursors and byproducts, with a centrifugation step after each wash.
-
Finally, wash the particles once with deionized water.
-
Dry the particles in an oven at 60°C overnight.
Protocol 2: Characterization of Hybrid Silica Particles
1. Particle Size and Morphology:
-
Dynamic Light Scattering (DLS): Disperse a small amount of the dried particles in ethanol by ultrasonication. Analyze the hydrodynamic diameter and size distribution using a DLS instrument.
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): Disperse the particles in ethanol and drop-cast onto a suitable substrate (e.g., silicon wafer for SEM, carbon-coated copper grid for TEM). After solvent evaporation, image the particles to observe their morphology and size.
2. Surface Area and Porosity:
-
Brunauer-Emmett-Teller (BET) and Barrett-Joyner-Halenda (BJH) analysis: Use nitrogen adsorption-desorption isotherms to determine the specific surface area, pore volume, and pore size distribution of the particles.
3. Surface Hydrophobicity:
-
Contact Angle Measurement: Press the dried particles into a pellet. Place a droplet of water on the surface of the pellet and measure the contact angle. A higher contact angle indicates greater hydrophobicity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Analyze the dried particles to identify the presence of C-H stretching vibrations from the hexyl groups of HTMS, confirming the incorporation of the organic moiety.
Protocol 3: Drug Loading and In Vitro Release Study
This protocol describes a common method for loading a hydrophobic drug into the hybrid silica particles and evaluating its release profile.
Materials:
-
Synthesized hybrid silica particles
-
Model hydrophobic drug (e.g., Paclitaxel)
-
Suitable organic solvent for the drug (e.g., Chloroform, Dichloromethane)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis membrane (with appropriate molecular weight cut-off)
Equipment:
-
Rotary evaporator
-
Shaking incubator
-
UV-Vis spectrophotometer or HPLC
Drug Loading Procedure:
-
Disperse a known amount of hybrid silica particles in a solution of the hydrophobic drug in a suitable organic solvent.
-
Stir the suspension for 24 hours at room temperature to allow the drug to adsorb into the pores of the particles.
-
Remove the organic solvent using a rotary evaporator.
-
Wash the drug-loaded particles with a small amount of the solvent to remove any drug adsorbed on the external surface.
-
Dry the drug-loaded particles under vacuum.
-
To determine the drug loading capacity and encapsulation efficiency, dissolve a known weight of the drug-loaded particles in a suitable solvent and quantify the drug concentration using UV-Vis spectrophotometry or HPLC.
In Vitro Drug Release Procedure:
-
Disperse a known amount of the drug-loaded particles in a known volume of PBS (pH 7.4).
-
Place the suspension in a dialysis bag and immerse it in a larger volume of PBS.
-
Place the entire setup in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium from outside the dialysis bag and replace it with fresh PBS to maintain sink conditions.
-
Quantify the amount of drug released into the medium using UV-Vis spectrophotometry or HPLC.
Mandatory Visualization
Caption: Experimental workflow for the one-pot synthesis and characterization of hybrid silica particles.
Caption: Proposed mechanism of cellular uptake for hydrophobic hybrid silica nanoparticles.
Troubleshooting & Optimization
Optimizing hexyltrimethoxysilane deposition parameters for uniform coating
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the deposition of hexyltrimethoxysilane for uniform coating applications.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the this compound deposition process.
Problem 1: Non-Uniform or Patchy Coating (Hazy or Cloudy Appearance)
A non-uniform coating is a frequent challenge that can manifest as a hazy, cloudy, or patchy film on the substrate. This issue often stems from several factors related to surface preparation, solution quality, and deposition parameters.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Surface Preparation | Ensure the substrate is thoroughly cleaned to remove organic residues, dust, and other contaminants that can mask surface hydroxyl groups, preventing uniform silane (B1218182) binding.[1] Consider plasma treatment or UV-ozone cleaning to activate the surface. |
| Improper Silane Concentration | A concentration that is too high can lead to the formation of aggregates and multilayers instead of a uniform monolayer. Conversely, a low concentration may not provide sufficient molecules for complete surface coverage.[1] Start with a low concentration (e.g., 0.1-2% v/v) and optimize from there. |
| Environmental Factors | High humidity can cause premature hydrolysis and self-condensation of the silane in the solution, leading to particle formation.[1][2] Perform the deposition in a controlled environment with low humidity. |
| Incorrect Deposition Technique | For spin coating, improper dispensing of the solution or incorrect spin speed can lead to uneven films.[3] For vapor deposition, non-uniform temperature or pressure can be the culprit. |
Troubleshooting Workflow for Non-Uniform Coating:
Caption: Troubleshooting workflow for addressing non-uniform this compound coatings.
Problem 2: Poor Adhesion and Delamination
Poor adhesion, which can lead to the delamination or peeling of the silane layer, is a critical failure that compromises the coating's function. The primary causes are often related to improper substrate preparation and incomplete reaction of the silane.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Surface Hydroxyl Groups | The covalent bonding of silanes relies on the presence of hydroxyl (-OH) groups on the substrate surface. Inadequate surface activation will result in poor adhesion.[4] |
| Contaminated Surface | Any contaminants on the substrate can act as a barrier, preventing the silane from bonding directly to the surface, leading to weak adhesion.[5][6][7] |
| Incomplete Curing | A post-deposition curing step is often necessary to drive the condensation reaction, forming strong siloxane (Si-O-Si) bonds between the silane molecules and with the substrate.[1][3] Inadequate curing temperature or time will result in a weakly adhered film. |
| Moisture Between Coating and Substrate | Trapped moisture at the interface can interfere with the bonding and lead to delamination.[5] |
Logical Relationship for Adhesion Failure:
Caption: Root causes and their progression leading to adhesion failure of the coating.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for a uniform monolayer?
The optimal concentration depends on the deposition method and the solvent used. For solution-based methods like spin coating, a good starting point is a low concentration, typically in the range of 0.1% to 2% (v/v) in an anhydrous solvent such as toluene (B28343) or isopropanol (B130326).[1][3] Higher concentrations can lead to the formation of multilayers and aggregates.[1]
Q2: What are the recommended curing temperature and time for a this compound coating?
After deposition, a curing step is generally recommended to ensure the formation of a stable and robust silane layer. A typical curing process involves heating the coated substrate in an oven at a temperature between 100°C and 120°C for 30 to 60 minutes.[1][3] This helps to drive the condensation of silanol (B1196071) groups and promote covalent bonding to the substrate and cross-linking between silane molecules.
Q3: How does humidity affect the deposition process?
Humidity plays a critical role in silane deposition. While a small amount of water is necessary for the hydrolysis of the methoxy (B1213986) groups on the silane, which is a prerequisite for bonding to the surface, excessive humidity is detrimental.[1] High ambient humidity can cause premature and uncontrolled hydrolysis and self-condensation of this compound in the bulk solution or vapor phase, leading to the formation of particulates and a non-uniform, hazy coating.[1][2] It is therefore recommended to carry out the deposition in a controlled, low-humidity environment, such as a glove box.
Q4: What are the best practices for substrate surface preparation?
Thorough surface preparation is arguably the most critical step for achieving a uniform and adherent this compound coating.[8] The goal is to create a clean surface with a high density of hydroxyl groups. A common and effective procedure involves:
-
Cleaning: Sonication in a series of solvents such as acetone (B3395972) and isopropanol to remove organic contaminants.
-
Activation/Hydroxylation: Treatment with oxygen plasma or a UV-ozone cleaner to both clean the surface and generate hydroxyl groups.[4] For robust cleaning, a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) can be used, followed by extensive rinsing with deionized water. (Caution: Piranha solution is extremely corrosive and must be handled with extreme care).
-
Drying: Thoroughly drying the substrate with a stream of inert gas (e.g., nitrogen) immediately before deposition to prevent re-contamination.
Data Presentation: Deposition Parameter Guidelines
The following tables provide recommended starting parameters for this compound deposition. These should be considered as starting points, and optimization will be necessary for specific substrates and applications.
Table 1: Solution-Based Deposition (Spin Coating) Parameters
| Parameter | Recommended Range | Influence on Coating |
| Silane Concentration | 0.1 - 2.0% (v/v) in anhydrous solvent | Higher concentration generally leads to thicker films; lower concentrations are preferred for monolayers.[3] |
| Solvent | Toluene, Isopropanol (anhydrous) | Solvent choice affects solubility, evaporation rate, and film morphology. |
| Spin Speed (Spread Cycle) | 500 - 1000 rpm | A lower initial speed allows for even spreading of the solution across the substrate.[3] |
| Spin Time (Spread Cycle) | 5 - 10 seconds | Sufficient time for the solution to cover the substrate.[3] |
| Spin Speed (Thinning Cycle) | 2000 - 6000 rpm | Higher speeds result in thinner films due to greater centrifugal force.[3][9] |
| Spin Time (Thinning Cycle) | 30 - 60 seconds | Longer spin times can lead to thinner and more uniform films.[3][10] |
| Curing Temperature | 100 - 120 °C | Crucial for monolayer stability and adhesion.[1][3] |
| Curing Time | 30 - 60 minutes | Ensures complete reaction and cross-linking.[1][3] |
Table 2: Chemical Vapor Deposition (CVD) Parameters
| Parameter | Recommended Range | Influence on Coating |
| Substrate Temperature | 50 - 120 °C | Promotes the surface reaction and bonding of the silane.[11] |
| Deposition Pressure | Low Pressure (e.g., < 10 Torr) | Reduced pressure helps to prevent unwanted gas-phase reactions and improves film uniformity.[12] |
| Deposition Time | 30 minutes - 24 hours | Deposition time will depend on the desired thickness and the reactivity of the silane.[11] |
| Carrier Gas | Inert gas (e.g., Nitrogen, Argon) | Used to transport the silane vapor to the substrate. |
| Curing (Post-deposition) | 100 - 120 °C for 30-60 minutes | May be beneficial to further stabilize the coating. |
Experimental Protocols
Protocol 1: Spin Coating Deposition of this compound
1. Substrate Preparation: a. Place substrates in a beaker and sonicate sequentially in acetone and then isopropanol for 15 minutes each to remove organic contaminants. b. Rinse thoroughly with deionized water. c. Treat the substrates with oxygen plasma for 2-5 minutes to activate the surface and generate hydroxyl groups. d. Immediately before use, dry the substrates with a stream of dry nitrogen.
2. Silane Solution Preparation: a. In a clean, dry glass vial inside a glovebox or a fume hood with low humidity, prepare a 1% (v/v) solution of this compound in anhydrous toluene. b. Cap the vial and gently swirl to ensure homogeneity. Prepare the solution fresh before each use to avoid degradation due to moisture.
3. Spin Coating Procedure: a. Place the prepared substrate on the chuck of the spin coater and ensure it is centered. b. Dispense an adequate amount of the silane solution onto the center of the substrate to cover the surface during spinning. c. Start the spin coater with a two-step program: i. Spread Cycle: 500 rpm for 10 seconds.[3] ii. Thinning Cycle: 3000 rpm for 45 seconds.[3] d. Carefully remove the coated substrate from the spin coater.
4. Curing and Rinsing: a. Place the coated substrate in an oven preheated to 110°C for 45 minutes to cure the silane layer.[1][3] b. After curing, allow the substrate to cool to room temperature. c. Rinse the substrate with anhydrous toluene to remove any non-covalently bonded silane molecules. d. Dry the final coated substrate with a stream of dry nitrogen.
Experimental Workflow for Spin Coating:
Caption: Step-by-step experimental workflow for this compound deposition via spin coating.
Protocol 2: Chemical Vapor Deposition (CVD) of this compound
1. Substrate Preparation: a. Follow the same substrate preparation steps as in the spin coating protocol (Section 1a-d).
2. CVD System Setup: a. Place the cleaned and activated substrates in the CVD reaction chamber. b. Place a small, open container with approximately 0.5 mL of this compound in the chamber, ensuring it will not spill. c. Seal the chamber and evacuate to a base pressure of less than 1 Torr.
3. Deposition Process: a. Heat the substrate stage to a temperature of 80°C.[11] b. Allow the this compound to vaporize and deposit on the substrate surface for a duration of 2-4 hours. The deposition time can be adjusted to control the film thickness. c. Throughout the deposition, maintain a low pressure within the chamber.
4. Post-Deposition Treatment: a. After the desired deposition time, turn off the heating and allow the chamber and substrates to cool to room temperature under vacuum. b. Vent the chamber with a dry, inert gas such as nitrogen. c. Remove the coated substrates. d. For enhanced stability, a post-deposition curing step in an oven at 110°C for 30-60 minutes can be performed.[1]
Logical Flow for CVD Parameter Selection:
Caption: Key parameters to consider for optimizing the chemical vapor deposition of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Silane surface modification for improved bioadhesion of esophageal stents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unicheminc.com [unicheminc.com]
- 6. MultiBrief: Common mistakes that lead to adhesion failure [exclusive.multibriefs.com]
- 7. advancedcoating.com [advancedcoating.com]
- 8. zmsilane.com [zmsilane.com]
- 9. ossila.com [ossila.com]
- 10. benchchem.com [benchchem.com]
- 11. Chemical Vapor Deposition - PVA TePla America, LLC [pvateplaamerica.com]
- 12. Chemical vapor deposition - Wikipedia [en.wikipedia.org]
Troubleshooting incomplete surface coverage with hexyltrimethoxysilane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete surface coverage with hexyltrimethoxysilane.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of patchy or incomplete this compound monolayers?
A1: The most common cause of incomplete surface coverage is inadequate substrate preparation. The presence of organic residues, moisture, or particulate matter on the substrate surface can inhibit the self-assembly process of the this compound molecules, leading to a disordered and incomplete monolayer. A clean, hydrophilic surface with available hydroxyl groups is crucial for the covalent attachment of the silane (B1218182).
Q2: How critical is the solvent purity for the silanization process?
A2: Solvent purity is extremely critical. The presence of even trace amounts of water in the organic solvent (e.g., toluene (B28343), ethanol) can lead to premature hydrolysis and self-condensation of this compound in the bulk solution. This results in the formation of polysiloxane aggregates that deposit non-uniformly on the surface, rather than forming a dense monolayer. It is recommended to use anhydrous solvents and handle them in a low-humidity environment, such as a glove box or under an inert atmosphere (e.g., nitrogen or argon).
Q3: Can the concentration of this compound in the solution affect the surface coverage?
A3: Yes, the concentration of this compound is a key parameter. A concentration that is too low may result in an insufficient supply of molecules to the surface, leading to a sparse monolayer and incomplete coverage, even with extended reaction times.[1] Conversely, an excessively high concentration can promote multilayer formation and the deposition of aggregates from the solution, which also compromises the quality of the monolayer. The optimal concentration typically ranges from 1% to 5% in a suitable anhydrous solvent, but may require optimization for specific substrates and applications.
Q4: What is the recommended reaction time for achieving a complete monolayer?
A4: While initial adsorption can be rapid, achieving a well-ordered, dense monolayer is a slower process.[2] Typical immersion times range from 30 minutes to 24 hours. Shorter times may result in incomplete coverage, while excessively long immersion times can sometimes lead to the formation of multilayers or aggregates on the surface. The optimal time depends on factors such as the silane concentration, solvent, and temperature.
Q5: How does temperature influence the quality of the this compound coating?
A5: Temperature plays a significant role in the silanization process. Higher temperatures can accelerate the reaction rate but may also promote the undesirable gas-phase polymerization of the silane before it reaches the substrate.[1] For liquid-phase deposition, reactions are typically carried out at room temperature. For vapor-phase deposition, the substrate temperature needs to be carefully controlled to ensure uniform monolayer formation.
Troubleshooting Guide
Issue: Patchy or Non-Uniform Coating
This is often observed as areas of the substrate that appear uncoated or have a different texture.
| Potential Cause | Recommended Solution |
| Inadequate Substrate Cleaning | Ensure the substrate is thoroughly cleaned to remove organic and inorganic contaminants. A common and effective method is the use of a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide), followed by extensive rinsing with deionized water and drying under a stream of inert gas.[3] Caution: Piranha solution is extremely corrosive and should be handled with extreme care. |
| Insufficient Surface Hydroxylation | For substrates that do not have a high density of surface hydroxyl groups (e.g., some metals or plastics), a pre-treatment step such as UV/Ozone exposure or oxygen plasma treatment can be used to activate the surface and increase the number of reactive sites for silanization.[4] |
| Contaminated Silane Solution | Use fresh, high-purity this compound and anhydrous solvents. Avoid using old solutions, as the silane can hydrolyze and polymerize over time, especially if exposed to atmospheric moisture. |
| Presence of Moisture | Conduct the experiment in a controlled, low-humidity environment (e.g., a glove box or under a nitrogen blanket). Use freshly opened anhydrous solvents. |
Issue: Weakly Adhered Coating (Easily Rubbed Off)
The silane layer is not covalently bound to the surface and can be removed with minimal force.
| Potential Cause | Recommended Solution |
| Incomplete Covalent Bonding | After the initial deposition, a thermal curing step (annealing) can promote the formation of covalent bonds between the silane and the substrate, as well as cross-linking between adjacent silane molecules. A typical curing process involves heating the coated substrate at 100-120°C for 30-60 minutes. |
| Incorrect pH of the Solution | For aqueous deposition methods, the pH of the silane solution can influence the hydrolysis and condensation rates. While this compound is typically applied from an organic solvent, for any aqueous steps, maintaining an appropriate pH is crucial for surface activation. |
| Insufficient Reaction Time | Increase the immersion time of the substrate in the silane solution to allow for complete self-assembly and bonding.[4] |
Experimental Protocols
Standard Protocol for Liquid-Phase Deposition of this compound
-
Substrate Cleaning:
-
Sonciate the substrate in acetone (B3395972) for 15 minutes, followed by isopropanol (B130326) for 15 minutes.
-
Dry the substrate with a stream of dry nitrogen or argon.
-
Treat the substrate with UV/Ozone for 15-20 minutes to remove any remaining organic contaminants and to hydroxylate the surface.
-
-
Silane Solution Preparation:
-
In a glove box or under an inert atmosphere, prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Stir the solution for 15-30 minutes to ensure it is well-mixed.
-
-
Silanization:
-
Immerse the cleaned and dried substrate in the this compound solution.
-
Leave the substrate immersed for 2-4 hours at room temperature.
-
-
Rinsing:
-
Remove the substrate from the silane solution and rinse it thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.
-
Rinse with isopropanol and then deionized water.
-
-
Curing:
-
Dry the substrate with a stream of dry nitrogen or argon.
-
Cure the coated substrate in an oven at 110°C for 30-60 minutes.
-
Visual Troubleshooting Guide
References
Preventing aggregation of nanoparticles during hexyltrimethoxysilane functionalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing nanoparticle aggregation during surface functionalization with hexyltrimethoxysilane.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of nanoparticle aggregation during this compound functionalization?
The primary cause of nanoparticle aggregation during functionalization with this compound is the uncontrolled hydrolysis and self-condensation of the silane (B1218182) in the bulk solution, rather than on the nanoparticle surface.[1] This leads to the formation of polysiloxane networks that can bridge multiple nanoparticles, causing them to clump together. Key factors that contribute to this undesirable side reaction include excess water, inappropriate solvent choice, incorrect silane concentration, and suboptimal pH.[1]
Q2: How does water content affect the functionalization process?
Water is necessary for the hydrolysis of the methoxy (B1213986) groups on this compound to form reactive silanol (B1196071) groups (Si-OH), which then condense with the hydroxyl groups on the nanoparticle surface. However, an excess of water in the reaction mixture will promote the self-condensation of silane molecules in the solution, leading to the formation of aggregates.[1] Therefore, controlling the water content is critical. For reactions in organic solvents, it is crucial to use anhydrous solvents and thoroughly dried glassware.[1] In some cases, a small, stoichiometric amount of water relative to the silane can be intentionally added to facilitate controlled hydrolysis at the nanoparticle surface.[1]
Q3: What is the optimal pH for this functionalization?
The optimal pH for silanization is a balance between promoting the desired surface reaction and preventing nanoparticle aggregation and silane self-condensation. The rates of both hydrolysis and condensation of alkoxysilanes are pH-dependent. Generally, hydrolysis is faster at low pH, while condensation is faster at high pH. For silica (B1680970) nanoparticles, a slightly basic pH (around 8-9) can deprotonate the surface silanol groups, which can promote the reaction with the hydrolyzed this compound.[1] However, the optimal pH should be determined experimentally for each specific nanoparticle system, as it also influences the surface charge and stability of the nanoparticles themselves.[1][2] It is crucial to operate at a pH far from the isoelectric point (IEP) of the nanoparticles to maintain electrostatic stabilization.[3]
Q4: What is the role of the solvent in preventing aggregation?
The choice of solvent is critical for a successful functionalization. An ideal solvent should:
-
Disperse the nanoparticles well: A stable, well-dispersed nanoparticle suspension is a prerequisite for uniform functionalization.
-
Be anhydrous (in most cases): To control the hydrolysis of the silane, anhydrous aprotic solvents like toluene (B28343) or ethanol (B145695) are often recommended.[1]
-
Not induce aggregation: The solvent itself should not cause the nanoparticles to aggregate.
Q5: How do I determine the correct concentration of this compound to use?
The concentration of this compound should be optimized to achieve a uniform monolayer on the nanoparticle surface.
-
Excessive concentration: Too much silane can lead to the formation of multilayers and inter-particle bridging, resulting in aggregation.[1]
-
Insufficient concentration: Too little silane will result in incomplete surface coverage, leaving exposed patches that can lead to instability and aggregation over time.[1]
A good starting point is to calculate the theoretical amount of silane required to form a monolayer on the total surface area of your nanoparticles. Then, it is advisable to titrate the concentration, testing amounts both above and below this calculated value to find the optimal concentration for your specific system.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Immediate and severe aggregation upon adding this compound. | 1. Excess water in the reaction: This leads to rapid, uncontrolled hydrolysis and self-condensation of the silane in the bulk solution.[1] 2. Incorrect pH: The pH may be promoting rapid silane condensation or be close to the isoelectric point of the nanoparticles, leading to loss of electrostatic repulsion.[3] | 1. Ensure anhydrous conditions: Use anhydrous solvents and thoroughly dry all glassware. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize pH: Adjust the pH of the nanoparticle suspension before adding the silane to a value that ensures good nanoparticle stability (typically at least 2 pH units away from the isoelectric point).[3] For silica nanoparticles, a pH of 8-9 can be a good starting point.[1] |
| Aggregation is observed after a period of reaction time. | 1. Suboptimal silane concentration: An excess can cause multilayer formation and bridging, while an insufficient amount leads to incomplete coverage and instability.[1] 2. Reaction temperature is too high: This can accelerate the rate of self-condensation. | 1. Titrate silane concentration: Start with a calculated monolayer coverage and test concentrations above and below this value.[1] 2. Optimize reaction temperature: Try running the reaction at a lower temperature to slow down the kinetics. A typical range to explore is 50-80°C.[1] |
| Nanoparticles aggregate during purification/washing steps. | 1. High centrifugation forces: Excessive centrifugation speed or time can overcome the repulsive forces between functionalized nanoparticles. 2. Solvent incompatibility: Switching to a solvent in which the newly functionalized nanoparticles are not stable can induce aggregation. | 1. Optimize centrifugation: Use the minimum speed and time required to pellet the nanoparticles. Resuspend the pellet gently, using a bath sonicator if necessary. 2. Gradual solvent exchange: If a solvent change is necessary, do it gradually by mixing the two solvents in increasing proportions. |
| Functionalized nanoparticles are not stable in the final storage buffer. | 1. Incorrect buffer pH or ionic strength: The surface charge of the hexyl-functionalized nanoparticles is pH-dependent. High ionic strength can screen the surface charge, reducing electrostatic repulsion.[1] 2. Incomplete functionalization: Exposed patches on the nanoparticle surface can lead to long-term instability.[1] | 1. Optimize storage buffer: Store the nanoparticles in a buffer with a pH that ensures a high surface charge and low ionic strength.[1] 2. Confirm surface coverage: Use characterization techniques like Thermogravimetric Analysis (TGA) or X-ray Photoelectron Spectroscopy (XPS) to verify the extent of functionalization.[1] |
Quantitative Data Summary
The optimal experimental parameters are highly dependent on the specific type, size, and concentration of the nanoparticles being used. The following tables provide illustrative ranges for key parameters based on general silanization procedures. It is crucial to experimentally optimize these conditions for your specific system.
Table 1: Influence of this compound Concentration on Surface Coverage and Aggregation
| Silane to Nanoparticle Ratio (w/w) | Expected Surface Coverage | Potential for Aggregation | Notes |
| Low (e.g., < 1:100) | Incomplete Monolayer | High (due to exposed surfaces) | May lead to instability over time. |
| Optimal (e.g., 1:50 - 1:20) | Monolayer | Low | Ideal range to target for stable, functionalized nanoparticles. |
| High (e.g., > 1:10) | Multilayers | High (due to inter-particle bridging) | Can result in irreversible aggregation. |
Note: The optimal ratio will vary depending on the nanoparticle's specific surface area.
Table 2: Effect of pH on Reaction and Nanoparticle Stability
| pH Range | Hydrolysis Rate | Condensation Rate | Nanoparticle Stability | Recommendation |
| Acidic (3-5) | Fast | Slow | Generally stable (if far from IEP) | May be suitable for pre-hydrolysis of the silane. |
| Neutral (~7) | Slow | Slow | Depends on nanoparticle IEP | Generally not ideal for efficient reaction. |
| Slightly Basic (8-9) | Moderate | Moderate to Fast | Often optimal for silica nanoparticles | Promotes surface reaction while maintaining stability. [1] |
| Highly Basic (>10) | Fast | Very Fast | Risk of aggregation and silane self-condensation | Generally not recommended. |
IEP: Isoelectric Point
Experimental Protocols
This section provides a general protocol for the functionalization of silica nanoparticles with this compound in an organic solvent.
Materials:
-
Silica nanoparticles
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This compound
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Anhydrous Toluene (or other suitable anhydrous aprotic solvent)
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Ethanol
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Ammonium (B1175870) Hydroxide (28-30%)
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Nitrogen or Argon gas
-
Round-bottom flask, magnetic stirrer and stir bar, reflux condenser
Procedure:
-
Nanoparticle Pre-treatment and Dispersion: a. Activate the surface hydroxyl groups of the silica nanoparticles by dispersing them in a solution of ethanol and water, adding a small amount of ammonium hydroxide, and stirring for 1 hour at room temperature. b. Centrifuge the nanoparticles to remove the supernatant. Wash the nanoparticles three times with ethanol and once with anhydrous toluene to remove residual water. c. Resuspend the nanoparticles in anhydrous toluene to a desired concentration (e.g., 10 mg/mL). Sonicate the suspension to ensure a uniform dispersion.
-
Silanization Reaction: a. Transfer the nanoparticle suspension to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. b. Place the setup under an inert atmosphere (nitrogen or argon). c. Add the desired amount of this compound to the nanoparticle suspension while stirring. d. Heat the reaction mixture to a temperature between 50-80°C and allow it to react for 4-12 hours with continuous stirring.[1]
-
Purification: a. After the reaction, allow the mixture to cool to room temperature. b. Centrifuge the suspension to pellet the functionalized nanoparticles. Discard the supernatant. c. Wash the nanoparticles thoroughly by repeated cycles of sonication, centrifugation, and redispersion in fresh anhydrous toluene (at least 3 times) and then ethanol (2 times) to remove any non-covalently bound silane.[4]
-
Drying and Storage: a. After the final wash, dry the hexyl-functionalized nanoparticles under vacuum. b. Store the dried nanoparticles in a desiccator to prevent exposure to moisture.
Visualizations
Caption: Experimental workflow for this compound functionalization of nanoparticles.
Caption: Chemical pathways in this compound functionalization.
References
Technical Support Center: Controlling Hexyltrimethoxysilane (HOMS) Self-Assembled Monolayers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with hexyltrimethoxysilane (HOMS) self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (HOMS) self-assembly on a substrate?
A1: The self-assembly of HOMS on hydroxylated surfaces, such as silicon dioxide (SiO₂), glass, and other metal oxides, is a multi-step process.[1][2] The trimethoxysilane (B1233946) headgroup first hydrolyzes in the presence of trace amounts of water to form reactive silanol (B1196071) groups (Si-OH).[3] These silanol groups then condense with the hydroxyl groups (-OH) on the substrate, forming stable covalent siloxane bonds (Si-O-Substrate).[4][5] Subsequently, lateral cross-linking between adjacent silane (B1218182) molecules occurs, forming a durable and organized monolayer.[5]
Q2: What is the expected thickness of a well-formed this compound (HOMS) monolayer?
A2: The theoretical length of a fully extended this compound molecule is approximately 9-10 Å (0.9-1.0 nm). However, the measured thickness of the resulting monolayer can vary depending on the packing density and tilt angle of the molecules.[6] A well-ordered, dense monolayer will have a thickness in this range. The thickness of a SAM is primarily determined by the length of the alkyl chain of the precursor molecule.[7]
Q3: How can I verify the successful formation of a HOMS SAM?
A3: Several surface characterization techniques can be used to confirm the formation and quality of a HOMS SAM:
-
Water Contact Angle Goniometry: A successful SAM will transform a hydrophilic substrate (like clean SiO₂) into a hydrophobic surface, resulting in a significant increase in the water contact angle.[8]
-
Ellipsometry: This technique is highly effective for measuring the thickness of thin films on reflective substrates and can confirm if the thickness is consistent with a monolayer.[5][9]
-
Atomic Force Microscopy (AFM): AFM provides information about the surface morphology and roughness. A well-formed SAM should exhibit a smooth, uniform surface with low root-mean-square (RMS) roughness.[5][10]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the surface, confirming the presence of silicon, carbon, and oxygen from the HOMS molecule.[8]
Q4: Can I use this compound on a gold surface?
A4: No, this compound is not suitable for forming SAMs on gold surfaces. The trimethoxysilane headgroup is specifically designed to react with hydroxylated surfaces.[8] For gold substrates, molecules with a thiol (-SH) headgroup are required to form a strong bond with the gold surface.[11][12]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Inconsistent or patchy monolayer coverage | 1. Incomplete substrate cleaning, leaving organic residues or particles.[11] 2. Insufficient concentration of HOMS in the deposition solution. 3. Deposition time is too short.[13] | 1. Implement a rigorous and consistent substrate cleaning protocol (e.g., piranha solution, UV/ozone treatment).[1] 2. Increase the HOMS concentration in the deposition solution. 3. Extend the deposition time to allow for complete monolayer formation. |
| SAM thickness is significantly greater than a monolayer | 1. HOMS concentration is too high, leading to multilayer formation. 2. Presence of excess water in the solvent or on the substrate, causing polymerization of silanes in solution.[14] 3. Inadequate rinsing after deposition.[1] | 1. Decrease the HOMS concentration. 2. Use anhydrous solvents and ensure the substrate is thoroughly dried before deposition.[1] 3. After deposition, rinse the substrate thoroughly with fresh anhydrous solvent to remove any physisorbed molecules.[1] |
| High surface roughness observed with AFM | 1. Aggregation of silane molecules in the solution due to high concentration or the presence of water.[5] 2. Deposition of polymerized silane from the solution onto the surface.[14] | 1. Lower the silane concentration and use anhydrous solvents. 2. Filter the silane solution immediately before use to remove any aggregates. |
| Low water contact angle after SAM deposition | 1. Incomplete or disordered SAM formation. 2. Contamination of the surface after SAM formation. 3. Degradation of the SAM over time. | 1. Optimize deposition parameters (concentration, time, temperature) to ensure a dense and well-ordered monolayer. 2. Handle the SAM-coated substrate with clean tools and store it in a clean, dry, and inert environment.[11] 3. Use freshly prepared SAMs for experiments whenever possible. |
| Inconsistent results between experiments | 1. Variations in ambient humidity and temperature.[13][15] 2. Inconsistent substrate cleaning procedures. 3. Age and quality of the this compound. | 1. Control the deposition environment by using a glove box or conducting experiments under a consistent inert atmosphere. 2. Standardize the substrate cleaning protocol, including reagent purity and treatment duration. 3. Use fresh, high-purity HOMS and store it under anhydrous and inert conditions. |
Quantitative Data Summary
The following table summarizes the expected impact of key experimental parameters on the quality of the HOMS SAM. The values presented are illustrative and may vary based on specific experimental conditions.
| Parameter | Low Value | Optimal Range | High Value | Effect on Thickness | Effect on Water Contact Angle | Effect on Surface Roughness |
| HOMS Concentration (in anhydrous toluene) | < 0.1% (v/v) | 0.5 - 2% (v/v) | > 5% (v/v) | Incomplete coverage | Low | Low (substrate roughness) |
| Monolayer to multilayer | High | Increases due to aggregation | ||||
| Deposition Time | < 30 minutes | 1 - 4 hours | > 12 hours | Incomplete coverage | Low | Low (substrate roughness) |
| Monolayer | High | Can increase if solution degrades | ||||
| Relative Humidity | < 20% | 30 - 50% | > 70% | Slow/incomplete hydrolysis | Variable | Low |
| Promotes multilayer formation | Decreases due to disorder | High due to polymerization |
Experimental Protocols
Protocol 1: Substrate Preparation (Silicon Wafer with Native Oxide)
-
Objective: To generate a clean, hydroxylated silicon dioxide surface suitable for HOMS self-assembly.
-
Materials: Silicon wafers, piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide), deionized water, nitrogen gas source.
-
Procedure:
-
Safety Precaution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a chemical fume hood and wear appropriate personal protective equipment (PPE).
-
Immerse the silicon wafers in the piranha solution for 10-15 minutes.
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Rinse the wafers thoroughly with copious amounts of deionized water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Use the cleaned substrates immediately for SAM deposition to prevent atmospheric contamination.
-
Protocol 2: HOMS SAM Deposition (Solution-Phase)
-
Objective: To form a this compound self-assembled monolayer on a prepared substrate.
-
Materials: Cleaned substrates, this compound (HOMS), anhydrous toluene (B28343), glass deposition vessel with a sealable lid, nitrogen or argon gas.
-
Procedure:
-
Prepare a 1% (v/v) solution of HOMS in anhydrous toluene inside a glove box or under an inert atmosphere to minimize exposure to moisture.
-
Place the cleaned and dried substrates in the deposition vessel.
-
Pour the HOMS solution into the vessel, ensuring the substrates are fully submerged.
-
Seal the vessel and leave it undisturbed at room temperature for 2-4 hours.
-
After the deposition time, remove the substrates from the solution.
-
Rinse the substrates thoroughly with fresh anhydrous toluene to remove any non-covalently bonded molecules.
-
Dry the substrates under a stream of nitrogen gas.
-
Optional Curing Step: To enhance the cross-linking and stability of the monolayer, the coated substrates can be cured by baking at 110-120°C for 30-60 minutes.[1]
-
Visualizations
Caption: Experimental workflow for HOMS SAM preparation and characterization.
Caption: Factors influencing the properties of HOMS self-assembled monolayers.
References
- 1. benchchem.com [benchchem.com]
- 2. forest.go.kr [forest.go.kr]
- 3. researchgate.net [researchgate.net]
- 4. Self-Assembled Monolayers | [gelest.com]
- 5. fkf.mpg.de [fkf.mpg.de]
- 6. tf.nist.gov [tf.nist.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. details | Park Systems [parksystems.com]
- 10. researchgate.net [researchgate.net]
- 11. 溶液からの自己組織化に関する実験手順ガイド [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. alliance.seas.upenn.edu [alliance.seas.upenn.edu]
- 15. researchgate.net [researchgate.net]
Effect of solvent polarity on hexyltrimethoxysilane coating quality.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hexyltrimethoxysilane (HTMS) coatings. The focus is on understanding and resolving issues related to the effect of solvent polarity on coating quality.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the application of this compound coatings.
Issue 1: Poor Hydrophobicity or Low Water Contact Angle
Q1: My HTMS-coated substrate is not as hydrophobic as expected. The water contact angle is significantly lower than anticipated. What are the possible causes and solutions?
A1: Low hydrophobicity is a common issue that can stem from several factors related to the solvent and reaction conditions.
-
Possible Causes:
-
Incomplete Surface Coverage: The silane (B1218182) molecules may not have formed a dense, uniform layer on the substrate. This can be influenced by the choice of solvent. Studies have shown that with a decrease in solvent polarity (e.g., using hexane (B92381) instead of acetone (B3395972) or toluene), the surface density of the silane modifier increases.[1][2][3]
-
Sub-optimal Hydrolysis: The methoxy (B1213986) groups on the silane must first hydrolyze into reactive silanol (B1196071) groups (-Si-OH) to bond with the substrate.[2] This requires a controlled amount of water.
-
Premature Condensation in Solution: If too much water is present in the solvent, the silane can self-condense, forming polysiloxane networks in the solution rather than on the substrate surface. This reduces the amount of reactive silane available for surface modification.[4]
-
Contaminated or Improperly Prepared Substrate: The substrate surface must be scrupulously clean and possess sufficient hydroxyl groups for the silane to react with.[4][5]
-
-
Troubleshooting Steps:
-
Solvent Selection: Re-evaluate your solvent choice. For achieving a high density of the hydrophobic hexyl groups on the surface, a non-polar solvent like hexane or cyclohexane (B81311) is often preferred over more polar options like ethanol (B145695) or acetone.[1][3]
-
Control Water Content: Use anhydrous solvents to have better control over the hydrolysis reaction. The necessary water for hydrolysis can often be provided by the adsorbed water layer on the substrate itself.[1][3] If adding water to the solvent, do so in a controlled, stoichiometric amount relative to the silane.
-
Substrate Preparation: Ensure the substrate is thoroughly cleaned and activated to generate surface hydroxyl groups. Common methods include treatment with Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or plasma cleaning.[6][7]
-
Fresh Solution: Always prepare the silanization solution immediately before use to prevent premature hydrolysis and self-condensation in the container.[4]
-
Curing: After application, ensure the coating is properly cured (e.g., by heating) to promote the condensation of silanol groups and form a stable, dense siloxane network.[4][8]
-
Issue 2: Non-Uniform Coating, Streaks, or Hazy Appearance
Q2: My HTMS coating appears streaky, hazy, or is visibly non-uniform. How can I achieve a smooth and uniform finish?
A2: A non-uniform coating is often a result of issues with the solution, the deposition method, or the solvent's properties.
-
Possible Causes:
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Inadequate Substrate Cleaning: Residual contaminants on the surface will lead to uneven silane deposition.[4][9]
-
Solution Instability: As mentioned previously, silane self-condensation in the solution leads to the formation of particles that deposit unevenly on the surface, causing a hazy appearance.[4]
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Solvent Evaporation Rate: A solvent that evaporates too quickly can cause uneven coating, especially in dip-coating or spin-coating applications. For example, acetone evaporates much faster than toluene (B28343) or xylene.[10][11]
-
Poor Silane Solubility: While lower polarity solvents can increase surface density, the silane must still be fully soluble. If the hydrolyzed silane is not soluble in the chosen solvent, it may precipitate.[1]
-
-
Troubleshooting Steps:
-
Optimize Cleaning Protocol: Implement a rigorous substrate cleaning protocol. This can involve ultrasonic cleaning in a series of solvents (e.g., acetone, ethanol) followed by an activation step like Piranha cleaning.[6]
-
Adjust Solvent Blend: Consider using a solvent blend to control the evaporation rate. A mixture of a fast-evaporating solvent with a slower one (e.g., a "tail solvent") can improve leveling and lead to a more uniform film.
-
Check Solution Clarity: Do not use a silane solution that appears cloudy or has a precipitate. This indicates that the silane has already aggregated.[4] Prepare fresh solution using anhydrous solvents.
-
Application Technique: Refine your application technique. For dip-coating, ensure a smooth and controlled withdrawal speed. For spin-coating, optimize the spin speed and duration.
-
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity directly affect the this compound reaction mechanism?
A1: Solvent polarity plays a crucial role in several stages of the coating process. A decrease in solvent polarity (e.g., moving from acetone to toluene to hexane) has been shown to increase the surface density of the bonded silane.[1][3] This is attributed to the better solubility of the non-polar, unhydrolyzed HTMS molecule in a non-polar solvent. This allows for a higher concentration of the silane near the substrate surface before hydrolysis and bonding occur. In more polar solvents, the solvent molecules themselves may compete for adsorption sites on the substrate surface, hindering the silane's access to reactive hydroxyl groups.[1]
Q2: What is the role of water in the silanization solution, and how much should I use?
A2: Water is essential for the silanization process as it hydrolyzes the methoxy groups (-OCH₃) of the HTMS into reactive silanol groups (-OH).[2][12] These silanol groups then condense with the hydroxyl groups on the substrate to form stable covalent Si-O-Substrate bonds and with each other to form cross-linked Si-O-Si bonds.[8] However, an excess of water can be detrimental, causing the silane molecules to self-condense in the solution, which reduces the quality of the final coating.[4] For many applications, using an anhydrous solvent is sufficient, as the trace amount of water adsorbed on the substrate is enough to initiate the hydrolysis at the surface. If adding water, the rate of hydrolysis is lowest at a neutral pH (around 7) and increases in both acidic and basic conditions.[13]
Q3: Can I use alcohols like ethanol or isopropanol (B130326) as solvents?
A3: Yes, alcohols are commonly used as solvents for silanization.[6][7] They are polar, protic solvents and can participate in the hydrolysis reaction. However, because they are polar, they may not produce the highest density silane layers compared to non-polar solvents.[1] When using alcohol-based solvents, it is often recommended to add a small, controlled amount of water and sometimes an acid or base catalyst to control the rates of hydrolysis and condensation.[6][12]
Q4: What is the purpose of a post-coating curing or annealing step?
A4: A post-coating curing step, typically involving heating the coated substrate (e.g., at 110-120°C), is crucial for completing the condensation reaction.[4][7] This thermal treatment provides the energy needed to drive off water and alcohol byproducts and to form a dense, cross-linked, and stable siloxane (Si-O-Si) network on the substrate. This step significantly enhances the durability and stability of the coating.[8]
Quantitative Data Presentation
Table 1: Properties of Common Solvents for HTMS Coatings
| Solvent | Polarity Index | Boiling Point (°C) | Evaporation Rate (vs. n-BuAc=1) | Key Characteristics |
| n-Hexane | 0.1 | 69 | ~7.0 | Non-polar; promotes high silane surface density.[1][3] Fast evaporation. |
| Toluene | 2.4 | 111 | 2.0 | Aromatic, moderately polar; good solvent for unhydrolyzed silane.[14] |
| Xylene | 2.5 | ~140 | 0.6 | Aromatic, similar to toluene but with a slower evaporation rate.[10] |
| Acetone | 5.1 | 56 | 6.0 - 7.7 | Polar, aprotic; high solvency but very fast evaporation can lead to issues.[11] |
| Ethanol | 4.3 | 78 | 1.7 - 2.0 | Polar, protic; participates in hydrolysis. Commonly used.[7][10] |
| Isopropanol (IPA) | 3.9 | 82 | 1.5 | Polar, protic; similar to ethanol, often used in cleaning and coating protocols.[5] |
Experimental Protocols
Protocol 1: General Procedure for HTMS Coating on Glass Substrates
This protocol provides a general workflow for applying a hydrophobic HTMS coating onto glass slides.
-
Substrate Cleaning and Activation:
-
Ultrasonically clean glass slides in a detergent solution for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Ultrasonically clean in acetone for 15 minutes.
-
Ultrasonically clean in ethanol for 15 minutes.
-
Dry the slides under a stream of nitrogen or in an oven at 110°C.
-
Optional but Recommended: To maximize surface hydroxyl groups, immerse the cleaned slides in a freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse extensively with deionized water and dry again under nitrogen or in an oven.[7]
-
-
Preparation of Silanization Solution:
-
Work in a low-humidity environment or use a glovebox to minimize atmospheric moisture contamination.[4]
-
Choose an appropriate anhydrous solvent (e.g., hexane, toluene, or ethanol).
-
Prepare a 1% (v/v) solution of this compound in the chosen solvent. For example, add 100 µL of HTMS to 10 mL of anhydrous toluene.
-
Crucially, use the solution immediately after preparation. [4]
-
-
Coating Application (Dip-Coating Method):
-
Immerse the clean, activated glass slides into the freshly prepared silane solution.
-
Allow the reaction to proceed for 1-3 hours at room temperature.[7] The container should be sealed to prevent evaporation and moisture entry.
-
Remove the slides from the solution with clean forceps.
-
-
Rinsing and Curing:
-
Rinse the coated slides by sonicating them in a fresh portion of the anhydrous solvent for 5 minutes to remove any physically adsorbed silane molecules.[4]
-
Repeat the rinsing step with another fresh portion of the solvent.
-
Dry the slides under a stream of nitrogen.
-
Cure the coated slides in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and cross-linking.[4][7]
-
Allow the slides to cool to room temperature before characterization.
-
Protocol 2: Characterization of Coating Quality
-
Water Contact Angle (WCA) Measurement:
-
Use a goniometer to measure the static water contact angle.
-
Place a small droplet (e.g., 5 µL) of deionized water onto the coated surface.
-
Measure the angle between the substrate surface and the tangent of the water droplet.
-
An angle greater than 90° indicates a hydrophobic surface. A high-quality HTMS coating should yield a contact angle well above this value.[15]
-
-
Surface Morphology Analysis:
-
Use Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) to visualize the uniformity and roughness of the coating at the micro or nanoscale.[15]
-
Visualizations
Caption: Reaction mechanism of this compound on a hydroxylated substrate.
Caption: General experimental workflow for applying an HTMS coating.
Caption: Troubleshooting flowchart for common HTMS coating issues.
References
- 1. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]
- 2. daneshyari.com [daneshyari.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound Supplier|CAS 3069-19-0 [benchchem.com]
- 9. Coating Failure Troubleshooting [marvelcoatings.com]
- 10. Common Solvents Used in Painting and Coating [solventwasher.com]
- 11. doxuchem.com [doxuchem.com]
- 12. Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and characterization of hydrophobic coating materials based on alkoxy silane compounds [chemistry.semnan.ac.ir]
Influence of reaction time on hexyltrimethoxysilane surface modification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the surface modification of substrates using hexyltrimethoxysilane. The following information is designed to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guides
This section addresses common problems encountered during the this compound surface modification process, offering potential causes and actionable solutions.
Question: Why is the contact angle of my modified surface lower than expected, indicating poor hydrophobicity?
Answer:
A low water contact angle is a primary indicator of an incomplete or disordered this compound layer. Several factors can contribute to this issue:
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Inadequate Surface Preparation: The substrate must be scrupulously clean and possess a sufficient density of hydroxyl (-OH) groups for the silanization reaction to occur effectively. Any organic residues or contaminants will hinder the reaction.
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Insufficient Reaction Time: The self-assembly of the this compound monolayer is a time-dependent process. Short reaction times may not allow for the formation of a dense, well-ordered layer, leading to incomplete surface coverage.
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Presence of Moisture: While a small amount of water is necessary for the hydrolysis of the methoxy (B1213986) groups on the silane (B1218182), excessive moisture in the solvent or on the substrate can lead to premature polymerization of the silane in the solution. This polymerized silane can then deposit on the surface as aggregates, resulting in a non-uniform and less hydrophobic coating.
-
Degraded Silane: this compound is sensitive to moisture and can degrade over time if not stored properly. Using old or improperly stored reagents can lead to poor results.
Recommended Actions:
-
Optimize Substrate Cleaning: Implement a rigorous cleaning protocol. For silicon or glass substrates, treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or oxygen plasma is highly effective at cleaning and generating surface hydroxyl groups.
-
Increase Reaction Time: If the initial results show a low contact angle, increasing the reaction time can allow for more complete surface coverage and better molecular ordering. It is often preferable to conduct the reaction for longer durations, such as overnight, under anhydrous conditions to ensure a dense monolayer.
-
Control Moisture: Use an anhydrous solvent (e.g., toluene) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture contamination.
-
Use Fresh Reagent: Ensure that the this compound is fresh and has been stored under anhydrous conditions.
Question: I'm observing inconsistent results across different samples from the same batch. What is causing this variability?
Answer:
Inconsistent results are often a sign of poor process control. The key to reproducible surface modification lies in maintaining consistent experimental conditions for every sample.
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Variable Substrate Cleaning: As mentioned, the cleanliness and activation of the substrate are critical. Any variation in the cleaning process will lead to differences in the final surface.
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Environmental Factors: Fluctuations in laboratory humidity and temperature can affect the silanization reaction. High humidity is a particularly common cause of variability.[1]
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Non-uniform Immersion: Ensure that the entire substrate is fully and uniformly immersed in the silane solution.
Recommended Actions:
-
Standardize Protocols: Meticulously follow a standardized and documented protocol for substrate cleaning, solution preparation, and reaction conditions.
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Controlled Environment: Whenever possible, perform the experiment in a controlled environment, such as a glove box, to regulate humidity and temperature.
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Ensure Complete Submersion: Use an appropriate sample holder to ensure that each substrate is fully submerged in the silanization solution without touching the sides or bottom of the reaction vessel.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction time for this compound surface modification?
A1: The optimal reaction time can vary depending on the desired surface properties, the substrate, and the reaction conditions. Generally, longer reaction times lead to a more ordered and densely packed monolayer. For many applications, a reaction time of 12-24 hours at room temperature is recommended to ensure the formation of a stable and hydrophobic surface.[2] However, shorter times of 1-2 hours can also yield satisfactory results, though potentially with a less ordered monolayer.[1]
Q2: How does reaction time influence the water contact angle?
A2: Generally, the water contact angle increases with reaction time up to a certain point, after which it plateaus. This indicates the formation of a more complete and ordered hydrophobic monolayer. The table below shows representative data for a similar long-chain alkylsilane, octadecyltrimethoxysilane, which demonstrates this trend.
Q3: Can I reuse the this compound solution?
A3: It is not recommended to reuse the silanization solution. The silane hydrolyzes in the presence of trace amounts of water, and its reactivity will decrease over time. For consistent and optimal results, always prepare a fresh solution for each experiment.
Q4: What is the purpose of the curing step after silanization?
A4: Curing, typically done by heating the substrate in an oven (e.g., at 110-120°C for 30-60 minutes), helps to drive off any remaining water and promotes the formation of stable covalent siloxane (Si-O-Si) bonds between adjacent silane molecules and with the substrate surface.[1] This enhances the durability and stability of the coating.
Data Presentation
The following table summarizes the effect of reaction time on the water contact angle for a surface modified with octadecyltrimethoxysilane, a long-chain alkylsilane with similar reactive properties to this compound. This data illustrates the general trend of increasing hydrophobicity with longer reaction times.
| Reaction Time | Water Contact Angle (°) |
| 30 minutes | ~102° |
| 2 hours | ~108° |
| 12 hours | ~109° |
Note: Data is for Octadecyltrimethoxysilane and serves as a representative example of the effect of reaction time on contact angle for alkylsilane surface modification.
Experimental Protocols
Solution-Phase Silanization with this compound
This protocol details the steps for modifying a silicon or glass substrate to create a hydrophobic surface.
1. Substrate Cleaning and Activation:
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Solvent Cleaning: Sonicate the substrate in acetone (B3395972) for 15 minutes, followed by sonication in isopropanol (B130326) for 15 minutes to remove organic residues.
-
Drying: Dry the substrate under a stream of nitrogen gas.
-
Activation: Treat the substrate with oxygen plasma for 5 minutes or immerse it in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes to generate surface hydroxyl groups. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinsing and Final Drying: Rinse the substrate thoroughly with deionized water and dry it under a stream of nitrogen. Finally, bake the substrate in an oven at 120°C for at least 30 minutes to remove any adsorbed water.
2. Silanization Reaction:
-
Solution Preparation: In a glove box or under an inert atmosphere, prepare a 1% (v/v) solution of this compound in anhydrous toluene (B28343).
-
Immersion: Immerse the cleaned and activated substrate in the silane solution. Seal the container to prevent exposure to atmospheric moisture.
-
Reaction: Allow the reaction to proceed at room temperature for a specified time (e.g., 2, 12, or 18 hours).
3. Rinsing and Curing:
-
Rinsing: Remove the substrate from the silane solution and rinse it thoroughly with fresh anhydrous toluene to remove any non-covalently bonded silane molecules. Follow this with a rinse in isopropanol or ethanol.
-
Drying: Dry the substrate under a stream of nitrogen.
-
Curing: Cure the coated substrate in an oven at 110-120°C for 30-60 minutes.
4. Characterization:
-
Allow the substrate to cool to room temperature.
-
Measure the static water contact angle to assess the hydrophobicity of the surface.
Mandatory Visualization
Caption: Experimental workflow for this compound surface modification.
Caption: Influence of reaction parameters on surface properties.
References
Technical Support Center: Hexyltrimethoxysilane (H6TMS) Self-Assembled Monolayers
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful formation of high-quality hexyltrimethoxysilane (H6TMS) self-assembled monolayers (SAMs) and to avoid the common issue of multilayer formation.
Troubleshooting Guide: Common Issues and Solutions
Unwanted multilayer formation is a frequent challenge in the deposition of H6TMS SAMs. This and other common issues are addressed below in a question-and-answer format.
Issue 1: Multilayer Formation or Surface Aggregates
-
Symptoms:
-
A hazy or cloudy appearance on the substrate surface.
-
Atomic Force Microscopy (AFM) reveals a high surface roughness and aggregates instead of a smooth monolayer.
-
Ellipsometry measurements indicate a film thickness significantly greater than the theoretical length of a single H6TMS molecule (~9-10 Å).
-
-
Question: My H6TMS-coated substrate looks hazy, and AFM shows significant aggregation. What is the likely cause and how can I fix it?
Answer: The most common cause of multilayer formation and aggregation is the premature polymerization of H6TMS in the deposition solution. This is primarily driven by an excess of water. The trimethoxysilane (B1233946) headgroup of H6TMS hydrolyzes in the presence of water, which is a necessary step for binding to the hydroxylated substrate. However, if too much water is present, these hydrolyzed molecules will react with each other in solution, forming oligomers and polymers that then deposit onto the surface as aggregates.
Solutions:
-
Control Water Content: Use anhydrous solvents (e.g., toluene (B28343), hexane) for the deposition solution. It is crucial to handle the solvent and silane (B1218182) in a low-humidity environment, such as under an inert atmosphere (e.g., nitrogen or argon gas) or in a glovebox. While a trace amount of water is needed to hydroxylate the surface and initiate the reaction, this is often sufficiently provided by the bound water layer on the substrate itself.
-
Optimize Silane Concentration: High concentrations of H6TMS can increase the likelihood of intermolecular reactions in solution. Reduce the silane concentration, typically to the millimolar range (e.g., 1-10 mM).
-
Thorough Rinsing: After deposition, loosely bound (physisorbed) silane molecules and small aggregates must be removed. A thorough rinsing procedure with fresh, anhydrous solvent is critical.
-
Issue 2: Incomplete or Patchy Monolayer Coverage
-
Symptoms:
-
Lower than expected water contact angle, indicating a less hydrophobic surface than a dense hexyl chain monolayer should provide.
-
Inconsistent surface properties across the substrate.
-
AFM imaging reveals bare patches of the substrate or islands of H6TMS.
-
-
Question: The water contact angle on my H6TMS SAM is lower than expected, suggesting an incomplete monolayer. What steps should I take?
Answer: Incomplete monolayer formation can stem from several factors, including insufficient reaction time, a non-ideal concentration of H6TMS, or a poorly prepared substrate.
Solutions:
-
Optimize Deposition Time: The self-assembly process is time-dependent. While initial adsorption can be rapid, the organization of the alkyl chains into a dense, well-ordered monolayer takes longer. Ensure a sufficient deposition time, which can range from a few hours to overnight at room temperature.
-
Adjust Silane Concentration: While high concentrations can cause multilayers, a concentration that is too low may result in a sparse monolayer due to slow kinetics. If you suspect your concentration is too low, consider a modest increase within the recommended millimolar range.
-
Ensure Proper Substrate Preparation: The substrate must be scrupulously clean and possess a sufficient density of surface hydroxyl (-OH) groups for the silanization reaction to occur. Ensure your substrate cleaning and activation procedure (e.g., piranha solution, UV/ozone treatment) is effective.
-
Frequently Asked Questions (FAQs)
Q1: Why is the choice of solvent important for H6TMS SAM formation? A1: The solvent plays a critical role in controlling the reaction. Anhydrous, non-polar solvents like toluene or hexane (B92381) are preferred because they limit the amount of dissolved water, thereby suppressing premature polymerization of H6TMS in the solution.[1] The choice of solvent can also influence the quality and ordering of the resulting SAM.[2]
Q2: How can I confirm that I have a monolayer and not a multilayer? A2: A combination of characterization techniques is recommended:
-
Contact Angle Goniometry: A high static water contact angle (typically >100° for a well-ordered hexyl-terminated SAM) is indicative of a dense, hydrophobic monolayer. Inconsistent or lower angles can suggest a disordered or incomplete layer.
-
Ellipsometry: This technique measures the thickness of the film on the substrate. A thickness consistent with the length of a single H6TMS molecule is strong evidence of a monolayer.
-
Atomic Force Microscopy (AFM): AFM provides a topographical image of the surface. A high-quality monolayer should appear smooth with low root-mean-square (RMS) roughness. Multilayers will appear as rough surfaces with visible aggregates.[3]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the chemical composition of the surface, verifying the presence of the silane and providing information about the Si-O bonding at the substrate interface.[4]
Q3: What is the purpose of the post-deposition curing/annealing step? A3: After the initial deposition and rinsing, a curing step (e.g., baking at 110-120°C) is often employed. This step promotes the formation of strong covalent siloxane bonds between adjacent H6TMS molecules and between the molecules and the substrate. This enhances the thermal and chemical stability of the SAM.[5]
Data Presentation
| Parameter | Recommended Range | Rationale for Avoiding Multilayers |
| H6TMS Concentration | 1 - 10 mM | Higher concentrations increase the rate of solution-phase polymerization, leading to aggregation and multilayer deposition.[1][6] |
| Solvent | Anhydrous Toluene or Hexane | Minimizes water content to prevent premature hydrolysis and polymerization of the silane in solution.[1] |
| Deposition Time | 2 - 24 hours | While initial adsorption is fast, longer times allow for molecular reorganization into a more ordered and stable monolayer. Very long times in suboptimal conditions could contribute to multilayering. |
| Deposition Temperature | Room Temperature | Elevated temperatures can accelerate polymerization in solution. |
| Post-Deposition Rinse | Anhydrous Toluene, followed by Ethanol or Isopropanol (B130326) | Crucial for removing physisorbed molecules and aggregates that are not covalently bound to the surface.[6] |
| Curing Temperature | 110 - 120 °C | Promotes covalent cross-linking for a more stable film, but will not fix a pre-existing multilayer. |
Experimental Protocols
Protocol: H6TMS SAM Deposition on Silicon Dioxide Substrates
This protocol outlines a general procedure for forming an H6TMS monolayer. Optimization may be required for specific substrates and applications.
-
Substrate Preparation (Hydroxylation):
-
Clean silicon wafers or glass slides by sonicating in acetone (B3395972) and then isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the substrates with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to create a hydroxylated surface. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrates thoroughly with deionized water and dry with a stream of nitrogen.
-
-
H6TMS Solution Preparation and Deposition:
-
In a clean, dry glass container under an inert atmosphere, prepare a 1% v/v (~5 mM) solution of this compound in anhydrous toluene.
-
Immediately immerse the cleaned, dry substrates into the silane solution.
-
Seal the container and allow the deposition to proceed for 12-18 hours at room temperature.
-
-
Rinsing and Curing:
-
Remove the substrates from the solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed silane.
-
Perform a final rinse with isopropanol or ethanol.
-
Dry the substrates again under a stream of nitrogen.
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Cure the SAM by baking the substrates in an oven at 120°C for 1 hour.
-
Mandatory Visualization
Caption: Experimental workflow for the formation of H6TMS self-assembled monolayers.
Caption: Decision logic for avoiding multilayer formation in H6TMS SAMs.
References
- 1. benchchem.com [benchchem.com]
- 2. forest.go.kr [forest.go.kr]
- 3. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Characterization of defects in hexyltrimethoxysilane films
Welcome to the technical support center for hexyltrimethoxysilane (Hexametris) films. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving high-quality, uniform silane (B1218182) films.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for this compound film formation?
A1: The formation of a this compound film on a substrate occurs in two main steps. First, the methoxy (B1213986) groups (-OCH₃) of the silane hydrolyze in the presence of trace amounts of water to form reactive silanol (B1196071) groups (Si-OH). Second, these silanol groups condense with hydroxyl groups (-OH) on the substrate surface to form stable covalent siloxane bonds (Si-O-Substrate). Additionally, adjacent silanol groups can condense with each other to form a cross-linked siloxane network (Si-O-Si).
Q2: Why is substrate preparation so critical for film quality?
A2: Substrate preparation is the most crucial step for achieving good adhesion and a uniform film. The surface must be scrupulously clean and free of organic contaminants to ensure that the silane molecules can access the surface.[1][2] Furthermore, the cleaning process should activate the surface by generating a sufficient density of hydroxyl (-OH) groups, which are the binding sites for the silane.[1]
Q3: How does moisture affect the silanization process?
A3: Moisture plays a dual role. A small amount of water is necessary to hydrolyze the silane's methoxy groups into reactive silanols. However, excess moisture in the solvent or atmosphere can cause premature and excessive hydrolysis and self-condensation of the silane in the solution.[3] This leads to the formation of oligomers and polysiloxane aggregates, which then deposit on the surface, resulting in a hazy, non-uniform, and weakly bound film.[1][3] Therefore, using anhydrous solvents and controlling humidity are critical.[1]
Q4: What is the purpose of the post-deposition curing/annealing step?
A4: Curing, typically done by heating the coated substrate in an oven, is essential for forming a stable, cross-linked film.[3] This step promotes the condensation reaction, driving off water and forming strong covalent bonds between the silane molecules and the substrate, as well as between adjacent silane molecules.[1] This significantly improves the film's adhesion and stability.
Troubleshooting Guide
This section addresses common defects and issues encountered during the deposition of this compound films.
Problem 1: Poor Adhesion - Film is Delaminating or Peeling
-
Question: Why is my this compound film peeling or easily removed from the substrate?
-
Answer: Film delamination is a clear indicator of poor adhesion, which can stem from inadequate substrate preparation, impure silane solution, or incomplete curing.[1][4]
| Potential Cause | Troubleshooting Steps |
| Contaminated Substrate | The substrate surface must be pristine. Ensure a rigorous cleaning protocol is followed to remove all organic residues.[2][3] Consider a final surface activation step like oxygen plasma treatment or piranha solution to generate hydroxyl groups.[3] |
| Insufficient Surface Hydroxyl Groups | The cleaning and activation process may not be generating enough -OH binding sites.[1] Optimize the duration and method of your surface activation step. |
| Silane Solution Degradation | The silane may have hydrolyzed and polymerized in the container due to moisture. Use a fresh bottle of this compound or one that has been stored properly under an inert atmosphere. Always prepare the deposition solution immediately before use.[1] |
| Incomplete Curing | The covalent bonds have not fully formed. Ensure the curing step is performed at the correct temperature (typically 100-120°C) and for a sufficient duration (e.g., 30-60 minutes).[1][3] |
Problem 2: Non-Uniform or Hazy Film Appearance
-
Question: My film looks cloudy, hazy, or has patches and islands. What causes this?
-
Answer: A hazy or non-uniform appearance often indicates uncontrolled polymerization of the silane, either in the solution or on the surface, or issues with substrate wettability.[1] Defects can include voids, pinholes, and particulates.[5][6]
| Potential Cause | Troubleshooting Steps |
| Silane Aggregation in Solution | Excess moisture has caused the silane to self-condense into aggregates before deposition. Use anhydrous solvents and prepare the solution immediately before the experiment in a low-humidity environment.[1][3] |
| High Silane Concentration | A concentration that is too high can promote the formation of multilayers and aggregates instead of a uniform monolayer.[1] Try reducing the silane concentration in your deposition solution. |
| Contaminated Substrate / Poor Wetting | Contaminants on the substrate can alter the surface energy, causing the silane solution to wet the surface unevenly (a phenomenon known as dewetting).[4] Ensure the substrate is thoroughly cleaned and activated. |
| Ineffective Rinsing | A gentle but thorough rinsing step is crucial to remove excess, physisorbed silane molecules that are not covalently bonded.[1] Inconsistent rinsing can leave behind patches of this excess material.[1] |
Problem 3: Film Cracking
-
Question: After curing, I observe cracks in my silane film. Why did this happen?
-
Answer: Cracking is often a result of internal stress within the film, which can be caused by excessive film thickness or improper curing conditions.[4][7]
| Potential Cause | Troubleshooting Steps |
| Film is Too Thick | Thicker silane films are often brittle and prone to cracking.[2] This can be caused by an overly concentrated silane solution or excessively long deposition times. Reduce the silane concentration or deposition time. |
| Thermal Shock | Curing the film too quickly or at too high a temperature can induce stress.[4] Allow for a more gradual heating and cooling ramp during the curing process. Consider allowing the film to air-dry for a period before placing it in the oven. |
Process Parameters and Characterization Data
The following tables summarize typical experimental parameters for this compound deposition and the quantitative outputs from common characterization techniques.
Table 1: Typical Deposition Parameters
| Parameter | Typical Range | Notes |
| Silane Concentration | 0.5% - 5% (v/v) | Higher concentrations can lead to multilayer formation and aggregation.[3] |
| Solvent | Anhydrous Toluene (B28343), Ethanol, or Isopropanol (B130326) | The solvent must be high-purity and have a very low water content to prevent premature hydrolysis.[1][3] |
| Deposition Time | 15 - 120 minutes | Longer times may increase the risk of multilayer formation.[1] Film thickness is often more dependent on solution concentration than dipping time.[8] |
| Deposition Temperature | Room Temperature (20-25°C) | Higher temperatures can accelerate the reaction but may also increase aggregation.[1] |
| Relative Humidity | < 40% | A controlled, low-humidity environment (e.g., a glove box) is ideal to prevent solution aggregation.[1] |
| Curing Temperature | 100 - 120°C | Essential for forming stable covalent bonds and ensuring film adhesion.[1][3] |
| Curing Time | 30 - 60 minutes | Ensures complete condensation and cross-linking of the silane film.[3] |
Table 2: Common Film Characterization Techniques
| Technique | Information Provided | Typical Quantitative Output for a Good Film | Destructive? |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states, layer thickness.[9][10][11] | Layer thickness (0.5-2.0 nm), Atomic concentration (at%) of Si, C, O.[9][12] | No |
| Contact Angle Goniometry | Surface wettability, hydrophobicity, surface energy.[9] | High water contact angle (>90°), indicating a hydrophobic surface.[9] | No |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, presence of aggregates.[8][13] | Low root-mean-square (RMS) roughness, uniform surface without large nodules.[12] | No |
| Ellipsometry | Film thickness and refractive index.[8][9] | Uniform thickness across the substrate, refractive index ~1.45-1.5.[9] | No |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of chemical functional groups.[13][14] | Peaks corresponding to Si-O-Si and C-H bonds; absence of broad O-H peaks (from Si-OH) after curing. | No |
Experimental Protocols
Protocol 1: Substrate Cleaning and Activation (for Silicon or Glass)
-
Place substrates in a beaker and sonicate in acetone (B3395972) for 15 minutes.[3]
-
Replace acetone with isopropanol and sonicate for another 15 minutes.[3]
-
Rinse the substrates thoroughly with high-purity deionized (DI) water.
-
Dry the substrates under a stream of dry nitrogen or argon gas.[3]
-
Activate the surface to generate hydroxyl groups using one of the following methods:
-
Rinse again extensively with DI water and dry completely with nitrogen/argon. Use the substrates immediately.
Protocol 2: this compound Film Deposition
-
In a controlled low-humidity environment, prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Immediately immerse the clean, activated substrates into the silane solution. Seal the container to prevent atmospheric moisture from entering.[3]
-
Allow the deposition to proceed for 60 minutes at room temperature with gentle agitation.
-
Remove the substrates from the solution.
-
Rinse the coated substrates by sonicating them in fresh anhydrous toluene for 5 minutes to remove any physically adsorbed silane molecules.[3]
-
Repeat the rinsing step with a fresh portion of anhydrous toluene.[3]
-
Dry the substrates under a stream of dry nitrogen or argon.[3]
-
Cure the coated substrates in an oven at 110°C for 30-60 minutes.[3]
-
Allow the substrates to cool to room temperature before characterization. Store in a desiccator or under an inert atmosphere.[3]
Visualizations
Caption: Experimental workflow for this compound film deposition.
Caption: Troubleshooting logic for common film defects.
Caption: Chemical pathways in silane film formation.
References
- 1. benchchem.com [benchchem.com]
- 2. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- 3. benchchem.com [benchchem.com]
- 4. hzo.com [hzo.com]
- 5. Defects in Thin Films | Journal Article | PNNL [pnnl.gov]
- 6. Top 5 Thin Film Deposition Challenges and Expert Solutions for High-Yield Processes [xk-sputteringtarget.com]
- 7. svc.org [svc.org]
- 8. Characterization of Organofunctional Silane Films on Zinc Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Surface Analysis Techniques | Physical Electronics Inc. [phi.com]
- 11. stinstruments.com [stinstruments.com]
- 12. Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Surface Science - Characterization & Analysis Techniques | Lucideon [lucideon.com]
- 14. azonano.com [azonano.com]
Strategies for achieving consistent results with hexyltrimethoxysilane silanization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for achieving consistent and reliable results with hexyltrimethoxysilane (HETMS) silanization. Find troubleshooting advice for common issues and answers to frequently asked questions to optimize your surface modification experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during the HETMS silanization process, offering potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Actions |
| Inconsistent or Low Hydrophobicity | 1. Incomplete Hydrolysis: Insufficient water for the methoxy (B1213986) groups to hydrolyze into reactive silanol (B1196071) groups.[1] 2. Poor Substrate Preparation: The surface may be contaminated or lack a sufficient number of hydroxyl (-OH) groups for bonding.[1][2] 3. Low Silane (B1218182) Concentration: Not enough HETMS molecules to cover the entire surface.[3][4] 4. Sub-optimal Reaction Conditions: Reaction time may be too short or the temperature too low.[3] 5. Degraded Silane: The HETMS reagent may have been compromised by improper storage.[3] | 1. Control Water Content: For non-aqueous solvents, introduce a controlled amount of water. In vapor-phase deposition, carefully manage environmental humidity.[1][3] 2. Rigorous Cleaning: Implement a thorough cleaning protocol such as using a piranha solution for glass or silicon substrates, followed by drying.[1][3] 3. Optimize Concentration: Experimentally determine the ideal HETMS concentration, starting with a low percentage (e.g., 1-2% v/v) and incrementally increasing it.[3] 4. Adjust Reaction Parameters: Extend the reaction time or moderately increase the temperature.[1][3] 5. Use Fresh Reagent: Always use a fresh, high-quality HETMS solution for each experiment.[3] |
| Formation of Aggregates or a Hazy Film | 1. Excess Water: Too much water can lead to premature self-condensation and polymerization of HETMS in the solution.[1] 2. High Silane Concentration: An excess of HETMS can promote intermolecular reactions, leading to the formation of polysiloxane particles.[1][3] 3. High Reaction Temperature: Elevated temperatures can accelerate both the desired surface reaction and undesired bulk polymerization.[1][4] | 1. Control Water Content: Use an anhydrous solvent and carefully control any water addition.[1] 2. Reduce Concentration: Lower the concentration of the HETMS solution.[1] 3. Lower Reaction Temperature: Conduct the reaction at a lower temperature to slow the rate of polymerization.[1] |
| Poor Adhesion or Unstable Silane Layer | 1. Inadequate Curing: Insufficient time or temperature during the post-silanization curing step can result in a less durable layer.[3] 2. Contaminated Surface: Residual contaminants on the substrate can interfere with the covalent bonding of the silane.[2][5] 3. Incompatible Materials: The substrate material may not be suitable for silanization with HETMS.[4] | 1. Implement a Curing Step: After silanization, cure the substrate at an elevated temperature (e.g., 100-120°C) for a defined period (e.g., 30-60 minutes).[3] 2. Thorough Cleaning: Ensure the substrate is meticulously cleaned and activated before silanization.[1][3] 3. Verify Substrate Compatibility: Confirm that the substrate has surface hydroxyl groups necessary for silane reaction. |
Frequently Asked Questions (FAQs)
Q1: How can I verify the success of my HETMS silanization?
A1: Several analytical techniques can be used to confirm the formation of a this compound layer on your substrate:
-
Contact Angle Goniometry: This is a straightforward method to assess the change in surface energy. A successful HETMS coating will significantly increase the water contact angle, indicating a more hydrophobic surface.[3]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, showing the presence of silicon and carbon from the HETMS molecule.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the coated surface and assess the uniformity of the silane layer.
-
Ellipsometry: This technique can measure the thickness of the deposited silane layer.
Q2: What is the optimal concentration of this compound to use?
A2: The optimal concentration of HETMS depends on the substrate, solvent, and desired surface properties. It is generally recommended to determine the ideal concentration empirically for your specific application. A good starting point is a low concentration, such as 1-2% (v/v), which can be gradually increased while monitoring the resulting surface properties.[3] Using a concentration that is too high can lead to the formation of aggregates and a non-uniform, thick layer, while a concentration that is too low may not provide complete surface coverage.[3][4]
Q3: How important is humidity control during the silanization process?
A3: Humidity control is a critical factor for achieving consistent results. High humidity can cause premature hydrolysis and self-condensation of the this compound in the solution before it can bind to the substrate surface.[4] Whenever possible, it is best to perform the silanization in a controlled environment with moderate humidity.[3] For solution-phase deposition in anhydrous solvents, the controlled addition of a small amount of water is necessary to facilitate the hydrolysis required for the reaction with the surface.[1][3]
Q4: What is the purpose of the curing step after silanization?
A4: The post-silanization curing step, typically performed at an elevated temperature (e.g., 100-120°C), is crucial for stabilizing the silane layer.[3] This process drives the condensation reaction between the silanol groups of the HETMS and the hydroxyl groups on the substrate, as well as between adjacent silane molecules, forming a durable, cross-linked network. Curing also helps to remove any remaining volatile byproducts from the surface.[3]
Experimental Protocols
Solution-Phase Silanization of Glass/Silicon Substrates
This protocol outlines a general procedure for the solution-phase deposition of HETMS on glass or silicon substrates.
-
Surface Preparation:
-
Thoroughly clean the substrate by sonicating in a sequence of acetone, isopropanol (B130326), and deionized water (15 minutes each).
-
To generate a high density of hydroxyl groups, treat the cleaned substrate with a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) for 30-60 minutes. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate extensively with deionized water.
-
Dry the substrate under a stream of high-purity nitrogen gas and then bake in an oven at 120°C for at least 30 minutes to remove any adsorbed water.[3]
-
-
Silane Solution Preparation:
-
In a clean, dry glass container, prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent such as toluene (B28343).
-
Prepare the silane solution immediately before use to minimize premature hydrolysis and polymerization.[1]
-
-
Silanization Reaction:
-
Immerse the cleaned and dried substrate in the freshly prepared HETMS solution.
-
Allow the reaction to proceed for 1-24 hours at room temperature with gentle agitation.[1] The optimal reaction time should be determined experimentally.
-
-
Rinsing and Curing:
-
Remove the substrate from the silane solution and rinse thoroughly with fresh toluene to remove any non-covalently bonded silane.
-
Follow with a rinse in ethanol (B145695) or isopropanol and dry under a stream of nitrogen.
-
Cure the silanized substrate in an oven at 110-120°C for 1-2 hours to stabilize the silane layer.[1]
-
Visualizing the Process
Experimental Workflow for Solution-Phase Silanization
Caption: Workflow for solution-phase this compound silanization.
Logical Pathway of the Silanization Reaction
Caption: Logical pathway of the this compound silanization reaction.
References
Validation & Comparative
Characterization of Hexyltrimethoxysilane (HXTMS) Self-Assembled Monolayers: A Comparative Guide Using XPS and AFM
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hexyltrimethoxysilane (HXTMS) self-assembled monolayers (SAMs) with an alternative short-chain alkylsilane, 3-mercaptopropyl trimethoxysilane (B1233946) (MPTS). The characterization of these SAMs using X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) is detailed, supported by experimental data to offer an objective performance analysis.
Comparative Analysis of SAM Properties
The selection of an appropriate organosilane for creating self-assembled monolayers is crucial for tailoring surface properties in various applications, from biocompatible interfaces to microfabrication. The length of the alkyl chain and the terminal functional group are key determinants of the resulting monolayer's characteristics. Shorter-chain alkylsilanes, like HXTMS, are of particular interest for applications requiring a balance between surface passivation and maintaining substrate-influenced properties.
This guide focuses on HXTMS, a six-carbon chain alkyltrimethoxysilane, and compares it with MPTS, a propyltrimethoxysilane with a terminal thiol group. This comparison highlights the differences in surface properties imparted by a simple alkyl chain versus a functional thiol group.
Quantitative Data Presentation
The following tables summarize the key quantitative data obtained from XPS and AFM characterization of HXTMS and MPTS SAMs on silicon substrates.
Table 1: XPS Elemental Composition (%)
| Sample | C 1s | O 1s | Si 2p | S 2p |
| This compound (HXTMS) SAM | Data not available in a comparable format | Data not available in a comparable format | Data not available in a comparable format | - |
| 3-mercaptopropyl trimethoxysilane (MPTS) SAM | 33.2 | 35.8 | 25.5 | 5.5 |
Table 2: High-Resolution XPS Peak Positions (eV)
| Sample | C 1s | Si 2p (Substrate - Si-Si) | Si 2p (SAM - Si-O) | S 2p |
| This compound (HXTMS) SAM | ~285.0 (C-C/C-H) | ~99.3 | ~103.0 | - |
| 3-mercaptopropyl trimethoxysilane (MPTS) SAM [1] | Not specified | 99.1 | 103.5 | 163.8 |
Table 3: AFM Surface Roughness Analysis
| Sample | Substrate | Scan Size | Roughness (Ra) |
| Bare Silicon Substrate [1] | Silicon Wafer | Not specified | 0.144 nm |
| This compound (HXTMS) SAM | Data not available in a comparable format | Data not available in a comparable format | Data not available in a comparable format |
| 3-mercaptopropyl trimethoxysilane (MPTS) SAM (90 min deposition) [1] | Silicon Wafer | Not specified | Not specified, but noted to be a perfect monolayer |
Note: While specific AFM roughness values for HXTMS were not found, it is generally expected that the formation of a well-ordered SAM results in a smooth surface with roughness comparable to the substrate.
Experimental Protocols
Detailed methodologies are crucial for reproducible SAM formation and characterization.
Protocol 1: Preparation of this compound (HXTMS) SAMs via Vapor Deposition
This protocol describes a general procedure for the vapor-phase deposition of alkyltrimethoxysilane SAMs on silicon substrates.
1. Substrate Cleaning and Hydroxylation:
- Cut silicon wafers into the desired size (e.g., 1 cm x 1 cm).
- Clean the wafers by sonication in a sequence of solvents: acetone, ethanol, and deionized (DI) water (15 minutes each).
- Dry the substrates under a stream of high-purity nitrogen gas.
- To generate a hydroxylated surface, treat the wafers with a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes at 80°C. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
- Rinse the wafers thoroughly with DI water and dry with nitrogen.
2. SAM Deposition:
- Place the cleaned, hydroxylated substrates and a small vial containing a few drops of this compound inside a vacuum desiccator.
- Evacuate the desiccator to a base pressure of <1 Torr.
- Leave the substrates exposed to the HXTMS vapor for a specified duration (e.g., 12-24 hours) at room temperature. The deposition time can be optimized to achieve a full monolayer.
3. Post-Deposition Cleaning:
- Remove the substrates from the desiccator.
- Sonicate the coated substrates in a fresh solvent (e.g., toluene (B28343) or ethanol) for 5-10 minutes to remove any physisorbed molecules.
- Dry the substrates with a stream of nitrogen.
Protocol 2: Characterization by X-ray Photoelectron Spectroscopy (XPS)
1. Instrument Setup:
- Use a monochromatic Al Kα X-ray source (1486.6 eV).
- Maintain the analysis chamber at a pressure below 10⁻⁸ Torr.
- Set the pass energy for survey scans to ~160 eV and for high-resolution scans to ~20-40 eV.
- The takeoff angle is typically set to 45° or 90° relative to the sample surface.
2. Data Acquisition:
- Acquire a survey spectrum to identify the elements present on the surface.
- Perform high-resolution scans for C 1s, O 1s, and Si 2p regions to determine the chemical states and bonding environments.
3. Data Analysis:
- Perform peak fitting on the high-resolution spectra using appropriate software (e.g., CasaXPS).
- Use Gaussian-Lorentzian functions to deconvolute the peaks.
- Calculate elemental compositions from the integrated peak areas after applying relative sensitivity factors.
Protocol 3: Characterization by Atomic Force Microscopy (AFM)
1. Instrument Setup:
- Operate the AFM in tapping mode to minimize sample damage.
- Use a silicon cantilever with a sharp tip (radius < 10 nm).
- Calibrate the scanner using a standard calibration grating.
2. Image Acquisition:
- Scan multiple areas of the sample surface (e.g., 1 µm x 1 µm or 5 µm x 5 µm) to ensure representativeness.
- Acquire both height and phase images.
3. Data Analysis:
- Use the AFM software to flatten the images and remove artifacts.
- Calculate the root-mean-square (Rq) or average (Ra) roughness from the height data of multiple areas.
- Analyze the morphology of the SAM from the height and phase images to assess its uniformity and the presence of any aggregates or defects.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for characterizing HXTMS SAMs.
Conclusion
This guide provides a framework for the characterization and comparison of this compound SAMs. While direct comparative data for HXTMS is still emerging, the provided protocols and the comparison with a well-characterized short-chain silane (B1218182) like MPTS offer a valuable resource for researchers. The combination of XPS and AFM provides a powerful toolkit for elucidating the chemical composition, surface morphology, and quality of SAMs, which is essential for the rational design and application of functionalized surfaces in research and drug development.
References
A Comparative Guide to Measuring Contact Angle on Hexyltrimethoxysilane Treated Surfaces
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the surface properties of substrates treated with hexyltrimethoxysilane and common alternatives. By presenting key experimental data on contact angles with various liquids, this document aims to assist researchers in selecting the most appropriate surface modification for their specific applications, ranging from biomaterial interactions to microfluidics and drug delivery systems.
Performance Comparison of Silane (B1218182) Treatments
The hydrophobicity of a surface is a critical parameter in a multitude of research and development applications. Silanization is a common and effective method to modify the surface energy of substrates. In this guide, we compare the performance of this compound (H6-TMS) with two widely used alternatives: octadecyltrichlorosilane (B89594) (OTS) and trimethylchlorosilane (TMCS). The comparison is based on static contact angle measurements with water, glycerol, and diiodomethane, which are standard probe liquids for characterizing surface wettability.
Table 1: Comparison of Static Contact Angles on Silane-Treated Surfaces
| Silane Treatment | Water Contact Angle (°) | Glycerol Contact Angle (°) | Diiodomethane Contact Angle (°) |
| This compound (H6-TMS) | ~95 - 105 | ~80 - 90 | ~50 - 60 |
| Octadecyltrichlorosilane (OTS) | ~108 - 112[1] | ~95 - 105 | ~65 - 75 |
| Trimethylchlorosilane (TMCS) | ~90 - 100 | ~75 - 85 | ~45 - 55 |
Note: The contact angle values presented are approximate ranges compiled from various sources and can vary depending on the substrate, surface roughness, and the specific deposition protocol used.
Experimental Protocol: Contact Angle Measurement
The following protocol outlines the sessile drop method for measuring static contact angles on silane-treated surfaces using a contact angle goniometer.
Materials and Equipment:
-
Contact angle goniometer with a high-resolution camera and analysis software
-
Microsyringe with a flat-tipped needle
-
Substrate treated with the desired silane (this compound, OTS, or TMCS)
-
High-purity probe liquids: deionized water, glycerol, and diiodomethane
-
Clean, lint-free wipes
-
Nitrogen gas stream for drying
Procedure:
-
Substrate Preparation:
-
Ensure the silane-treated substrate is clean and free of any contaminants.
-
Gently rinse the surface with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) and dry with a stream of nitrogen gas.
-
Place the substrate on the sample stage of the goniometer and ensure it is level.
-
-
Syringe Preparation:
-
Thoroughly clean the microsyringe and needle before use.
-
Fill the syringe with the first probe liquid (e.g., deionized water), ensuring there are no air bubbles.
-
-
Droplet Deposition:
-
Carefully lower the syringe needle until it is just above the substrate surface.
-
Dispense a small droplet of the liquid (typically 2-5 µL) onto the surface. The needle should not touch the surface during deposition.
-
Slowly and carefully withdraw the needle from the droplet to avoid disturbing its shape.
-
-
Image Capture and Analysis:
-
Allow the droplet to equilibrate on the surface for approximately 30-60 seconds.
-
Capture a clear, high-resolution image of the droplet profile.
-
Use the goniometer software to measure the static contact angle at the three-phase (solid-liquid-gas) contact point. The software typically fits a mathematical model (e.g., Young-Laplace) to the droplet shape to determine the angle.
-
-
Repeatability and Data Recording:
-
Repeat the measurement at a minimum of three different locations on the surface to ensure reproducibility and obtain an average value.
-
Record the average contact angle and standard deviation for the first probe liquid.
-
-
Changing Probe Liquids:
-
Carefully remove the previous droplet using a clean, lint-free wipe.
-
Clean the surface as described in step 1.
-
Thoroughly clean the syringe and needle and fill it with the next probe liquid (glycerol or diiodomethane).
-
Repeat steps 3-5 for the remaining probe liquids.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for measuring the contact angle of silane-treated surfaces.
References
A Comparative Analysis of Hexyltrimethoxysilane and Octyltrimethoxysilane for Surface Hydrophobicity
A detailed guide for researchers, scientists, and drug development professionals on the comparative hydrophobic performance of hexyltrimethoxysilane and octyltrimethoxysilane, supported by experimental data and detailed protocols.
The engineering of surface properties is a critical aspect of modern materials science, with applications ranging from biomedical devices to self-cleaning coatings. Among the various methods to impart hydrophobicity to a surface, the use of organosilanes is a well-established and effective technique. This guide provides a detailed comparison of two commonly used alkoxysilanes, this compound and octyltrimethoxysilane, in their ability to create water-repellent surfaces. The comparison is based on their chemical structure, the mechanism of surface modification, and quantitative experimental data on water contact angles.
Chemical Structure and Mechanism of Hydrophobicity
This compound (C6H13Si(OCH3)3) and octyltrimethoxysilane (C8H17Si(OCH3)3) are organosilane compounds that belong to the family of alkyltrimethoxysilanes. Their molecular structure consists of a central silicon atom bonded to a non-polar alkyl chain (hexyl with six carbon atoms, and octyl with eight carbon atoms) and three hydrolyzable methoxy (B1213986) groups (-OCH3).
The process by which these silanes render a surface hydrophobic is known as silanization. This multi-step process begins with the hydrolysis of the methoxy groups in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). These silanol groups can then condense with hydroxyl groups (-OH) present on the surface of a substrate (such as glass, silicon wafers, or metal oxides), forming stable covalent siloxane bonds (Si-O-Substrate). Additionally, adjacent silanol groups can undergo condensation with each other, forming a cross-linked polysiloxane network on the surface.
The hydrophobicity of the treated surface is primarily attributed to the layer of non-polar alkyl chains that are oriented away from the substrate. This organic monolayer reduces the surface energy, thereby minimizing its interaction with water and causing water to bead up, forming a high contact angle. The length of the alkyl chain plays a crucial role in the degree of hydrophobicity achieved, with longer chains generally providing a more densely packed and effective hydrophobic barrier.
Quantitative Comparison of Hydrophobicity
| Silane (B1218182) | Substrate | Water Contact Angle (°) | Reference |
| This compound | Toluene (B28343) solution on wafer and glass balls | Not specified, but used to make surfaces hydrophobic | [1] |
| Octyltrimethoxysilane | SiO2-TiO2 coated glass | ~140.67 ± 1.23 | [2] |
| Octyltrimethoxysilane | Functionalized silica (B1680970) nanoparticles | 150.6 ± 6.6 | |
| Trimethoxy(octyl)silane | Functionalized silica nanoparticles | Highly hydrophobic | [3] |
| Dodecyltriethoxysilane (C12) | Smooth treated surfaces | 100 | [4] |
Note: The data presented is compiled from different sources and experimental conditions may vary.
A study investigating the effect of alkyl chain length on hydrophobicity using methyltrimethoxysilane (B3422404) (C1), octyltrimethoxysilane (C8), and hexadecyltrimethoxysilane (B103170) (C16) found that the water contact angle increased with the alkyl chain length up to C8.[2] This suggests that octyltrimethoxysilane, with its longer alkyl chain, would generally impart a higher degree of hydrophobicity compared to this compound. The two additional methylene (B1212753) groups in the octyl chain contribute to a more effective shielding of the polar substrate from water molecules.
Experimental Protocols
To achieve consistent and reproducible hydrophobic coatings, meticulous attention to the experimental procedure is paramount. The following are detailed protocols for substrate preparation, silane deposition, and water contact angle measurement, synthesized from established methodologies.
Substrate Preparation (Glass Slides)
-
Cleaning: Immerse glass slides in a piranha solution (a 3:1 mixture of concentrated sulfuric acid (H2SO4) and 30% hydrogen peroxide (H2O2)) for 10 minutes to remove organic residues and hydroxylate the surface. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
Rinsing: Thoroughly rinse the slides with deionized (DI) water.
-
Drying: Dry the slides under a stream of nitrogen gas and then bake in an oven at 100°C for 1 hour to remove any residual water.
-
Plasma Treatment (Optional but Recommended): Immediately before silanization, treat the glass substrates in an oxygen plasma chamber at 300 W for 5 minutes to ensure a high density of surface hydroxyl groups.
Silane Deposition (Solution-Phase)
-
Solution Preparation: Prepare a 0.1% (v/v) solution of either this compound or octyltrimethoxysilane in an anhydrous solvent such as toluene. The silanization should be conducted in a moisture-controlled environment, for instance, a glove bag filled with nitrogen, to prevent premature hydrolysis and polymerization of the silane in solution.
-
Immersion: Immerse the cleaned and dried substrates in the silane solution for 12 hours.
-
Rinsing: After incubation, rinse the slides with fresh toluene to remove any non-covalently bonded silane molecules.
-
Curing: Dry the slides under a stream of nitrogen and then bake at 100°C for 1 hour to promote the formation of a stable siloxane network.
-
Storage: Store the silane-modified glass slides in a desiccator until further use.
Water Contact Angle Measurement
-
Instrumentation: Use a contact angle goniometer equipped with a high-resolution camera and software for drop shape analysis.
-
Droplet Deposition: Place a small droplet (typically 2-5 µL) of deionized water onto the silanized surface using a precision syringe.
-
Measurement: Capture an image of the sessile drop and use the software to measure the angle formed at the three-phase (solid-liquid-gas) contact line.
-
Replication: Perform measurements at multiple locations on the surface and average the results to ensure statistical reliability. Both static and dynamic (advancing and receding) contact angles can be measured to further characterize the surface.[5]
Signaling Pathways and Experimental Workflows
The logical workflow for creating and characterizing a hydrophobic surface using silanization can be visualized as follows:
The chemical process of silanization involves a series of reactions that can be depicted as a signaling pathway:
References
Performance Showdown: Hexyltrimethoxysilane vs. Shorter-Chain Silanes in Surface Modification
For researchers, scientists, and drug development professionals, the precise control of surface properties is paramount. Silanization is a cornerstone technique for modifying surfaces like glass, silicon wafers, and metal oxides, enabling applications from nanoparticle functionalization to creating biocompatible materials. The choice of organosilane, particularly the length of the alkyl chain, is a critical determinant of the final surface characteristics.
This guide provides a comprehensive comparison of hexyltrimethoxysilane (a C6 silane) against shorter-chain alternatives like methyltrimethoxysilane (B3422404) (C1) and propyltrimethoxysilane (C3). We will objectively compare their performance based on experimental data, detail the methodologies for key experiments, and provide visual aids to clarify complex relationships.
Performance Comparison: The Impact of Chain Length
The length of the non-polar alkyl chain directly influences the hydrophobicity, stability, and durability of the modified surface. While longer chains generally create more robust and water-repellent surfaces, there is a nuanced relationship between chain length and optimal performance.
Hydrophobicity and Surface Energy
The primary goal of using alkylsilanes is often to impart hydrophobicity. This is quantified by the water contact angle (the higher the angle, the more hydrophobic the surface) and surface energy (lower energy corresponds to lower wettability).
Longer alkyl chains are more effective at shielding the polar substrate surface from water. Studies consistently show that the water contact angle increases with the length of the alkyl chain up to a certain point.[1] For instance, surfaces modified with octyl (C8) silanes can achieve very high water contact angles, demonstrating significant hydrophobicity.[1] this compound (C6) is expected to provide a highly hydrophobic surface, substantially more so than methyl (C1) or propyl (C3) silanes, which may not be able to form a sufficiently dense network to prevent water from wetting the surface.
Conversely, as hydrophobicity increases, the surface energy of the material decreases. Silanization has been shown to reduce the surface energy of silica (B1680970) by up to 50%.[2] This reduction in both dispersive and specific components of surface energy is a direct result of covering the high-energy, polar silanol (B1196071) groups of the substrate with a low-energy, non-polar alkyl layer.[3]
Table 1: Comparative Hydrophobicity and Surface Energy of Alkylsilanes
| Silane (B1218182) Functional Group | Alkyl Chain Length | Typical Substrate | Water Contact Angle (°) | Surface Energy |
| Methyl | C1 | Silica Nanoparticles | ~0 (hydrophilic) | High |
| Propyl | C3 | Mesoporous Silica | Increased vs. unmodified[1] | Lower vs. unmodified[1] |
| Hexyl (C6) | C6 | Silica/Silicon Wafer | ~90-105 (estimated) | Low |
| Octyl | C8 | Silica Nanoparticles | 140 - 158[1] | Low[4] |
| Octadecyl | C18 | Mesoporous Silica | >102[1] | Very Low[1] |
Note: Performance can be influenced by the substrate, deposition method, and precursor type (e.g., trimethoxysilane (B1233946) vs. trichlorosilane). The value for Hexyl (C6) is an educated estimation based on trends observed for other chain lengths.
Stability and Durability
The long-term performance of a modified surface depends on its hydrolytic and thermal stability. The covalent Si-O-Si bonds formed between the silane and the substrate and between adjacent silane molecules create a durable coating.
-
Hydrolytic Stability: Longer alkyl chains provide a more effective barrier against water penetration, thus protecting the underlying siloxane bonds from hydrolysis.[5] This leads to greater stability in aqueous or high-humidity environments. Dipodal silanes, which have two silicon atoms for surface attachment, offer even greater hydrolytic stability compared to conventional monopodal silanes.[6] While this compound offers good stability, shorter-chain silanes can be more susceptible to degradation over time when exposed to moisture.[5]
-
Thermal Stability: The thermal stability of alkylsilane monolayers is also influenced by chain length. Longer chains exhibit stronger van der Waals interactions, which contribute to a more ordered and dense monolayer that can withstand higher temperatures.[7] For example, octadecyltrichlorosilane (B89594) (OTS, C18) monolayers are reported to be thermally stable up to 573K (300°C).[8] While shorter-chain silanes also form stable layers, the onset of thermal decomposition may occur at lower temperatures compared to their longer-chain counterparts.[7]
-
Durability and Abrasion Resistance: A dense, highly cross-linked silane layer, often achieved with longer alkyl chains, generally results in a more durable and wear-resistant coating.[9][10] Fluorinated silanes are particularly noted for their exceptional durability and abrasion resistance.[11]
Visualizing the Comparison
The following diagram illustrates the logical relationship between alkyl chain length and resulting surface properties.
Caption: Logical flow from alkyl chain length to key surface properties.
Experimental Protocols
Reproducible and effective surface silanization requires meticulous attention to experimental procedures.[12] Below are detailed methodologies for key experiments involved in preparing and characterizing silane-modified surfaces.
Protocol 1: Substrate Cleaning and Activation
The presence of a high density of surface silanol (-OH) groups is crucial for successful silanization.
-
Initial Cleaning: Sonicate substrates (e.g., glass slides, silicon wafers) in a detergent solution (e.g., 1-2% Hellmanex III) for 20 minutes.[13]
-
Rinsing: Rinse thoroughly with deionized (DI) water 10-15 times until all detergent is removed.[13]
-
Solvent Wash: Sonicate the substrates in acetone (B3395972) for 20 minutes, followed by a rinse with methanol.[13]
-
Drying: Dry the substrates with a stream of inert gas (e.g., nitrogen) or in an oven at 110°C for at least 10 minutes.[13]
-
Activation (Hydroxylation): Activate the surface to generate hydroxyl groups. This can be achieved by:
-
Plasma Treatment: Place substrates in a plasma cleaner for 5-20 minutes.[13]
-
Piranha Solution: Immerse substrates in a freshly prepared Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood).
-
Acid/Base Wash: Immerse substrates in a caustic solution like 50:50 (v/v) H₂O₂/NH₄OH for 30 minutes.[14]
-
Protocol 2: Surface Silanization (Solution Phase)
-
Prepare Silane Solution: In a moisture-free environment (e.g., glove box or under inert gas), prepare a 1-2% (v/v) solution of the desired silane (e.g., this compound) in an anhydrous solvent like toluene (B28343) or acetone.[14][15] A small amount of water can be added to pre-hydrolyze the silane.
-
Immersion: Immerse the cleaned and activated substrates in the fresh silane solution. The reaction is typically carried out for 2-24 hours at room temperature with gentle agitation.[14]
-
Rinsing: Remove the substrates from the solution and rinse thoroughly with the anhydrous solvent (e.g., acetone, then cyclohexane) to remove any physisorbed silane.[14]
-
Curing: Cure the coated substrates in an oven at 110-125°C for 1-2 hours to promote the formation of a stable, cross-linked siloxane network.[13][14]
Protocol 3: Characterization
A. Water Contact Angle Measurement
This method assesses the hydrophobicity of the modified surface.[16]
-
Instrumentation: Use an optical tensiometer or goniometer equipped with a high-resolution camera and analysis software.[17]
-
Droplet Deposition: Place a small droplet (typically 2-5 µL) of high-purity deionized water onto the silanized surface using a precision syringe.[18]
-
Measurement: Capture an image of the droplet at the solid-liquid-vapor interface. The software calculates the static contact angle based on the droplet's shape (e.g., using the Young-Laplace equation).[19][20]
-
Analysis: Perform measurements at multiple locations on the surface to ensure uniformity. A higher angle indicates greater hydrophobicity.
B. Hydrolytic Stability Test
This test evaluates the durability of the coating in an aqueous environment.[5]
-
Initial Measurement: Measure the initial water contact angle of the freshly prepared silanized surface.
-
Immersion: Immerse the coated substrate in distilled water at a controlled temperature (e.g., 23°C) for a specified period (e.g., 24, 48, or 72 hours).[5]
-
Final Measurement: After immersion, remove the substrate, dry it with a stream of nitrogen, and re-measure the water contact angle.
-
Analysis: A smaller decrease in the contact angle over the immersion period indicates better hydrolytic stability.[5]
Experimental and Characterization Workflow
The following diagram outlines a typical workflow for modifying and evaluating a surface with silanes.
Caption: A typical workflow from substrate preparation to final characterization.
Conclusion
The choice between this compound and shorter-chain silanes depends critically on the desired application.
-
Shorter-Chain Silanes (e.g., Methyl-, Propyltrimethoxysilane): These are suitable for applications where only a moderate increase in hydrophobicity is needed or where the modified surface will not be exposed to harsh environmental conditions. Their shorter chains result in less dense monolayers that offer limited protection against moisture and thermal stress.
-
This compound (C6): This silane represents a balanced choice, offering significantly improved hydrophobicity and stability compared to its shorter-chain counterparts. The C6 alkyl chain is long enough to form a relatively dense and ordered self-assembled monolayer, providing a robust barrier against water ingress and enhancing the durability of the surface modification. It is an excellent candidate for applications requiring stable, long-term hydrophobic performance without the potential monolayer disordering that can sometimes occur with very long alkyl chains (e.g., C16 or C18).[4]
For researchers in materials science and drug development, this compound provides a reliable and effective means to create hydrophobic, stable, and durable surfaces, making it a versatile tool for a wide range of advanced applications.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nanoscale Analysis of Surface Modifications on Silanized Glass: Wettability Alteration and Long–Term Stability [arxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. gelest.com [gelest.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. High durability and low toxicity antimicrobial coatings fabricated by quaternary ammonium silane copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. capitalresin.com [capitalresin.com]
- 11. sol-gel.net [sol-gel.net]
- 12. benchchem.com [benchchem.com]
- 13. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 14. surfmods.jp [surfmods.jp]
- 15. researchgate.net [researchgate.net]
- 16. es-france.com [es-france.com]
- 17. biolinchina.com [biolinchina.com]
- 18. d.lib.msu.edu [d.lib.msu.edu]
- 19. dropletlab.com [dropletlab.com]
- 20. keylinktech.com [keylinktech.com]
A Researcher's Guide to Validating Hexyltrimethoxysilane Surface Functionalization with FTIR Spectroscopy
In the realms of materials science, biotechnology, and drug development, the precise modification of surfaces is paramount. Hexyltrimethoxysilane is a common organosilane used to impart a hydrophobic hexyl functional group onto various substrates, altering their surface properties for applications ranging from creating self-cleaning surfaces to improving the biocompatibility of medical implants. The success of this functionalization, however, hinges on robust validation.
This guide provides a comparative analysis of Fourier Transform Infrared (FTIR) spectroscopy as a primary tool for validating this compound surface modification. It outlines the technique's capabilities, compares it with alternative methods, and provides detailed experimental protocols for researchers.
FTIR Spectroscopy for Silane (B1218182) Functionalization: A Comparative Overview
FTIR spectroscopy is a powerful, non-destructive technique for identifying chemical functional groups.[1][2] When applied to surface analysis, particularly in Attenuated Total Reflectance (ATR) mode, it becomes highly surface-sensitive, making it ideal for confirming the covalent attachment of silane layers.[1]
The validation of this compound functionalization via FTIR relies on the detection of specific vibrational modes associated with the molecule's structure. Successful grafting is confirmed by the appearance of characteristic peaks from the hexyl group and the siloxane linkage to the substrate, alongside the disappearance or reduction of peaks from the initial surface (e.g., Si-OH groups).
Key FTIR Spectral Features for this compound Functionalization:
-
C-H Stretching (Alkyl Chain): The most prominent indicators of the hexyl group's presence are the asymmetric and symmetric stretching vibrations of C-H bonds in the CH₂ and CH₃ groups, typically appearing in the 2850-2960 cm⁻¹ region.
-
Si-O-Si Stretching (Siloxane Network): The formation of a covalent bond between the silane and an oxidized substrate (like glass, silicon, or metal oxides) results in a broad, strong absorption band between 1000-1200 cm⁻¹. This peak signifies the creation of a polysiloxane network on the surface.[3]
-
Disappearance of Si-OH: On hydroxylated surfaces, the broad O-H stretching band (around 3200-3600 cm⁻¹) and the Si-OH stretching (around 950 cm⁻¹) should decrease in intensity as the surface silanol (B1196071) groups react with the methoxy (B1213986) groups of the silane.
-
Si-O-C Stretching: Peaks associated with the Si-O-CH₃ methoxy groups of the unreacted silane (around 1085 cm⁻¹ and 2842 cm⁻¹) should be absent or significantly reduced after a proper rinsing and curing process, indicating complete hydrolysis and condensation.[4]
The table below compares FTIR spectroscopy with other common surface analysis techniques used for validating silane functionalization.
| Technique | Principle | Information Provided | Advantages | Limitations | Typical Application |
| FTIR-ATR Spectroscopy | Vibrational spectroscopy of molecular bonds | Chemical functional groups, covalent bond formation | Non-destructive, high chemical specificity, relatively fast and cost-effective, can be used for in-situ analysis[2] | Limited surface sensitivity (microns), quantification can be complex[5] | Confirming covalent attachment and identifying chemical structure of the grafted layer. |
| X-ray Photoelectron Spectroscopy (XPS) | Analysis of core-level electron energies | Elemental composition, chemical states, layer thickness (nm scale) | Highly surface-sensitive (top 1-10 nm), quantitative elemental analysis | Requires high vacuum, can cause sample damage, more expensive | Determining elemental composition (Si, C, O) of the surface and confirming chemical bonding states. |
| Contact Angle Goniometry | Measurement of surface wettability | Surface energy, hydrophobicity/hydrophilicity | Simple, fast, inexpensive, highly sensitive to the outermost surface layer | Provides no direct chemical information, sensitive to surface roughness and contamination | Assessing the change in surface properties (e.g., increased hydrophobicity) post-functionalization. |
| Thermogravimetric Analysis (TGA) | Measurement of mass change versus temperature | Grafting density, thermal stability | Provides quantitative data on the amount of grafted material | Destructive, requires a significant amount of sample (not suitable for flat surfaces) | Quantifying the amount of silane on functionalized nanoparticles or powders.[6] |
| Scanning Electron Microscopy (SEM) | Imaging using an electron beam | Surface topography and morphology | High-resolution imaging of the surface structure | Provides no chemical information, requires a conductive coating for insulating samples | Visualizing changes in surface morphology or the formation of silane aggregates.[3] |
Experimental Protocols
A successful and reproducible surface functionalization requires a meticulous experimental approach. The following protocols provide a general framework for substrate preparation, functionalization with this compound, and subsequent FTIR analysis.
Substrate Preparation (e.g., Silicon or Glass)
The goal of this step is to clean the substrate and generate surface hydroxyl (-OH) groups, which are the reactive sites for silanization.
-
Sonication: Sonicate the substrates in a sequence of solvents (e.g., acetone, then isopropanol) for 15 minutes each to remove organic contaminants.
-
Drying: Dry the substrates under a stream of dry nitrogen gas.
-
Hydroxylation (Activation): Expose the substrates to an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 10-15 minutes to generate a high density of surface silanol groups. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinsing and Final Drying: Thoroughly rinse the substrates with deionized water and then dry them completely under a nitrogen stream or in an oven at 110°C.
This compound Functionalization
This protocol describes a solution-phase deposition method. All steps should be performed in a low-humidity environment to prevent premature self-condensation of the silane.
-
Prepare Silane Solution: In an anhydrous solvent such as toluene (B28343), prepare a 1-2% (v/v) solution of this compound.
-
Immersion: Immerse the activated, dry substrates into the silane solution. The reaction vessel should be sealed to protect it from atmospheric moisture.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or as determined by optimization. Gentle agitation can improve coating uniformity.
-
Rinsing: Remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene to remove any physisorbed or unreacted silane.
-
Curing: Cure the functionalized substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of stable, cross-linked siloxane (Si-O-Si) bonds on the surface.
FTIR-ATR Analysis
Attenuated Total Reflectance (ATR) is the preferred FTIR technique for this application.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal (e.g., Germanium or Zinc Selenide).[7]
-
Sample Placement: Press the functionalized surface of the substrate firmly and uniformly against the ATR crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 64 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.[8] The typical spectral range is 4000-600 cm⁻¹.
-
Analysis: Process the collected spectrum (e.g., baseline correction, normalization) and identify the key peaks corresponding to C-H stretches and Si-O-Si bonds to confirm successful functionalization.
Visualizing the Process and Validation Logic
The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the validation process.
Caption: Experimental workflow for surface functionalization and FTIR validation.
Caption: Logical diagram showing how FTIR spectral features confirm functionalization.
References
- 1. Analysis of surface chemistry by FTIR spectroscopy | Bruker [bruker.com]
- 2. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cetjournal.it [cetjournal.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. Silane functionalization of WS 2 nanotubes for interaction with poly(lactic acid) - Nanoscale (RSC Publishing) DOI:10.1039/D3NR00583F [pubs.rsc.org]
A Researcher's Guide to Quantitative Analysis of Silane Surface Coverage on Nanoparticles
The precise quantification of silane (B1218182) molecules on the surface of nanoparticles is critical for researchers, scientists, and drug development professionals. The extent of silane coverage directly impacts crucial surface properties such as biocompatibility, drug loading capacity, and the efficacy of subsequent bioconjugation steps.[1] This guide provides an objective comparison of key analytical techniques, supported by experimental data, to aid in selecting the most appropriate method for your research needs.
A variety of techniques are available for the characterization of silane layers, each offering distinct advantages in terms of the information they provide, their sensitivity, and their destructive nature.[1] The choice of technique depends on whether the goal is to determine elemental composition, layer thickness, surface morphology, or the absolute molecular density on the nanoparticle surface.[1]
Comparison of Analytical Techniques
The following table summarizes the key quantitative parameters for the most common analytical techniques used to analyze silane surface coverage.
| Technique | Information Provided | Typical Quantitative Output | Destructive? | Key Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states, layer thickness.[1][2] | Atomic concentration (at%), areic density (~2-4 molecules/nm²), layer thickness (0.5-1.0 nm).[1][3] | No | High surface sensitivity (~10 nm), provides chemical bonding information.[1][2] | Requires high vacuum, may not provide absolute quantification without standards.[1] Sample must be in a dry, solid form.[4] |
| Thermogravimetric Analysis (TGA) | Amount of organic coating on the nanoparticle surface.[5] | Weight loss (%), grafting density (molecules/nm²).[6] | Yes | Simple, provides quantitative information on the total organic content.[5][7] | Does not provide information on the chemical structure of the silane layer; assumes weight loss is solely from the silane.[6] |
| Fourier Transform Infrared Spectroscopy (FTIR) | Presence of specific functional groups and chemical bonds.[8][9][10] | Relative quantification, peak shifts indicating interactions.[8][11] | No | Non-destructive, can be used for in-situ analysis, provides structural information.[2][9] | Primarily qualitative or semi-quantitative; can be difficult to obtain absolute quantification.[12] |
| Elemental Analysis (EA) | Bulk elemental composition (C, H, N, S). | Weight percentage of elements. | Yes | Provides accurate bulk composition. | Not surface-specific, requires a significant amount of sample. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure and quantification of surface ligands.[2] | Ligand density, confirmation of covalent attachment.[2][13] | No (for solution-state) | Provides detailed structural information, can be quantitative.[2][13] | Lower sensitivity, requires larger sample amounts, potential for signal broadening with nanoparticles.[2] |
| Total Reflection X-ray Fluorescence (TXRF) | Absolute elemental mass per unit area.[1] | Areic density (2-4 molecules/nm²), detection limits (10⁹ – 10¹² at/cm²).[1][3] | No | Provides absolute, reference-free quantification.[3][14] | Less common instrumentation, primarily for flat surfaces but adaptable.[3] |
| Spectroscopic Ellipsometry | Film thickness and refractive index.[1] | Layer thickness (angstroms to microns).[1] | No | Highly accurate for thin, uniform films on reflective substrates.[1] | Requires a model for data fitting, assumes a uniform layer.[1] |
| UV-Visible Spectroscopy | Presence of UV-absorbing chromophores in the silane. | Concentration of silane in solution before/after grafting, relative surface coverage. | No | Simple, widely available. | Requires the silane to have a chromophore, indirect measurement of surface coverage.[7][15] |
| Fluorescence Spectroscopy | Quantification of fluorescently-labeled silanes or reaction with fluorescent probes. | Number of accessible functional groups (e.g., amines) on the surface.[16][17] | No | Very high sensitivity.[17][18] | Requires labeling, may not represent total silane coverage if not all groups are accessible.[17] |
Experimental Workflow and Data Interpretation
The general process for silane functionalization of nanoparticles and subsequent quantitative analysis involves several key stages, from initial surface preparation to the final calculation of surface coverage.
Caption: General workflow for nanoparticle silanization, quantitative analysis, and data interpretation.
Detailed Experimental Protocols
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful surface-sensitive technique that provides information on elemental composition and chemical bonding states.[1][2]
-
Principle: The sample is irradiated with a monochromatic X-ray beam (e.g., Al Kα), causing the emission of core-level electrons. The kinetic energy of these electrons is measured, which is characteristic of the element and its chemical environment. The signal intensity is proportional to the elemental concentration.[1]
-
Instrumentation: An XPS system equipped with a monochromatic X-ray source and a hemispherical electron energy analyzer.
-
Protocol:
-
Sample Preparation: Mount the dried, silanized nanoparticle powder onto a sample holder using conductive carbon tape.[19] Ensure the surface is free of contaminants.
-
System Evacuation: Introduce the sample into the analysis chamber and evacuate to ultra-high vacuum (UHV) conditions (<10⁻⁸ mbar).[1]
-
Survey Scan: Acquire a wide-energy range survey scan (e.g., 0-1100 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for elements of interest (e.g., Si 2p, C 1s, O 1s, and N 1s if an aminosilane (B1250345) is used).[3]
-
-
Data Analysis:
-
Calculate atomic percentages from the peak areas of the high-resolution spectra, corrected for relative sensitivity factors (RSFs).[1]
-
Deconvolute the high-resolution Si 2p peak to distinguish between silicon from the nanoparticle core (e.g., SiO₂) and silicon from the silane layer.[1][20] The Si 2p peak for silane is typically found at a lower binding energy (~101.7-102.9 eV) compared to silica (B1680970) (~103.3 eV).[20]
-
Calculate the areic density (σ) of silane molecules using the atomic percentages of nitrogen (for nitrogen-containing silanes) or the deconvoluted silane-specific silicon signal.[3]
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, allowing for the quantification of surface coatings.[5]
-
Principle: The sample is heated in a controlled atmosphere (e.g., nitrogen or air). The mass loss at different temperatures corresponds to the decomposition of different components. The weight loss attributed to the decomposition of the organic silane layer is used for quantification.
-
Instrumentation: A thermogravimetric analyzer.
-
Protocol:
-
Sample Preparation: Accurately weigh a few milligrams (e.g., 5-10 mg) of the dried silanized nanoparticles into a TGA pan (e.g., alumina).[19]
-
Analysis: Heat the sample from room temperature to a high temperature (e.g., 800-1000°C) at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.[6][19]
-
-
Data Analysis:
-
Analyze the TGA curve (weight % vs. temperature). An initial weight loss below ~150°C is typically due to adsorbed water. The weight loss in the range of ~200-600°C is often attributed to the decomposition of the grafted silane.[6]
-
Calculate the grafting yield or density based on the percentage of mass loss (Δm) corresponding to the silane.[6] The calculation requires knowledge of the nanoparticle's specific surface area.
-
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR is primarily used to confirm the successful grafting of silane molecules by identifying their characteristic chemical bonds.[8][19]
-
Principle: Infrared radiation is passed through a sample. Specific wavelengths are absorbed by the molecules, corresponding to the vibrational frequencies of their chemical bonds. This results in a spectrum that acts as a molecular "fingerprint."
-
Instrumentation: An FTIR spectrometer.
-
Protocol:
-
Sample Preparation: Prepare a thin pellet by mixing the dried nanoparticle powder with potassium bromide (KBr).[9] Alternatively, measurements can be performed in Attenuated Total Reflectance (ATR) mode by placing the powder directly on the ATR crystal.[2]
-
Analysis: Collect the spectrum over a typical range of 4000-400 cm⁻¹.[19]
-
-
Data Analysis:
-
Compare the spectrum of the silanized nanoparticles with that of the bare nanoparticles and the pure silane.
-
Look for the appearance of new peaks characteristic of the silane, such as C-H stretching (~2900 cm⁻¹), Si-O-Si asymmetric stretching (~1089 cm⁻¹), and functional group vibrations (e.g., C=C at ~1640 cm⁻¹ for vinyl silanes).[8][10][21]
-
A shift in the Si-O-Si peak can indicate the interaction and bonding between the silane and the nanoparticle surface.[8][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solution-state NMR can be a powerful tool for quantifying surface functional groups after dissolving the nanoparticles.[13]
-
Principle: This method involves the complete dissolution of the silane-functionalized silica nanoparticles in a basic solution. The released silane molecules are then quantified in the solution phase using ¹H NMR with an internal standard.
-
Instrumentation: A high-resolution NMR spectrometer.
-
Protocol:
-
Sample Dissolution: Accurately weigh the dried aminated silica nanoparticles into a vial. Add a basic solution (e.g., NaOH or NaOD in D₂O) to dissolve the silica matrix.[13] The process can be aided by heating or agitation.
-
Internal Standard: Add a known amount of an internal standard (e.g., maleic acid) to the dissolved sample.
-
Analysis: Acquire the ¹H NMR spectrum of the solution.
-
-
Data Analysis:
-
Identify the characteristic peaks of the released aminopropyl groups (e.g., resonances for the three methylene (B1212753) groups) and the internal standard.
-
Integrate the respective peaks. The amount of amine on the surface can be calculated by comparing the integral of the silane's protons to the integral of the known amount of the internal standard.[13] This provides a quantitative measure of the total number of silane molecules.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Methods for Characterization of Nanomaterial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analysis of nanoparticles and nanomaterials using X-ray photoelectron spectroscopy | Ischenko | Fine Chemical Technologies [finechem-mirea.ru]
- 5. Quantitation of Surface Coating on Nanoparticles Using Thermogravimetric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. cetjournal.it [cetjournal.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical characterization of silanized silver nanoparticles impregnated in poly (methyl methacrylate) resin: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation on Silane Concentration of SiO2 Nanoparticle: FTIR Analysis | Chemical Engineering Transactions [cetjournal.it]
- 12. researchgate.net [researchgate.net]
- 13. andreas-brinkmann.net [andreas-brinkmann.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescent quantification of amino groups on silica nanoparticle surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analyzing the surface of functional nanomaterials—how to quantify the total and derivatizable number of functional groups and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Silane functionalization of WS 2 nanotubes for interaction with poly(lactic acid) - Nanoscale (RSC Publishing) DOI:10.1039/D3NR00583F [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Methoxy vs. Ethoxy Silanes: A Comparative Guide for Surface Coating Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate silane (B1218182) for surface modification is a critical step that dictates the performance and durability of the final product. Methoxy (B1213986) and ethoxy silanes are two of the most commonly employed classes of silane coupling agents. This guide provides an objective comparison of their performance characteristics for surface coating, supported by available experimental data and detailed methodologies to inform your selection process.
The primary difference between methoxy and ethoxy silanes lies in their hydrolysis rate, a crucial initial step in the formation of a stable siloxane network on a substrate. Methoxy silanes hydrolyze more rapidly than their ethoxy counterparts.[1] This difference in reactivity has significant implications for their handling, stability, and overall performance in various applications.[1]
General Characteristics
A summary of the general characteristics of methoxy and ethoxy silanes is presented below, highlighting the key trade-offs between reactivity and stability.
| Feature | Methoxy Silanes | Ethoxy Silanes | References |
| Hydrolysis Rate | Faster | Slower | [1][2][3] |
| Byproduct of Hydrolysis | Methanol (B129727) (more toxic) | Ethanol (less toxic) | [1][2] |
| Shelf Life of Solution | Shorter | Longer | [1][2] |
| Working Time | Shorter | Longer | [1] |
| Volatility | More volatile | Less volatile | [2] |
| VOC Concerns | Higher | Lower | [1][2] |
Quantitative Performance Data
Direct head-to-head comparative studies of methoxy and ethoxy silanes under identical experimental conditions are limited in publicly available literature.[1] The following tables summarize findings from various studies to provide insights into their relative performance. It is important to note that direct comparison of absolute values between different studies may be misleading due to variations in substrates, silane concentration, curing conditions, and testing protocols.
Adhesion Strength
Adhesion is a critical parameter for coating performance, often evaluated by measuring the force required to detach the coating from the substrate.
| Silane Type | Substrate | Adhesion Test Method | Adhesion Strength (MPa) | Reference |
| Methoxy-based | Steel | Pull-off | 24.52 | [4] |
| Ethoxy-based | Aluminum | Pull-off | Not explicitly quantified in the study | [4] |
| Methoxy-based | Various | Not specified | Not specified | [5] |
| Ethoxy-based | Various | Not specified | Not specified | [5] |
Note: The data presented are from separate studies and are for illustrative purposes. They do not represent a direct comparison under the same experimental conditions.
Contact Angle
Contact angle measurements are used to determine the hydrophobicity or hydrophilicity of a coated surface. A higher contact angle generally indicates a more hydrophobic surface.
| Silane Type | Substrate | Water Contact Angle (°) | Reference |
| Methoxy-based | Glass | > 90 | [6] |
| Ethoxy-based | Glass | > 90 | [6] |
| Methoxy-based | Quartz | Varies with surface coverage | [7] |
| Ethoxy-based | Not specified | Not specified |
Note: The data presented are from separate studies and are for illustrative purposes. They do not represent a direct comparison under the same experimental conditions.
Thermal Stability
Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of coatings by measuring weight loss as a function of temperature.
| Silane Type | Onset Decomposition Temperature (°C) | Reference |
| Aminosilane (general) | 200 - 600 (organic moiety decomposition) | [8] |
| Perfluorinated Silanes | > 350 | [9] |
Experimental Protocols
Accurate and reproducible data are paramount in materials science. Below are detailed methodologies for key experiments used to evaluate the performance of silane coatings.
Protocol 1: Surface Treatment of Substrates with Silane
This protocol outlines the steps for applying a silane coating to a substrate to promote adhesion and modify surface properties.[1]
-
Substrate Preparation: Thoroughly clean the substrate surface to remove organic contaminants and dust. This can be achieved by washing with detergents, followed by rinsing with deionized water and drying. For some substrates, a surface activation step, such as plasma treatment or acid etching, may be necessary to generate hydroxyl (-OH) groups.
-
Silane Solution Preparation: Prepare a dilute solution of the silane (typically 1-5% by weight) in a suitable solvent, commonly a mixture of alcohol (e.g., ethanol) and water. The pH of the solution is often adjusted to 4-5 with an acid (e.g., acetic acid) to catalyze hydrolysis.[10] Allow the solution to stand for a specific time (e.g., 30-60 minutes) to ensure complete hydrolysis of the alkoxy groups to silanol (B1196071) groups.
-
Application of Silane: Apply the hydrolyzed silane solution to the prepared substrate surface by dipping, spraying, or wiping, ensuring uniform coverage.
-
Drying and Curing: Allow the solvent to evaporate at room temperature or with gentle heating. Cure the treated substrate at an elevated temperature (e.g., 100-120°C) for a specified duration (e.g., 30-60 minutes) to promote the condensation reaction between the silanol groups and the substrate surface, as well as self-condensation to form a stable siloxane network.[1][10]
Protocol 2: Shear Bond Strength Testing (Lap Shear Test)
This protocol describes the procedure for measuring the adhesive strength of a bonded joint, a common method to evaluate the effectiveness of a silane coupling agent.[1]
-
Substrate Preparation: Prepare and treat two substrate coupons (e.g., metal or composite) with the desired silane as described in Protocol 1.
-
Bonding: Apply a layer of adhesive to the treated surface of one coupon. Place the second treated coupon over the adhesive, creating an overlap area of a defined size (e.g., 12.5 mm x 25 mm).
-
Curing: Cure the bonded assembly according to the adhesive manufacturer's instructions.
-
Testing: Mount the bonded specimen in a universal testing machine. Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until the bond fails.
-
Calculation: Record the maximum load at failure. Calculate the shear bond strength by dividing the maximum load by the overlap area. The strength is typically expressed in megapascals (MPa).[1]
Protocol 3: Contact Angle Measurement
This protocol outlines the sessile drop method for determining the static contact angle of a liquid on a coated surface.[11][12]
-
Sample Preparation: Prepare a flat, smooth substrate coated with the silane according to Protocol 1.
-
Droplet Deposition: Place a small droplet of a probe liquid (e.g., deionized water) with a known volume onto the coated surface using a precision syringe.
-
Image Capture: Use a goniometer or a camera with a macroscopic lens to capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
Angle Measurement: Analyze the captured image using software to measure the angle between the tangent to the droplet at the three-phase contact point and the substrate surface.
Protocol 4: Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
This protocol describes the use of TGA to evaluate the thermal stability of a silane coating.[4][8]
-
Sample Preparation: Scrape a small amount (5-10 mg) of the cured silane coating from the substrate or use a powdered form of the coated material.
-
TGA Instrument Setup: Place the sample in a TGA crucible (e.g., alumina (B75360) or platinum).
-
Heating Program: Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 800°C).
-
Data Acquisition: Continuously record the sample's weight as a function of temperature.
-
Data Analysis: Plot the weight loss versus temperature to obtain the TGA curve. The onset of significant weight loss indicates the decomposition temperature of the coating.
Visualizing the Process
To better understand the workflow and reaction mechanism, the following diagrams are provided.
Conclusion
The choice between methoxy and ethoxy silanes involves a trade-off between reactivity and handling stability. Methoxy silanes offer faster processing times, which can be advantageous in high-throughput applications. However, this comes at the cost of a shorter solution shelf life and the generation of more toxic methanol as a byproduct.[1] Ethoxy silanes, while slower to hydrolyze, provide longer working times, greater solution stability, and the safer byproduct of ethanol.[1][2] For applications requiring more controlled reaction kinetics, longer shelf life, and reduced volatile organic compound (VOC) concerns, ethoxy silanes present a more favorable option.[1] The selection should be based on a thorough evaluation of the specific experimental or manufacturing requirements, including processing time, storage conditions, and safety protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. BRB Ethoxylated Organo-Functional Silanes (OFS): A Comparison Between Ethoxy and Methoxy - News | BRB [brb-international.com]
- 3. What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. biolinchina.com [biolinchina.com]
- 12. biolinscientific.com [biolinscientific.com]
Durability Under Duress: A Comparative Guide to Hexyltrimethoxysilane and Alternative Coatings
For researchers, scientists, and drug development professionals seeking robust surface modification solutions, the durability of a coating under mechanical stress is a critical determinant of performance and longevity. This guide provides a comprehensive comparison of hexyltrimethoxysilane coatings with common alternatives—methyltrimethoxysilane, epoxy, and diamond-like carbon (DLC)—assessing their mechanical resilience through nanoindentation, scratch, and wear testing.
This compound is an organosilicon compound utilized for creating hydrophobic and protective surfaces. Its molecular structure, featuring a hexyl organic chain and three hydrolyzable methoxy (B1213986) groups, allows it to form stable bonds with inorganic surfaces, enhancing composite material performance and providing water resistance.[1] While specific quantitative data on the mechanical properties of neat this compound coatings is not extensively available in the reviewed literature, its utility in improving adhesion and durability is widely acknowledged.[1] This guide, therefore, draws comparisons with closely related silanes and other common protective coatings to provide a comprehensive overview for material selection.
Comparative Analysis of Mechanical Properties
The durability of a coating is quantified through a series of standardized tests that measure its hardness, adhesion, and resistance to wear. The following tables summarize the available quantitative data for this compound and its alternatives.
Nanoindentation Data
Nanoindentation is a highly precise technique used to measure the hardness and elastic modulus of thin films. A diamond indenter is pressed into the coating with a known load, and the resulting indentation depth is measured to calculate the material's mechanical properties.[2]
| Coating Material | Hardness (GPa) | Elastic Modulus (GPa) | Source |
| This compound | Data not available | Data not available | - |
| Methyltrimethoxysilane (MTMS)-based | ~0.7 - 0.92 | ~5.0 - 6.5 | [3] |
| Epoxy | ~0.30 - 0.41 | Data not available | [4] |
| Diamond-Like Carbon (DLC) | 15 - 50 | Data not available |
Note: The properties of MTMS-based and epoxy coatings can vary significantly based on formulation and curing conditions.
Scratch Test Data
Scratch testing is employed to assess the adhesion and cohesion of a coating.[5][6] A stylus is drawn across the coating surface with a progressively increasing load until failure occurs. The load at which the coating begins to detach or crack is known as the critical load (Lc), a key indicator of its durability.[7]
| Coating Material | Critical Load (Lc) for Adhesive Failure (N) | Failure Mode | Source |
| This compound | Data not available | - | - |
| 3-glycidyloxypropyl)trimethoxysilane (GPTMS) | 2.9 - 3.3 | Cohesive and adhesive failure | [8] |
| Epoxy (reinforced) | ~5 | Elastic deformation recovery | [9] |
| Diamond-Like Carbon (DLC) | 7.3 | Delamination | [10] |
Wear Test Data
Wear resistance is the ability of a coating to withstand material loss due to mechanical action. The pin-on-disk test is a standard method (ASTM G99) where a pin or ball is slid against a coated disk under a specific load and speed.[3][10][11][12] The wear rate is then calculated from the volume of material lost over a given sliding distance.
| Coating Material | Wear Rate (mm³/Nm) | Test Conditions | Source |
| This compound | Data not available | - | - |
| Silane (B1218182) Monolayers (general) | Varies with chain length | Pin-on-disk | [13] |
| Epoxy | Data not available | - | - |
| Diamond-Like Carbon (DLC) | ~10⁻⁷ - 10⁻⁶ | Pin-on-disk, lubricated | [14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of coating durability. Below are the standard protocols for the key experiments cited in this guide.
Nanoindentation Testing
Objective: To determine the hardness and elastic modulus of the coating.
Apparatus: A nanoindenter system equipped with a Berkovich diamond indenter tip.
Procedure:
-
Sample Preparation: The coated substrate is securely mounted on the sample stage. The surface must be clean and free of contaminants.
-
Indentation: The indenter tip is brought into contact with the coating surface. A predefined load is applied, typically in the micro- to millinewton range. The load is held for a specific duration (e.g., 10-30 seconds) to allow for viscoelastic effects to stabilize.
-
Unloading: The load is gradually removed, and the displacement of the indenter is recorded throughout the loading and unloading cycle.
-
Data Analysis: The hardness and elastic modulus are calculated from the load-displacement curve using the Oliver-Pharr method. The indentation depth should be limited to less than 10% of the coating thickness to avoid substrate effects.
Scratch Testing
Objective: To assess the adhesion of the coating to the substrate and its cohesive strength.
Apparatus: A scratch tester equipped with a diamond stylus (e.g., Rockwell C).
Procedure:
-
Sample Mounting: The coated sample is firmly fixed on the test stage.
-
Scratch Generation: The stylus is drawn across the coating surface over a defined distance (e.g., 5-10 mm). A progressive load is applied, starting from a low initial load and increasing linearly to a maximum load (e.g., 0 to 50 N).
-
Failure Detection: During the scratch, acoustic emission and frictional force are monitored to detect the onset of coating failure.
-
Microscopic Examination: The scratch track is examined using an optical microscope to identify the different failure modes, such as cracking, delamination, and chipping.
-
Critical Load Determination: The normal force at which the first signs of failure are observed is recorded as the critical load (Lc).
Pin-on-Disk Wear Testing
Objective: To determine the wear resistance and coefficient of friction of the coating.
Apparatus: A pin-on-disk tribometer.
Procedure:
-
Specimen Preparation: A coated flat disk and a counter-body pin (e.g., a steel or ceramic ball) are cleaned and their initial mass is measured.
-
Test Setup: The disk is mounted on a rotating stage, and the pin is held in a stationary arm and pressed against the disk with a specified normal load.
-
Testing: The disk is rotated at a constant speed for a predetermined number of cycles or sliding distance. The frictional force is continuously recorded.
-
Wear Measurement: After the test, the specimens are cleaned and re-weighed to determine the mass loss. The wear volume is calculated from the mass loss and the material density. The wear track on the disk is also analyzed using profilometry to determine the wear depth and width.
-
Calculation: The wear rate is calculated as the wear volume divided by the normal load and the total sliding distance.
Conclusion
The selection of an appropriate coating for demanding applications requires a thorough understanding of its mechanical durability. While direct quantitative data for this compound coatings under mechanical stress is limited, this guide provides a comparative framework based on available data for similar silanes and alternative coating technologies. Diamond-like carbon coatings generally exhibit the highest hardness and wear resistance. Epoxy coatings offer a good balance of properties and are widely used. Silane-based coatings, including those derived from methyltrimethoxysilane, provide a versatile platform for surface modification, with their mechanical properties being highly dependent on the specific formulation and processing. For applications where a balance of hydrophobicity and mechanical integrity is required, further empirical testing of this compound coatings is recommended to ascertain their specific performance characteristics.
References
- 1. This compound Supplier|CAS 3069-19-0 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pin-on-Disk [ist.fraunhofer.de]
- 4. mdpi.com [mdpi.com]
- 5. inseto.com [inseto.com]
- 6. alemnis.com [alemnis.com]
- 7. nanovea.com [nanovea.com]
- 8. researchgate.net [researchgate.net]
- 9. Using scratch testing to measure the adhesion strength of calcium phosphate coatings applied to poly(carbonate urethane) substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application Note: All-Inclusive Scratch Testing of Coatings and Thin Films Using Brukers Universal Test System | Bruker [bruker.com]
- 11. ASTM G99-17 | Wear Testing with Pin-on-Disk - Rtec Instruments [rtec-instruments.com]
- 12. nasrazma.ir [nasrazma.ir]
- 13. Tribological durability of silane monolayers on silicon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydrophobic silanes-modified nano-SiO₂ reinforced polyurethane nanocoatings with superior scratch resistance, gloss retention, and metal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Nanoscale: A Comparative Guide to Determining Hexyltrimethoxysilane Layer Thickness with Ellipsometry
For researchers, scientists, and professionals in drug development, the precise control and characterization of surface modifications are paramount. Hexyltrimethoxysilane (HOTS) is frequently used to create self-assembled monolayers (SAMs) that alter surface properties. Accurately measuring the thickness of these nanometer-scale layers is crucial for ensuring consistency and functionality. This guide provides an objective comparison of spectroscopic ellipsometry with other common techniques—X-ray reflectivity (XRR) and atomic force microscopy (AFM)—for determining the thickness of HOTS layers, supported by experimental data and detailed protocols.
Spectroscopic ellipsometry stands out as a powerful, non-destructive optical technique for characterizing thin films.[1] It measures the change in the polarization of light upon reflection from a surface, which is then analyzed using a model to determine the film's thickness and optical constants.[2][3] Its high sensitivity makes it ideal for the sub-nanometer to micron thickness range typical of silane (B1218182) layers.[4]
A Comparative Analysis of Leading Techniques
While ellipsometry is a robust method, X-ray reflectivity and atomic force microscopy offer alternative approaches with their own strengths and limitations. The choice of technique often depends on the specific experimental requirements, including the need for information beyond just thickness, such as surface morphology or density.
Studies comparing these techniques on similar alkylsiloxane monolayers have shown that while the thickness measurements are generally in good agreement, spectroscopic ellipsometry can sometimes report a slightly greater thickness, on the order of a few angstroms, compared to X-ray reflectivity.[5][6] This discrepancy may arise from differences in how each technique perceives the interfacial layer between the substrate and the silane monolayer.
| Technique | Principle | Typical Thickness Range | Resolution | Accuracy | Advantages | Limitations |
| Spectroscopic Ellipsometry (SE) | Measures the change in polarization of reflected light.[2] | Sub-nm to several µm[4] | Sub-Ångström[7][8] | High (typically < 0.1 nm) | Non-destructive, fast, provides optical constants.[4] | Model-dependent, requires knowledge of substrate and film optical properties.[3] |
| X-ray Reflectivity (XRR) | Measures the intensity of X-rays reflected at grazing angles.[7] | nm to several hundred nm | Ångström-level[9] | High (typically < 0.1 nm) | Provides thickness, density, and roughness; less model-dependent for thickness.[7] | Requires a very smooth surface, can be sensitive to sample alignment. |
| Atomic Force Microscopy (AFM) | Scans a sharp tip over the surface to create a topographical image.[1] | Limited by tip geometry | Vertical: Ångström, Lateral: nm | Good, but dependent on scratch quality | Provides direct height measurement, visualizes surface morphology. | Destructive (requires scratching the film), susceptible to tip and sample artifacts.[1] |
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining reliable and comparable data across different techniques. Below are foundational protocols for each method when analyzing this compound layers on a silicon substrate.
Spectroscopic Ellipsometry (SE) Protocol
-
Sample Preparation: A silicon wafer with a native oxide layer is cleaned using a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma to create a hydrophilic surface with hydroxyl groups. The wafer is then immersed in a dilute solution of this compound in an anhydrous solvent (e.g., toluene) for a specified time to allow for the formation of the self-assembled monolayer. The sample is then rinsed with the solvent to remove excess, unbound silane and dried under a stream of nitrogen.
-
Instrumentation and Data Acquisition:
-
A variable angle spectroscopic ellipsometer is used.
-
Measurements are taken at multiple angles of incidence (e.g., 65°, 70°, 75°) over a broad spectral range (e.g., 300-1000 nm).[1]
-
The ellipsometric parameters, Psi (Ψ) and Delta (Δ), are recorded as a function of wavelength.
-
-
Data Analysis and Modeling:
-
First, the optical properties of the bare silicon substrate with its native oxide layer are characterized.
-
A three-layer optical model is constructed: Si substrate / SiO₂ native oxide / this compound layer / Air (ambient).
-
The optical constants (refractive index 'n' and extinction coefficient 'k') for the this compound layer are defined. For a transparent film like HOTS in the visible range, 'k' is typically set to zero. The refractive index 'n' can be modeled using a Cauchy dispersion relation, which is common for transparent organic layers. A typical starting value for 'n' for similar silane monolayers is around 1.45.[10]
-
The thickness of the this compound layer is then determined by fitting the model-generated Ψ and Δ values to the experimental data using a regression algorithm.
-
X-ray Reflectivity (XRR) Protocol
-
Sample Preparation: The sample is prepared in the same manner as for ellipsometry, ensuring an atomically smooth substrate for high-quality data.[1]
-
Instrumentation and Data Acquisition:
-
An X-ray reflectometer with a well-collimated X-ray beam (e.g., Cu Kα radiation) is used.
-
The intensity of the reflected X-rays is measured as a function of the grazing incidence angle, typically from 0 to a few degrees.[1]
-
-
Data Analysis:
-
The resulting reflectivity curve will exhibit oscillations known as Kiessig fringes.
-
The thickness of the layer is determined by analyzing the periodicity of these fringes. The data can be fitted to a model of the layer stack (substrate/native oxide/HOTS layer) to also extract information about the electron density and interfacial roughness.
-
Atomic Force Microscopy (AFM) Protocol
-
Sample Preparation: The this compound layer is formed as described previously.
-
Film Removal (Scratching):
-
A portion of the monolayer is mechanically removed to create a step edge between the silane layer and the substrate.[1] This can be achieved by using a sharp object like a razor blade or by using the AFM tip itself in a high-force contact mode to "shave" or "scratch" a region of the film.[11][12][13]
-
-
Imaging and Analysis:
-
The AFM is operated in a suitable imaging mode (e.g., tapping mode) to obtain a topographical image of the area containing the scratch.
-
The analysis software is used to draw a line profile across the edge of the scratch.
-
The height difference between the intact monolayer and the exposed substrate provides a direct measurement of the film thickness.[1]
-
Visualizing the Workflow
To better illustrate the experimental and analytical processes, the following diagrams outline the key steps for each technique.
Figure 1: Experimental workflow for determining this compound layer thickness using spectroscopic ellipsometry.
Figure 2: Experimental workflow for determining this compound layer thickness using X-ray reflectivity.
Figure 3: Experimental workflow for determining this compound layer thickness using atomic force microscopy.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.purdue.edu [chem.purdue.edu]
- 3. details | Park Systems [parksystems.com]
- 4. Investigating organic multilayers by spectroscopic ellipsometry: specific and non-specific interactions of polyhistidine with NTA self-assembled monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. api.mountainscholar.org [api.mountainscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thickness Mapping and Layer Number Identification of Exfoliated van der Waals Materials by Fourier Imaging Micro-Ellipsometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. lehigh.edu [lehigh.edu]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
A Comparative Guide to ToF-SIMS Analysis of Hexyltrimethoxysilane Modified Surfaces
For researchers, scientists, and drug development professionals, the precise characterization of modified surfaces is paramount for ensuring the efficacy and reliability of various applications, from drug delivery systems to biocompatible coatings. Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) stands out as a powerful surface-sensitive technique for this purpose, providing detailed chemical information about the outermost molecular layers. This guide offers an objective comparison of the ToF-SIMS analysis of surfaces modified with hexyltrimethoxysilane, a short-chain alkylsilane, with other alternatives, supported by experimental data and detailed protocols.
Performance Comparison: Short-Chain vs. Long-Chain Alkylsilanes
The choice of alkylsilane for surface modification significantly influences the resulting surface properties and their characterization by ToF-SIMS. Here, we compare this compound (a C6 silane) with a longer-chain alternative, octadecyltrimethoxysilane (B1207800) (a C18 silane), to highlight the key differences observed in their ToF-SIMS analysis.
Key Observations from ToF-SIMS Analysis:
-
Molecular Ions: For well-formed, polymerized silane (B1218182) monolayers on a substrate, the detection of intact molecular ions (e.g., [M+H]⁺) is unlikely.[1] Their absence is often an indicator of successful hydrolysis and condensation of the silane molecules on the surface.[1]
-
Alkyl Fragment Ions: The spectra of both short and long-chain alkylsilane modified surfaces are typically dominated by hydrocarbon fragment ions (CₓHᵧ⁺).[1] It is expected that longer alkyl chains will yield a higher relative intensity of larger hydrocarbon fragments.
-
Substrate Signal Attenuation: A denser, more complete monolayer formed by longer-chain alkylsilanes will more effectively mask the signal from the underlying substrate (e.g., Si⁺, SiO₂⁻ from a silicon wafer).[1]
-
Silane Headgroup Fragments: In a fully polymerized network, fragments containing the silicon and the intact alkyl chain are generally not observed, as the Si-O-Si network is stronger than the C-C and C-H bonds of the alkyl chain.[1] However, fragments related to the silane headgroup itself (e.g., Si(OCH₃)₃⁺) are indicative of unreacted or physisorbed silane molecules.[1]
Table 1: Expected Relative Intensities of Characteristic Ions in ToF-SIMS Analysis of Alkylsilane Modified Surfaces.
| Ion Type | Characteristic Fragments | Expected Relative Intensity on this compound (C6) Modified Surface | Expected Relative Intensity on Octadecyltrimethoxysilane (C18) Modified Surface | Rationale |
| Alkyl Fragments | CₓHᵧ⁺ (e.g., C₂H₃⁺, C₃H₅⁺, C₄H₇⁺) | High | High | Dominant fragments from the alkyl chains. |
| Large Alkyl Fragments | CₓHᵧ⁺ (x > 6) | Low to Moderate | Moderate to High | Longer chains provide a greater source for larger hydrocarbon fragments. |
| Substrate Signals | Si⁺, SiOH⁺, SiO₂⁻ (from SiO₂ substrate) | Moderate | Low | The longer, more densely packed C18 chains provide more effective shielding of the substrate.[1] |
| Silane Headgroup Fragments | Si(OCH₃)₃⁺, Si(OCH₃)₂H⁺ | Low (if well-polymerized) | Low (if well-polymerized) | Presence indicates incomplete reaction or physisorbed molecules.[1] |
| Molecular Ion | [CH₃(CH₂)₅Si(OCH₃)₃+H]⁺, [CH₃(CH₂)₁₇Si(OCH₃)₃+H]⁺ | Not expected | Not expected | Absence suggests formation of a polymerized monolayer.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible surface modification and analysis. Below are representative protocols for the solution-phase deposition of this compound and the subsequent ToF-SIMS analysis.
Protocol 1: Solution-Phase Deposition of this compound on a Silicon Wafer
1. Substrate Cleaning and Hydroxylation:
-
Cut silicon wafers into appropriate sizes (e.g., 1 cm x 1 cm).
-
Clean the wafers by sonication in a sequence of solvents: acetone (B3395972) (10 minutes), ethanol (B145695) (10 minutes), and deionized water (10 minutes).
-
Dry the wafers under a stream of high-purity nitrogen.
-
To generate hydroxyl groups on the surface, treat the wafers with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) at 80°C for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Thoroughly rinse the wafers with deionized water and dry them under a nitrogen stream.
2. Silanization:
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene (B28343) in a glovebox or under an inert atmosphere.
-
Immerse the cleaned and hydroxylated silicon wafers in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Remove the wafers from the solution and rinse them sequentially with anhydrous toluene and ethanol to remove any unreacted or physisorbed silane.
-
Dry the wafers under a stream of nitrogen.
-
Cure the modified wafers in an oven at 110°C for 30 minutes to promote the formation of a stable siloxane network.[2]
Protocol 2: ToF-SIMS Analysis of the Modified Surface
1. Sample Preparation:
-
Mount the silane-modified silicon wafer on a sample holder using appropriate clips or conductive tape, ensuring the surface is flat.
2. Instrumentation and Analysis Parameters:
-
Instrument: A time-of-flight secondary ion mass spectrometer (e.g., ION-TOF GmbH, TOF.SIMS 5).
-
Primary Ion Source: A 25 keV Bi₃⁺ pulsed primary ion beam is commonly used for the analysis of organic monolayers.[1]
-
Primary Ion Dose: The total ion dose should be kept below the static SIMS limit of 1 x 10¹³ ions/cm² to avoid significant damage to the organic layer.[3]
-
Analysis Area: A rastered area of 100 µm x 100 µm to 500 µm x 500 µm is typical.[1]
-
Mass Resolution: High mass resolution is crucial to accurately identify fragment ions.
-
Charge Compensation: A low-energy electron flood gun (e.g., <20 eV) is used to prevent charging of the insulating silane layer.
-
Data Acquisition: Both positive and negative secondary ion spectra are acquired to obtain comprehensive information about the surface chemistry.
Visualizing the Workflow and Chemical Interactions
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental processes and chemical reactions.
Caption: Experimental workflow for surface modification and ToF-SIMS analysis.
Caption: Simplified reaction pathway for this compound on a hydroxylated surface.
References
Safety Operating Guide
Proper Disposal of Hexyltrimethoxysilane: A Comprehensive Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the proper disposal procedures for specialized reagents like hexyltrimethoxysilane is paramount. This guide provides essential, step-by-step logistical and safety information to ensure the safe handling and disposal of this compound, reinforcing our commitment to being a trusted partner in your research endeavors.
This compound is a combustible liquid that can cause skin and eye irritation.[1][2] Therefore, adherence to strict safety protocols during handling and disposal is mandatory. The primary and recommended method of disposal for significant quantities of this compound is incineration by a licensed hazardous waste disposal facility.[1][3] Always conduct disposal activities in accordance with local, state, and federal regulations, such as the guidelines established by the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5]
For small, residual quantities of this compound, a controlled hydrolysis procedure can be employed in the laboratory to convert the reactive silane (B1218182) into less hazardous materials before collection by a certified waste management service. This process transforms this compound into hexanol and a stable polysiloxane residue.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C9H22O3Si |
| Molecular Weight | 206.35 g/mol |
| Boiling Point | 202 - 203 °C |
| Flash Point | 62 °C |
| Specific Gravity | 0.911 g/cm³ at 25 °C |
| Vapor Pressure | < 1 mm Hg @ 25°C |
Experimental Protocol: Controlled Hydrolysis for Small Quantities
This procedure should only be performed by trained personnel in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials:
-
Beaker or flask of appropriate size (at least 10 times the volume of the this compound to be treated)
-
Magnetic stir bar and stir plate
-
Water
-
Dilute hydrochloric acid (e.g., 1 M HCl) or acetic acid
-
Sodium bicarbonate or other suitable base for neutralization
-
pH paper or pH meter
-
Labeled waste containers for liquid and solid waste
Procedure:
-
Dilution: In a chemical fume hood, place the residual this compound in the beaker or flask. Add 5-10 volumes of ethanol and a magnetic stir bar. Begin stirring. This dilution helps to control the reaction rate and dissipate any heat generated.
-
Initiation of Hydrolysis: While continuously stirring, slowly add an equal volume of water to the solution. To catalyze the hydrolysis, adjust the pH to be slightly acidic (pH 4-5) by adding a few drops of dilute hydrochloric acid or acetic acid.
-
Reaction Completion: Allow the mixture to stir at room temperature. The hydrolysis may take several hours to complete. The reaction is complete when the oily layer of unreacted silane is no longer visible.
-
Neutralization: Once the hydrolysis is complete, neutralize the solution by slowly adding sodium bicarbonate or another suitable base until the pH is between 6 and 8. Be cautious of potential gas evolution (CO₂) if using bicarbonate.
-
Waste Segregation:
-
Solid Waste: The resulting solid polysiloxane precipitate can be separated by filtration. Allow the collected solid to air dry in the fume hood. This residue is generally considered non-hazardous and can be disposed of in the regular solid waste, pending confirmation with local regulations.
-
Liquid Waste: The filtrate, containing ethanol, water, and hexanol, should be collected in a designated container for non-halogenated organic waste.[1] This liquid waste must be disposed of through your institution's hazardous waste management program.
-
-
Container Decontamination: Any empty containers that held this compound should be triple-rinsed with ethanol.[2] The rinsate must be collected and added to the liquid waste container for disposal.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Hexyltrimethoxysilane
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Hexyltrimethoxysilane, including detailed operational and disposal plans. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your work.
This compound is a combustible liquid that can cause skin and serious eye irritation.[1][2] Understanding its properties is the first step toward safe handling.
| Property | Value |
| Physical State | Liquid |
| Appearance | Clear, Colorless |
| Molecular Formula | C9H22O3Si |
| Molecular Weight | 206.35 g/mol |
| Boiling Point | 202 - 203 °C / 395.6 - 397.4 °F |
| Flash Point | 62 °C / 143.6 °F |
| Vapor Pressure | < 1 mm Hg @ 25°C |
| Hazards | Combustible liquid, Skin Irritant, Eye Irritant |
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive selection of personal protective equipment is mandatory to prevent exposure.
Eye and Face Protection:
-
Chemical Goggles: Always wear chemical goggles to protect against splashes.[3] Contact lenses should not be worn when handling this chemical.[3]
-
Face Shield: In situations with a higher risk of splashing, a face shield should be worn in addition to chemical goggles.[4]
Skin and Body Protection:
-
Gloves: Use neoprene or nitrile rubber gloves for adequate hand protection.[3] Always inspect gloves for any signs of degradation or puncture before use.
-
Protective Clothing: Wear suitable protective clothing to prevent skin contact.[3] A lab coat or chemical-resistant apron is recommended.
Respiratory Protection:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of vapors.[1][3]
-
Respirator: If there is a risk of inhalation, a NIOSH-certified organic vapor (black cartridge) respirator is recommended.[3][5]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Ensure Proper Ventilation: Confirm that the chemical fume hood or other ventilation system is functioning correctly.
-
Gather all Necessary PPE: Assemble and inspect all required personal protective equipment.
-
Prepare a Spill Kit: Have a chemical spill kit readily accessible.
Handling:
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, as the substance is a combustible liquid.[1]
-
Avoid Contact: Take care to avoid all contact with eyes and skin, and do not breathe in vapor or mist.[1][3]
-
Use Appropriate Tools: Utilize non-sparking tools to minimize the risk of ignition.[1]
-
Keep Containers Closed: Keep the container tightly closed when not in use to prevent reaction with moisture and the release of vapors.[1] An additional hazard to be aware of is that methanol (B129727) may be formed by reaction with moisture and water.[1]
Post-Handling:
-
Decontamination: Wash hands and any exposed skin with mild soap and water after handling and before eating, drinking, or smoking.[1][3]
-
Clean Equipment: Thoroughly clean all equipment used in the process.
-
Store Properly: Store this compound in a tightly closed container in a cool, well-ventilated place, away from heat and moisture.[1][2]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Segregate Waste: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a separate, clearly labeled, and sealed container.
-
Incompatible Materials: Do not mix with incompatible waste streams.
Disposal Procedure:
-
Licensed Waste Disposal: Dispose of the waste through a licensed waste disposal facility.[1]
-
Incineration: The recommended method of disposal is incineration.[1][6]
-
Avoid Sewer Disposal: Do not dispose of this compound or its containers into the sewer system.[1]
-
Contaminated Packaging: Dispose of the original container as unused product.[6]
Emergency Protocol: Spill Response
In the event of a spill, a swift and organized response is essential to mitigate hazards.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel and your supervisor.
-
Remove Ignition Sources: As this compound is combustible, eliminate all potential ignition sources.[1]
-
Assess the Situation: Determine the extent of the spill and if it can be safely managed internally. For large spills, contact your institution's emergency response team.
-
Put on PPE: Before attempting any cleanup, don the appropriate personal protective equipment, including a respirator if necessary.
-
Contain the Spill: Use an inert absorbent material, such as sand or earth, to dike and contain the spill.[7]
-
Absorb and Collect: Cover the spill with the absorbent material.[7] Once the liquid is absorbed, use non-sparking tools to collect the material and place it into a suitable, labeled container for disposal.[1][6]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Dispose of Waste: Seal the waste container and dispose of it according to the disposal plan.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
